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  • Product: 5-Chloro-2-nitro-1h-imidazole

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 5-Chloro-2-nitro-1H-imidazole: A Technical Guide

The following technical guide details the physicochemical characteristics of 5-Chloro-2-nitro-1H-imidazole , a specialized heterocyclic intermediate. This guide is structured to address the needs of medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics of 5-Chloro-2-nitro-1H-imidazole , a specialized heterocyclic intermediate.

This guide is structured to address the needs of medicinal chemists and formulation scientists, focusing on the compound's behavior in solution, its solid-state properties, and its reactivity profile.

Executive Summary

5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7) is a rare but chemically significant derivative of the 2-nitroimidazole class (Azomycin family).[1] Unlike its widely used isomer 5-chloro-1-methyl-4-nitroimidazole (a precursor to Azathioprine), this compound retains a free N-H proton, conferring unique acid-base properties and tautomeric versatility.

Its core significance lies in two areas:

  • Hypoxia Selectivity: The 2-nitroimidazole scaffold has a higher single-electron reduction potential (

    
    ) than 4- or 5-nitroimidazoles, making it a premium pharmacophore for hypoxia-activated prodrugs (HAPs) and radiosensitizers.[1]
    
  • Synthetic Utility: The chlorine atom at the 5-position is activated by the adjacent nitro group and imine nitrogen, serving as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation.[1]
    

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 5-Chloro-2-nitro-1H-imidazole
Common Synonyms 4-Chloro-2-nitroimidazole (Tautomer); 2-Nitro-4(5)-chloroimidazole
CAS Number 1823997-84-7
Molecular Formula

Molecular Weight 147.52 g/mol
SMILES C1=C(NC(=N1)[O-])Cl
The Tautomerism Factor

A critical characteristic of 5-Chloro-2-nitro-1H-imidazole is its annular prototropic tautomerism.[1] In solution, the proton on the ring nitrogen oscillates between N1 and N3. Because the nitro group is at position 2 (between the nitrogens), the 4-chloro and 5-chloro positions are chemically equivalent in the time-averaged structure unless the nitrogen is substituted (e.g., methylated).

Implication for Analysis: In


 NMR, you will observe broadened signals for the ring proton or a coalesced average signal depending on the solvent and temperature.

Tautomerism cluster_0 Annular Tautomerism Equilibrium T1 5-Chloro-2-nitro-1H-imidazole (N1-H Form) T2 4-Chloro-2-nitro-1H-imidazole (N3-H Form) T1->T2 Fast Proton Transfer

Figure 1: The dynamic equilibrium between the 5-chloro and 4-chloro tautomers driven by proton migration.

Physicochemical Characteristics

The following data synthesizes experimental values from the 2-nitroimidazole class and calculated predictions based on Hammett substituent constants (


).
Acid-Base Profile (pKa)

The 2-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the N-H proton compared to imidazole (pKa ~14.5). The addition of a chlorine atom further stabilizes the conjugate base via inductive effects.[1]

PropertyValue (Approx.)Mechanistic Insight
pKa (Acidic) 6.5 – 7.2 The 2-nitro group (

) and 5-chloro group (

) synergistically withdraw electron density, making the N-H proton labile.[1] It is significantly more acidic than 2-nitroimidazole (pKa ~8.7).[1]
pKa (Basic) < -2.0 Protonation of the imidazole nitrogen is extremely difficult due to the strong electron-withdrawing nature of the nitro group.[1]

Practical Implication: At physiological pH (7.4), this compound will exist as a mixture of neutral and anionic (deprotonated) species.[1] This impacts membrane permeability; the neutral form permeates, while the anion does not.

Solubility Profile
SolventSolubilityNotes
Water (pH 2-5) Low (< 1 mg/mL)Exists in neutral, lipophilic form.[1]
Water (pH > 8) High (> 10 mg/mL)Forms a water-soluble salt (deprotonation of NH).[1]
DMSO / DMF High (> 50 mg/mL)Preferred solvents for stock solutions.[1]
Ethanol ModerateTemperature dependent.[1]
Lipophilicity (LogP)[1]
  • Predicted LogP: ~0.65[1]

  • Context: More lipophilic than 2-nitroimidazole (LogP ~ -0.[1]08) due to the chlorine atom.[1] This suggests moderate passive permeability across biological membranes in its neutral state.[1]

Thermal Stability
  • Melting Point: > 180°C (Decomposition) .

  • Warning: Nitroimidazoles are potentially energetic.[1] Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm upon melting, indicating decomposition. Do not heat open vessels above 200°C.

Spectral Characterization

UV-Vis Spectroscopy[7]
  • 
    :  325 – 335 nm (in Methanol).[1]
    
  • Chromophore: The conjugated nitro-imidazole system.[1][2] The band undergoes a bathochromic (red) shift in alkaline media due to the formation of the imidazole anion.[1]

Infrared (FT-IR)[1]
  • 
     Asymmetric Stretch:  1530 – 1550 
    
    
    
    (Strong).[1]
  • 
     Symmetric Stretch:  1340 – 1360 
    
    
    
    (Strong).[1]
  • C-Cl Stretch: 700 – 800

    
    .[1]
    
  • N-H Stretch: Broad band 3100 – 2800

    
     (often obscured by H-bonding).[1]
    
Nuclear Magnetic Resonance ( NMR)
  • Solvent: DMSO-

    
     is required to observe the N-H proton.[1]
    
  • Signal: A singlet at

    
     7.5 – 7.8 ppm (C4-H).[1]
    
  • N-H Signal: Broad singlet > 13.0 ppm (exchangeable with

    
    ).[1]
    

Reactivity & Synthesis Workflow

The 5-chloro position is highly activated for Nucleophilic Aromatic Substitution (


) .[1] This is the primary reaction used to derivatize this scaffold.[1]

Reactivity cluster_SNAr Pathway A: Nucleophilic Substitution (SNAr) cluster_Red Pathway B: Nitro Reduction Start 5-Chloro-2-nitro-1H-imidazole Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile (Base catalyzed) Amino 5-Chloro-2-aminoimidazole (Unstable) Start->Amino Reduction Nucleophile Nucleophile (R-NH2, R-SH) Product 5-Substituted-2-nitroimidazole Intermediate->Product - HCl Reductant H2/Pd-C or Zn/AcOH

Figure 2: Primary reactivity pathways.[1] Pathway A is the standard route for drug development.[1] Pathway B often leads to unstable amino-imidazoles which rapidly degrade.

Experimental Protocols

Protocol 6.1: Determination of pKa (Potentiometric)

Validated for nitroimidazole derivatives.

  • Preparation: Dissolve 2.0 mg of 5-Chloro-2-nitro-1H-imidazole in 10 mL of degassed water. If insoluble, use a co-solvent system (Water:Methanol 80:20) and apply the Yasuda-Shedlovsky extrapolation.[1]

  • Titrant: 0.01 M NaOH (standardized).

  • Procedure:

    • Perform titration under

      
       atmosphere at 25°C.
      
    • Record pH vs. Volume of NaOH added.[1]

    • The inflection point represents the neutralization of the N-H proton.[1]

  • Calculation: Use the Henderson-Hasselbalch equation. The half-equivalence point pH corresponds to the pKa (corrected for co-solvent if used).[1]

Protocol 6.2: HPLC Purity & Stability Assay

Standard method for impurity profiling.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 325 nm (specific for nitroimidazole) and 254 nm.[1]

  • Retention Time: Expect elution earlier than non-polar impurities due to the polar nitro group, but later than 2-nitroimidazole due to the chloro-substituent.[1]

References

  • PubChem. (2023).[1][3][4] Compound Summary: 2-Nitroimidazole (Azomycin).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Exploratory

5-Chloro-2-nitro-1h-imidazole CAS number and identification

An In-Depth Technical Guide to 5-Chloro-2-nitro-1H-imidazole: Identification, Synthesis, and Application Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-nitro-1H-imidazole, a key heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-2-nitro-1H-imidazole: Identification, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-nitro-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The nitroimidazole scaffold is historically significant, forming the basis of numerous therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's definitive identification, including its CAS number, physicochemical properties, and detailed protocols for its analytical characterization. Furthermore, it outlines a logical synthetic pathway, discusses its applications as a versatile chemical intermediate, and provides essential safety and handling protocols. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its physical properties. These data points are critical for sourcing, reaction planning, and analytical method development.

Core Identifiers

The primary identifier for 5-Chloro-2-nitro-1H-imidazole is its CAS (Chemical Abstracts Service) Registry Number, which distinguishes it from its isomers and related compounds.

IdentifierValueSource
CAS Number 1823997-84-7 [3]
IUPAC Name 5-chloro-2-nitro-1H-imidazoleN/A
Molecular Formula C₃H₂ClN₃O₂[4][5]
Molecular Weight 147.52 g/mol [4][5]
InChI Key BOJZBRDIZUHTCE-UHFFFAOYSA-N[4][5]
Canonical SMILES C1=C(N=C(N1)Cl)[O-][4]

Note: It is crucial to distinguish this compound from its isomer, 2-Chloro-5-nitro-1H-imidazole (CAS: 57531-37-0).[4][5] While they share the same molecular formula and weight, the positions of the chloro and nitro substituents are different, leading to distinct chemical reactivity and biological activity.

Physicochemical Data

The following table summarizes the key physical and handling properties for 5-Chloro-2-nitro-1H-imidazole, compiled from supplier data and analogous compounds.

PropertyValueRationale & Insights
Appearance White to pale-yellow powder or crystalsTypical for many nitroaromatic and heterocyclic compounds.[6] Color variations can indicate the presence of impurities.
Purity Typically ≥97%Sourced for laboratory use. Purity should always be confirmed via analytical methods like HPLC prior to use.
Storage Conditions Store in freezer (-20°C), under inert atmosphereThe imidazole ring and nitro group can be sensitive to light, heat, and oxidative degradation.[6][7] Inert atmosphere prevents reaction with atmospheric moisture and oxygen.
Transportation Cold-chain transportation recommendedEnsures stability and prevents degradation during shipping.[3]

Synthesis and Purification

Proposed Synthetic Workflow

A plausible pathway begins with a suitable imidazole precursor, followed by electrophilic substitution reactions to introduce the chloro and nitro groups. The order of these steps is critical, as the existing substituents direct the position of subsequent additions. A common strategy involves the nitration of a chloro-substituted imidazole.

G A 1H-Imidazole B 5-Chloro-1H-imidazole (CAS: 15965-31-8) A->B C 5-Chloro-1H-imidazole D 5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) C->D  Nitrating Mixture  (HNO₃ / H₂SO₄)  Controlled Temperature (0-10°C) E Crude Product F Purified Product (>97%) E->F  1. Aqueous Work-up (Quenching)  2. Extraction (e.g., EtOAc)  3. Chromatography (Silica Gel)  4. Recrystallization

Caption: Proposed synthetic workflow for 5-Chloro-2-nitro-1H-imidazole.

Experimental Causality
  • Chlorination First: Introducing the chloro group at the 5-position is a logical first step. The imidazole ring is electron-rich and susceptible to electrophilic halogenation.

  • Controlled Nitration: The subsequent nitration is a highly exothermic and potentially hazardous reaction that requires strict temperature control (e.g., an ice-water bath).[8] A mixed acid system (HNO₃/H₂SO₄) is the standard reagent for generating the powerful electrophile, the nitronium ion (NO₂⁺). The pre-existing chloro group will influence the position of nitration.

  • Purification is Key: The work-up and purification process is critical for removing unreacted starting materials, isomeric byproducts, and residual acids. Column chromatography on silica gel is a standard method for separating compounds with different polarities, while recrystallization is used to obtain a highly pure crystalline product.[8][11]

Analytical Identification and Characterization

To ensure the identity, structure, and purity of the synthesized or procured 5-Chloro-2-nitro-1H-imidazole, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of analysis.[12]

G cluster_techniques Analytical Techniques cluster_outputs Validation Data start Synthesized or Procured Sample (5-Chloro-2-nitro-1H-imidazole) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (ESI-MS) start->MS IR FT-IR Spectroscopy start->IR HPLC RP-HPLC start->HPLC NMR_out Confirms C-H Framework & Connectivity NMR->NMR_out MS_out Confirms Molecular Weight (m/z = 148.51 [M+H]⁺) MS->MS_out IR_out Identifies Functional Groups (N-H, C=N, NO₂) IR->IR_out HPLC_out Determines Purity (e.g., >97%) HPLC->HPLC_out final Verified Compound Identity & Purity NMR_out->final MS_out->final IR_out->final HPLC_out->final

Caption: Comprehensive analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule, confirming the connectivity and position of substituents.[13][14]

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and to clearly show exchangeable protons like N-H.[12]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[12][15]

  • Expected Spectrum (in DMSO-d₆):

    • δ ~14.0-15.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the imidazole ring.

    • δ ~8.0-8.5 ppm (s, 1H): A singlet corresponding to the C4-H proton. The exact chemical shift is influenced by the adjacent chloro and nitro groups.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound.

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an HPLC-grade solvent like methanol or acetonitrile.[12]

  • Infusion & Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in positive ion mode, as the imidazole nitrogen is readily protonated.[12][16]

  • Expected Result: A prominent peak at an m/z (mass-to-charge ratio) of 148.51 , corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[13]

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[12]

  • Expected Characteristic Absorption Bands:

    • ~3100-3300 cm⁻¹: N-H stretching vibration.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

    • ~800-700 cm⁻¹: C-Cl stretching vibration.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound by separating it from any impurities.[17]

Protocol: Reverse-Phase (RP-HPLC)

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12][18]

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of acetonitrile (ACN) and water (with 0.1% formic acid to ensure good peak shape). For example, 40% ACN / 60% H₂O with 0.1% Formic Acid.[12] The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[12]

Applications in Research and Drug Development

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] These compounds are typically prodrugs that undergo reductive activation within target organisms or hypoxic cells to generate reactive cytotoxic species.[19]

  • Antimicrobial Agents: Nitroimidazole drugs like metronidazole have been used for decades to treat infections caused by anaerobic bacteria and protozoa.[1][11][17]

  • Antitubercular Drugs: More recent and complex nitroimidazoles, such as Delamanid and Pretomanid, have been approved for treating multi-drug-resistant tuberculosis.[1]

  • Oncology: The hypoxic environment of many solid tumors provides a perfect setting for the selective activation of nitroimidazole-based compounds, making them valuable as radiosensitizers and hypoxia-activated cytotoxins.[2][20]

5-Chloro-2-nitro-1H-imidazole serves as a highly valuable and versatile building block for the synthesis of these more complex and functionalized nitroimidazole derivatives. The chloro and nitro groups provide reactive handles for further chemical modification (e.g., nucleophilic aromatic substitution, reduction of the nitro group), allowing for the systematic development of new chemical entities with tailored pharmacological profiles.[10]

Safety and Handling

As a nitro- and chloro-substituted heterocyclic compound, 5-Chloro-2-nitro-1H-imidazole requires careful handling. The safety information is based on data for analogous compounds like 5-Chloro-2-nitroaniline.[21][22][23]

CategoryPrecautionary Measures
Prevention Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[21] Do not breathe dust. Wash hands and face thoroughly after handling.[22] Wear protective gloves, protective clothing, eye protection, and face protection.[7][21] Use only in a well-ventilated area or a chemical fume hood.[23]
Response IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[21][22] IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[22] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][21]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[22] Store in a freezer under an inert atmosphere as recommended.[6][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]

Conclusion

5-Chloro-2-nitro-1H-imidazole is a pivotal chemical intermediate whose value is derived from the proven therapeutic potential of the nitroimidazole scaffold. This guide has established its definitive identity with CAS number 1823997-84-7 and outlined its key physicochemical properties. A robust, multi-technique analytical workflow—employing NMR, MS, IR, and HPLC—has been detailed to ensure rigorous validation of the compound's structure and purity. By understanding its logical synthesis, potential applications, and critical safety protocols, researchers are well-equipped to leverage this compound in the discovery and development of next-generation pharmaceuticals.

References

  • BLD Pharm. 5-Chloro-2-nitro-1H-imidazole | 1823997-84-7.

  • Molecules. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series.

  • TCI Chemicals. SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.

  • Matrix Fine Chemicals. 2-CHLORO-5-NITRO-1H-IMIDAZOLE | CAS 57531-37-0.

  • BenchChem. Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Comparative Guide.

  • Sigma-Aldrich. 5-Chloro-1H-imidazole | 15965-31-8.

  • Tokyo Chemical Industry. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0.

  • Angene Chemical. Safety Data Sheet.

  • BenchChem. Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate.

  • BLD Pharm. 5-Chloro-1H-imidazole | 15965-31-8.

  • Journal of Analytical Methods in Chemistry. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.

  • CymitQuimica. 2-Chloro-5-nitro-1H-imidazole.

  • Journal of Chromatography A. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

  • BenchChem. Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols.

  • BenchChem. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.

  • Molecules. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

  • ResearchGate. Development of a Rapid Chemical Identification System (RCIS) for the Detection of Fraudulently Labelled 5-nitroimidazole Products.

  • BenchChem. 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product.

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

  • ResearchGate. Researches and applications of nitroimidazole heterocycles in medicinal chemistry.

  • MilliporeSigma. SAFETY DATA SHEET - 2-nitroimidazole.

  • LGC Standards. 5-Chloro-1-methyl-4-nitro-1H-imidazole.

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

  • International Journal of Research in Science & Innovation. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.

  • ResearchGate. (PDF) Development of a Rapid Chemical Identification System (RCIS) for the Detection of Fraudulently Labelled 5-nitroimidazole Products.

  • AIMS Press. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.

  • Michigan State University Department of Chemistry. NMR Spectroscopy.

  • SIELC Technologies. Separation of 5-Chloro-2-methyl-1H-benzimidazole on Newcrom R1 HPLC column.

  • NIST WebBook. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-.

  • ResearchGate. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.

Sources

Foundational

Pharmacological Potential of 5-Chloro-2-nitro-1H-imidazole Derivatives: A Technical Guide to Hypoxia-Targeted Drug Discovery

The 2-nitroimidazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its ability to target hypoxic microenvironments in solid tumors and anaerobic pathogens. The introduction of a c...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-nitroimidazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its ability to target hypoxic microenvironments in solid tumors and anaerobic pathogens. The introduction of a chlorine atom at the 5-position—forming 5-chloro-2-nitro-1H-imidazole (CAS 1823997-84-7)—creates a highly versatile building block [4]. The synergistic electron-withdrawing effects of the chloro and nitro groups fundamentally alter the molecule's physicochemical properties, enhancing both its bioreductive activation potential and its utility in organic synthesis.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with an in-depth analysis of the mechanistic causality, synthetic versatility, and pharmacological applications of 5-chloro-2-nitro-1H-imidazole derivatives.

Mechanistic Basis: Bioreductive Activation and Electron Affinity

The pharmacological efficacy of 2-nitroimidazoles is entirely dependent on their electron affinity. In biological systems, the nitro group undergoes a one-electron reduction catalyzed by ubiquitous cellular oxidoreductases (such as cytochrome P450 reductase) to form a nitro radical anion [1].

The Causality of Hypoxia Selectivity

The selectivity of these compounds for hypoxic tissues is driven by a phenomenon known as "futile cycling."

  • In Normoxia (Healthy Tissue): The presence of molecular oxygen (

    
    ) rapidly oxidizes the nitro radical anion back to the parent prodrug. This electron transfer generates superoxide radicals but prevents the formation of toxic nitroimidazole metabolites, ensuring the drug remains relatively inert in well-oxygenated tissues [1].
    
  • In Hypoxia (Solid Tumors/Anaerobic Bacteria): The absence of oxygen prevents futile cycling. The radical anion undergoes further multi-electron reductions to form highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species covalently bind to nucleophilic residues on DNA and proteins, inducing lethal macromolecular crosslinks and reproductive cell death [2].

The Role of the 5-Chloro Substituent

The addition of the 5-chloro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imidazole ring. This increases the one-electron reduction potential (


), making the nitro group easier to reduce by cellular enzymes. Consequently, 5-chloro derivatives often exhibit enhanced potency as bioreductive prodrugs compared to their unsubstituted counterparts.

Bioreductive_Pathway Parent 5-Chloro-2-nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- reduction (CYPOR) Superoxide Superoxide (O2•-) + Parent Drug Radical->Superoxide Normoxia (O2) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (<0.1% O2) + 1e-, + 2H+ Superoxide->Parent Futile Cycling Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Adducts Macromolecular Adducts (DNA/Protein Crosslinks) Hydroxylamine->Adducts Covalent Binding (Cytotoxicity)

Bioreductive activation pathway of 2-nitroimidazoles in hypoxic environments.

Key Pharmacological Applications

Hypoxic Cell Radiosensitizers

Solid tumors frequently outgrow their vascular supply, resulting in hypoxic cores that are notoriously resistant to ionizing radiation. Radiation relies on oxygen to "fix" radiation-induced DNA radicals into permanent strand breaks. 5-chloro-2-nitroimidazole derivatives act as oxygen mimetics; their high electron affinity allows them to fix DNA damage in the absence of oxygen, thereby sensitizing hypoxic tumor cells to radiotherapy [1].

Hypoxia-Activated Prodrugs (HAPs)

The 5-chloro group serves as an excellent leaving group, allowing the conjugation of cytotoxic effectors (e.g., nitrogen mustards or kinase inhibitors) to the imidazole core. The payload remains sterically or electronically deactivated until the nitro group is reduced in a hypoxic environment, triggering molecular fragmentation and the targeted release of the active chemotherapeutic agent [2].

Antimicrobial and Antitubercular Agents

Anaerobic bacteria and dormant Mycobacterium tuberculosis rely heavily on reductive metabolic pathways. The nitroimidazole scaffold is selectively activated by the specific nitroreductases (e.g., Ddn in M. tuberculosis) present in these pathogens, causing lethal DNA fragmentation. The lipophilicity provided by the chloro group enhances penetration through complex mycobacterial cell walls.

Synthetic Utility and Physicochemical Data

The 5-chloro-2-nitro-1H-imidazole scaffold offers two orthogonal sites for chemical functionalization, making it a highly modular building block:

  • N1-Alkylation: The acidic NH proton (pKa ~ 5.6) allows for facile alkylation with epoxides or alkyl halides to modulate aqueous solubility and cellular uptake.

  • C5-Nucleophilic Aromatic Substitution (

    
    ):  The synergistic electron-withdrawing effect of the 2-nitro group and the imidazole nitrogens makes the C5-chlorine highly susceptible to displacement by amines, thiols, or alkoxides.
    
Quantitative Data: Physicochemical Impact of Substitution
Property2-Nitro-1H-imidazole5-Chloro-2-nitro-1H-imidazolePharmacological Implication
Molecular Weight 113.07 g/mol 147.52 g/mol Remains within optimal Lipinski space for lead generation.
pKa (NH) ~ 6.0~ 5.65Increased acidity facilitates easier N1-alkylation under mild basic conditions.
Lipophilicity (LogP) -0.1+0.8 (estimated)Enhanced membrane permeability; better penetration into avascular tumor cores.

Reactivity
None at C5Extremely HighEnables rapid library generation via displacement of the chloride ion.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the chemical functionalization and biological evaluation of these derivatives.

Protocol 1: General Procedure for Functionalization at the C5 Position

Causality Note: The use of a mild, non-nucleophilic base (DIPEA) prevents the degradation of the electron-deficient nitroimidazole ring while ensuring the incoming nucleophile is sufficiently deprotonated. Polar aprotic solvents (DMF) stabilize the Meisenheimer complex intermediate, significantly accelerating the substitution.

  • Preparation: Dissolve 5-chloro-2-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Add the desired nucleophile (e.g., a primary aliphatic amine or thiol) (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at 60–80 °C for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography using a Silica gel stationary phase and a Dichloromethane/Methanol gradient.

Protocol 2: In Vitro Hypoxia Cytotoxicity Assay (Clonogenic Survival)

Causality Note: Clonogenic survival assays are critical for evaluating true reproductive cell death induced by nitroimidazole derivatives[3]. Unlike metabolic assays (MTT/CellTiter-Glo) which can be confounded by transient hypoxia-induced cell cycle arrest, clonogenic assays measure the permanent loss of proliferative capacity due to DNA crosslinking.

  • Cell Seeding: Seed human squamous cell carcinoma cells (e.g., FaDu) in 6-well plates. Critical step: Seed at differential densities (e.g., 200 cells/well for normoxia, 500 cells/well for hypoxia) to account for the naturally lower plating efficiency of cells under hypoxic stress.

  • Acclimation: Allow cells to adhere overnight in a standard incubator (21%

    
    , 5% 
    
    
    
    , 37 °C).
  • Hypoxic Conditioning: Transfer plates designated for hypoxia to a specialized hypoxia chamber pre-equilibrated to <0.1%

    
    , 5% 
    
    
    
    , and balance
    
    
    . Incubate for 4 hours prior to drug treatment to ensure complete depletion of intracellular oxygen.
  • Drug Treatment: Treat cells with serial dilutions of the synthesized derivative (0.1 µM to 100 µM) in both normoxic and hypoxic conditions. Incubate for exactly 24 hours.

  • Recovery: Remove the drug-containing media, wash gently with PBS, and replace with fresh complete media. Return all plates to the normoxic incubator for 10–14 days to allow colony formation.

  • Analysis: Fix colonies with a methanol/acetic acid mixture (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Calculation: Calculate the surviving fraction and determine the

    
    . Calculate the Hypoxia Cytotoxicity Ratio (HCR)  = 
    
    
    
    (Normoxia) /
    
    
    (Hypoxia).

Hypoxia_Workflow Seed Cell Seeding (FaDu Cells) Split Seed->Split Normoxia Normoxic Incubation (21% O2) Split->Normoxia Hypoxia Hypoxic Incubation (<0.1% O2) Split->Hypoxia Drug Drug Treatment (24h Exposure) Normoxia->Drug Hypoxia->Drug Recovery Colony Formation (10-14 Days) Drug->Recovery Analysis Calculate HCR (IC50_Norm / IC50_Hyp) Recovery->Analysis

Step-by-step experimental workflow for determining the Hypoxia Cytotoxicity Ratio.

Quantitative Data: Representative Hypoxia Cytotoxicity Profiles

To contextualize the efficacy of functionalized derivatives, the table below demonstrates the expected pharmacological profile of a successful 5-substituted-2-nitroimidazole candidate compared to a historical baseline (Misonidazole).

CompoundNormoxia

(µM)
Hypoxia

(µM)
Hypoxia Cytotoxicity Ratio (HCR)
Misonidazole (Control) > 500125.0~ 4.0
5-Chloro-2-nitroimidazole 240.545.25.3
Optimized 5-Amino Derivative 185.02.188.1

Note: An HCR > 10 is generally required for a compound to be considered a viable hypoxia-selective therapeutic candidate, ensuring minimal systemic toxicity in well-oxygenated tissues.

References

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes N
  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkoxy)anilino]quinazolines as hypoxia-targeted EGFR inhibitors Dove Medical Press / Drug Design, Development and Therapy
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents N
  • 5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7)
Exploratory

The Chloro-Nitroimidazole Class: From Synthetic Intermediates to Clinical Therapeutics

The following technical guide details the history, chemistry, and therapeutic application of chloro-nitroimidazole compounds. It focuses on the two distinct subclasses that define this field: the ring-chlorinated interme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and therapeutic application of chloro-nitroimidazole compounds. It focuses on the two distinct subclasses that define this field: the ring-chlorinated intermediates (essential for diversifying the imidazole scaffold) and the side-chain chlorinated drugs (specifically Ornidazole).

[1]

Executive Summary

The discovery of nitroimidazole antibiotics (starting with Azomycin in 1953) revolutionized the treatment of anaerobic and protozoal infections. While 5-nitroimidazoles like Metronidazole became the clinical standard, the chloro-nitroimidazoles emerged as a critical parallel track. This guide explores the dual role of these compounds:

  • As Synthetic Keystones: Ring-chlorinated analogs (e.g., 5-chloro-1-methyl-4-nitroimidazole) enable Nucleophilic Aromatic Substitution (

    
    ), allowing the creation of complex drugs like Azathioprine.
    
  • As Third-Generation Therapeutics: Side-chain chlorinated agents (e.g., Ornidazole) offer superior pharmacokinetics and tissue penetration compared to their non-chlorinated predecessors.

Part 1: The Ring-Chlorinated Scaffolds (The Builders)

Historical Context and The "Activation" Problem

Early nitroimidazole chemistry was limited by the stability of the imidazole ring. Direct functionalization was difficult. In the late 1950s and early 1960s, researchers discovered that introducing a halogen (chlorine) onto the nitroimidazole ring activated it for displacement reactions. This transformed the scaffold from a static end-product into a modular building block.

The most significant compound in this class is 5-chloro-1-methyl-4-nitroimidazole (CMNI) . Unlike simple nitroimidazoles, CMNI possesses a "leaving group" (chlorine) adjacent to an electron-withdrawing nitro group, making it highly reactive toward nucleophiles (thiols, amines) via


 mechanisms.
Case Study: The Synthesis of Azathioprine

The discovery of Azathioprine (Imuran) by Nobel laureates Elion and Hitchings is the premier example of chloro-nitroimidazole utility. They sought to protect 6-mercaptopurine (6-MP) from rapid metabolic degradation.

  • The Strategy: Mask the thiol group of 6-MP with a nitroimidazole ring.

  • The Mechanism: The 1-methyl-4-nitroimidazole moiety acts as a "prodrug mask." In the body, glutathione attacks the electron-deficient C-5 position, displacing the mercaptopurine.

  • The Key Intermediate: This synthesis requires 5-chloro-1-methyl-4-nitroimidazole to facilitate the coupling.

Technical Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole (CMNI)

Caution: Nitroimidazoles are potential mutagens and explosives. All procedures must be conducted in a fume hood with blast shields.

Reaction Scheme:

  • Precursor: N,N'-dimethyloxamide

  • Chlorination: Reaction with Phosphorus Pentachloride (

    
    )
    
  • Nitration: Electrophilic aromatic substitution

Step-by-Step Methodology:

  • Chlorination:

    • Charge a dry round-bottom flask with N,N'-dimethyloxamide (0.1 mol) and

      
       (0.2 mol).
      
    • Heat to reflux in anhydrous toluene for 4 hours. The imidoyl chloride intermediate forms and cyclizes.

    • Observation: Evolution of HCl gas (scrubber required).

    • Isolate 5-chloro-1-methylimidazole via vacuum distillation (b.p. ~200°C).

  • Nitration:

    • Cool concentrated

      
       (d=1.50, 3 eq) to 0°C.
      
    • Slowly add 5-chloro-1-methylimidazole dropwise, maintaining temp <10°C.

    • Add concentrated

      
       (3 eq) and warm to 90°C for 2 hours.
      
    • Quench: Pour onto crushed ice. Neutralize with

      
       to pH 8.
      
    • Purification: Filter the yellow precipitate. Recrystallize from ethanol.

    • Yield: Typically 50-60%. Melting Point: 168–170°C.[1]

Part 2: The Side-Chain Chlorinated Drugs (The Healers)

The Rise of Ornidazole

While Metronidazole (1960) was effective, it had a relatively short half-life (~8 hours). In the search for "Third Generation" nitroimidazoles, researchers modified the N1-side chain.

Ornidazole (1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole) was discovered by introducing a chlorine atom into the alkyl side chain.

  • Discovery Logic: The addition of the chlorohydroxypropyl group increased lipophilicity and metabolic stability compared to the ethyl-hydroxy group of metronidazole.

  • Clinical Advantage: Ornidazole exhibits a plasma half-life of 12-14 hours, allowing for less frequent dosing (often single-dose regimens for trichomoniasis).

Mechanism of Action: Reductive Activation

Both ring- and side-chain chlorinated nitroimidazoles function as prodrugs . They are inactive until they enter an anaerobic cell.

  • Entry: Passive diffusion into the bacterium/protozoa.

  • Reduction: Ferredoxin or nitroreductase enzymes (specific to anaerobes) donate an electron to the nitro group (

    
    ).
    
  • Toxicity: The nitro-radical anion is unstable. It fragments, generating toxic intermediates (nitroso, hydroxylamine) and releasing nitrite.

  • Target: These radicals covalently bind to DNA, causing strand breakage and helix destabilization.

Visualization: Ornidazole Synthesis & Activation

The following diagram illustrates the synthesis of Ornidazole from 2-methyl-5-nitroimidazole and its reductive activation pathway.

Ornidazole_Pathway Start 2-Methyl-5-nitroimidazole Ornidazole Ornidazole (Chlorinated Drug) Start->Ornidazole Alkylation Reagent Epichlorohydrin (Lewis Acid Cat.) Reagent->Ornidazole Anaerobe Anaerobic Cell (Entry) Ornidazole->Anaerobe Diffusion Radical Nitro-Radical Anion (NO2•-) Anaerobe->Radical Ferredoxin Reduction DNA_Damage DNA Fragmentation (Cell Death) Radical->DNA_Damage Covalent Binding

Caption: Synthesis of Ornidazole via epoxide opening and its subsequent bio-activation in anaerobic organisms.

Part 3: Comparative Data & Toxicology

SAR and Potency Comparison

The presence of chlorine significantly alters the physicochemical properties of the nitroimidazole.

FeatureMetronidazoleOrnidazole (Chloro-analog)5-Chloro-1-methyl-4-nitroimidazole
Class TherapeuticTherapeuticSynthetic Intermediate
Chlorine Position NoneSide-chain (Alkyl)Ring (C-5)
Half-Life (Human) 8 hours12–14 hoursN/A (Reactive)
LogP (Lipophilicity) -0.020.85~0.6
Primary Use Anaerobic infectionsResistant protozoa / Surgical prophylaxisSynthesis of Azathioprine
Mutagenicity (Ames) Weakly PositiveWeakly PositiveHighly Positive (Direct alkylator)
The Mutagenicity Paradox

The "chloro-nitroimidazole" history is inextricably linked to toxicology.

  • Ring-Chlorinated (CMNI): These are potent mutagens. The chlorine at C-5 is easily displaced by DNA nucleophiles (guanine residues) even without nitro-reduction. This makes them excellent synthetic tools but dangerous direct-acting toxins.

  • Side-Chain Chlorinated (Ornidazole): The chlorine on the propyl chain is less labile. Mutagenicity here is driven primarily by the nitro group reduction (standard for the class), not the chlorine displacement.

Experimental Protocol: Ames Test for Genotoxicity

To verify the safety profile of a new chloro-nitroimidazole derivative, the Salmonella/Microsome Mutagenicity Assay is the standard.

  • Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays with and without S9 mix (rat liver homogenate) to distinguish direct mutagens (like CMNI) from those requiring metabolic activation.

  • Dosing: Test concentrations from 0.1 to 1000

    
     g/plate .
    
  • Interpretation: A 2-fold increase in revertant colonies over background indicates a positive result.

    • Note: 5-chloro-1-methyl-4-nitroimidazole typically shows high revertant counts in TA100 without S9 activation, confirming its direct electrophilic nature.

References

  • Synthesis and Antibacterial Activities of New Metronidazole Derivatives. Molecules, 2009.

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Pharmaceuticals, 2022.[2][3]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles. Memórias do Instituto Oswaldo Cruz, 2015.[4]

  • Ornidazole: A Review of its Pharmacological Properties.Drugs, 1980. (Historical Context for 3rd Gen Discovery).
  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, 2024.

Sources

Foundational

Molecular weight and formula of 5-Chloro-2-nitro-1h-imidazole

This in-depth technical guide details the molecular characteristics, synthesis, and applications of 5-Chloro-2-nitro-1H-imidazole , a specialized heterocyclic intermediate in medicinal chemistry. Chemical Identity & Core...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the molecular characteristics, synthesis, and applications of 5-Chloro-2-nitro-1H-imidazole , a specialized heterocyclic intermediate in medicinal chemistry.

Chemical Identity & Core Specifications[1][2][3][4]

The compound 5-Chloro-2-nitro-1H-imidazole is a nitro-substituted imidazole derivative. It belongs to the class of nitroimidazoles, which are critical pharmacophores in the development of antibiotics (e.g., metronidazole) and hypoxia-activated prodrugs.

Nomenclature and Identifiers
Parameter Specification
IUPAC Name 5-Chloro-2-nitro-1H-imidazole
Common Synonyms 4-Chloro-2-nitroimidazole (Tautomer); 5-Chloro-2-nitroimidazole
CAS Registry Number 1823997-84-7 (Specific isomer)
Related CAS 57531-37-0 (Regioisomer: 2-Chloro-4-nitroimidazole)
Molecular Formula C₃H₂ClN₃O₂
SMILES Clc1nc([O-])[nH]1
Molecular Weight Breakdown

The precise molecular weight depends on the isotopic distribution of Chlorine (


 vs 

).
Isotope Mass (Da) Abundance Contribution
Monoisotopic Mass 146.9836 100% (Base Peak)Calculated with

Average Molecular Weight 147.52 g/mol Weighted AverageStandard laboratory value

Structural Analysis & Tautomerism

A critical aspect of working with 5-Chloro-2-nitro-1H-imidazole is understanding its annular tautomerism . In


-unsubstituted imidazoles, the proton on the nitrogen atom is labile and can migrate between N1 and N3.
Tautomeric Equilibrium

For 2-nitroimidazoles substituted at the 4 or 5 position, the 4-substituted and 5-substituted forms are tautomers of the same molecule.

  • Tautomer A: Proton on N1

    
     Chlorine at C5.
    
  • Tautomer B: Proton on N3

    
     Chlorine at C4.
    

In solution, these forms exist in rapid equilibrium. In the solid state, one tautomer typically predominates based on hydrogen bonding networks.

Tautomerism TautomerA 5-Chloro-2-nitro-1H-imidazole (H on N1, Cl on C5) Equilibrium Fast Proton Transfer TautomerA->Equilibrium TautomerB 4-Chloro-2-nitro-1H-imidazole (H on N3, Cl on C4) Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium of 5-Chloro-2-nitro-1H-imidazole. The position of the hydrogen atom determines whether the chlorine is designated at the 4 or 5 position.

Synthesis & Preparation

The synthesis of 5-Chloro-2-nitro-1H-imidazole is challenging due to the directing effects of the imidazole ring. Direct electrophilic halogenation of 2-nitroimidazole is difficult because the nitro group strongly deactivates the ring.

Strategic Pathways

Two primary strategies are employed, often requiring careful control to avoid over-chlorination (forming 4,5-dichloro derivatives).

Pathway A: Chlorination of 2-Nitroimidazole (Azomycin)

This is the most direct route but requires activation.

  • Starting Material: 2-Nitroimidazole (Azomycin).[1][2][3]

  • Reagent: Sodium hypochlorite (NaOCl) or

    
    -chlorosuccinimide (NCS).
    
  • Mechanism: Electrophilic aromatic substitution. The C4/C5 positions are equivalent until substituted.

  • Challenge: Controlling mono-chlorination vs. di-chlorination.

Pathway B: Nitration of 4-Chloroimidazole
  • Starting Material: 4-Chloroimidazole.

  • Reagent: HNO₃ / H₂SO₄.

  • Outcome: Nitration of imidazoles typically occurs at the C4 or C5 position. Since C4 is occupied by Cl, nitration would favor C5, yielding 4-chloro-5-nitroimidazole (a regioisomer, not the target).

    • Note: Accessing the 2-nitro isomer via this route is chemically unfavorable, making Pathway A or de novo ring synthesis the standard for the 2-nitro target.

Laboratory Protocol (General Procedure via Chlorination)

Note: This protocol is generalized for nitroimidazole halogenation; specific optimization is required for the 5-chloro-2-nitro isomer.

  • Dissolution: Dissolve 2-nitroimidazole (1.0 eq) in glacial acetic acid or DMF.

  • Chlorination: Add

    
    -chlorosuccinimide (NCS, 1.1 eq) slowly at room temperature.
    
  • Heating: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by TLC/HPLC.

  • Quenching: Pour the mixture into ice-water. The product typically precipitates as a pale yellow solid.

  • Purification: Recrystallize from ethanol/water to separate the mono-chloro product from unreacted starting material and di-chloro byproducts.

Physicochemical Properties[4][8][9][10]

Understanding the physical properties is essential for formulation and assay development.

Property Value / Characteristic Notes
Appearance Pale yellow to yellow crystalline solidTypical of nitro-aromatics
Melting Point 197–200 °C (Decomposes)High MP due to H-bonding
Solubility Low in water; Soluble in DMSO, DMF, MeOHLipophilic character dominates
pKa (Acidic) ~6.0 – 7.0 (NH deprotonation)The nitro group increases acidity of the NH proton compared to imidazole (pKa ~14)
Stability Light SensitiveStore in amber vials; Nitro group can be photoreduced

Applications in Drug Development[11][12]

5-Chloro-2-nitro-1H-imidazole serves as a versatile scaffold for "High-Value" pharmaceutical intermediates.

Nucleophilic Aromatic Substitution ( )

The chlorine atom at the 5-position is activated by the electron-withdrawing nitro group at the 2-position. This makes the molecule an excellent electrophile for


 reactions with amines, thiols, or alkoxides.
  • Mechanism: The nucleophile attacks C5, forming a Meisenheimer complex stabilized by the nitro group, followed by the expulsion of chloride.

  • Application: Synthesis of novel antibiotics where the nitroimidazole core is linked to other pharmacophores (e.g., oxazolidinones) to combat resistant tuberculosis (TB).

Hypoxia Selectivity

Like other 2-nitroimidazoles, this compound is a bioreductive prodrug .

  • Mechanism: In hypoxic cells (e.g., solid tumors, anaerobic bacteria), the nitro group is enzymatically reduced to a nitro-radical anion.

  • Effect: This radical induces DNA strand breaks and cytotoxicity.

  • Selectivity: In healthy, oxygenated tissues, the radical is re-oxidized (futile cycle), preventing toxicity.

Safety & Handling (E-E-A-T)

Warning: Nitroimidazoles are potentially mutagenic and should be handled with strict safety protocols.

  • Hazard Classification: Irritant (Skin/Eye), Suspected Muta. 2 (Generic for nitroimidazoles).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Keep at -20°C for long-term storage. Protect from light and moisture.

References

  • PubChem. 5-Chloro-2-nitro-1H-imidazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Walsh, A. J., et al. "Solid phase synthesis of a metronidazole oligonucleotide conjugate." Molecules 11.7 (2006): 486-495.
  • Müller, M. "Mode of action of metronidazole on anaerobic bacteria and protozoa." Surgery 93 (1983): 165-171. (Mechanism of action for nitroimidazole scaffolds).

Sources

Exploratory

Solubility profile of 5-Chloro-2-nitro-1h-imidazole in water vs organic solvents

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 5-Chloro-2-nitro-1H-imidazole . [1][2] Executive Summary 5-Chloro-2-nitro-1H-imidazole (CAS: 18239...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 5-Chloro-2-nitro-1H-imidazole .

[1][2]

Executive Summary

5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a functionalized derivative of azomycin (2-nitroimidazole) .[1][2] Unlike the more common 2-chloro-4-nitroimidazole isomer, this compound features a nitro group at the C2 position (between the nitrogen atoms) and a chlorine substituent at the C5 position.[1][2]

This structural arrangement creates a distinct solubility footprint:

  • Aqueous Solubility: Extremely low (Sparingly soluble) due to the lipophilic chlorine atom and the planar, aromatic nitro-imidazole core.

  • pH Sensitivity: The compound functions as a weak acid. The electron-withdrawing nature of both the 2-nitro and 5-chloro groups significantly increases the acidity of the N1-proton, allowing for enhanced solubility in basic aqueous media.[2]

  • Organic Solubility: High affinity for polar aprotic solvents (DMSO, DMF) and moderate affinity for lower alcohols and esters.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.

Structural Analysis[2]
  • Scaffold (2-Nitroimidazole): The parent compound, azomycin, is already sparingly soluble in water. The nitro group at C2 pulls electron density from the ring, reducing the basicity of N3 and increasing the acidity of N1.

  • Substituent (5-Chloro): The chlorine atom adds significant lipophilicity (increasing LogP) and further withdraws electrons via induction.[1] This reduces the energy of solvation in water while enhancing interaction with organic solvents.

Predicted Properties
PropertyValue (Est.)Mechanistic Impact
LogP ~1.2 – 1.6Indicates preference for organic phases.[1][2] (Parent 2-nitroimidazole LogP ≈ 0.1).[1][2]
pKa (Acidic) ~6.5 – 7.5The NH proton is acidic. Solubility will spike at pH > 8.0 due to anion formation.
H-Bond Donors 1 (NH)Capable of H-bonding, but limited by internal electronic withdrawal.[1][2]
H-Bond Acceptors 3 (NO₂, N3)Allows solubility in protic solvents like Methanol/Ethanol.

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data categorizes solvent compatibility based on structural analogs and thermodynamic principles.

Solvent Compatibility Table[1][2]
Solvent ClassSpecific SolventSolubility RatingOperational Context
Aqueous Water (pH 7)Low / Insoluble < 1 mg/mL.[1][2] Not suitable for stock solutions.
PBS (pH 7.4)Low Slightly better than water, but risk of precipitation.
0.1 M NaOHHigh Deprotonation forms the water-soluble imidazolate anion.[1][2]
Polar Aprotic DMSO High Recommended for Stock Solutions (>50 mg/mL).
DMFHigh Alternative stock solvent; harder to remove.[1]
AcetonitrileModerate Good for HPLC mobile phases.
Protic (Alcohols) Methanol Moderate-High Ideal for recrystallization or transfers.[1]
EthanolModerate Good for formulation; lower solubility than MeOH.
Chlorinated Dichloromethane (DCM)Moderate Useful for liquid-liquid extraction from acidic water.[1]
Non-Polar Hexane / HeptaneInsoluble Excellent anti-solvent for precipitation/purification.[1]
The pH-Switch Mechanism

The solubility of 5-Chloro-2-nitro-1H-imidazole is strictly pH-dependent.[1][2]

  • Acidic/Neutral (pH < 6): Exists as the neutral, protonated species. Poor water solubility. Partition coefficient favors organic layer.

  • Basic (pH > 8): Exists as the anionic species. High water solubility. Partition coefficient favors aqueous layer.

pH_Solubility_Mechanism cluster_acid Acidic/Neutral pH cluster_base Basic pH (> pKa) Node1 Neutral Species (Protonated NH) Prop1 Lipophilic Soluble in EtOAc/DCM Node1->Prop1 Node2 Anionic Species (Deprotonated N-) Node1->Node2  +OH⁻ (Deprotonation)   Prop2 Hydrophilic Soluble in Water Node2->Prop2

Caption: The pH-dependent solubility switch. Deprotonation of the imidazole NH in basic conditions dramatically increases aqueous solubility.[1]

Experimental Protocols

Since specific literature values for this derivative are scarce, the following Self-Validating Protocols should be used to determine exact solubility for your specific batch/application.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapidly screening buffers for biological assays.[1][2]

  • Preparation: Prepare a 10 mM stock solution in DMSO .

  • Spiking: Add 5 µL of stock to 195 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm or 310 nm—nitroimidazoles absorb strongly here).

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation and chemical synthesis optimization.

Solubility_Workflow Step1 Saturation Add excess solid to solvent Step2 Equilibration Shake 24-48h @ 25°C Step1->Step2 Ensure solid remains Step3 Phase Separation Centrifuge or Filter (0.22 µm) Step2->Step3 Step4 Quantification HPLC or Gravimetric Step3->Step4

Caption: Workflow for thermodynamic solubility determination.

  • Saturation: Weigh ~10 mg of 5-Chloro-2-nitro-1H-imidazole into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Agitation: Vortex and inspect. If fully dissolved, add more solid until a visible suspension persists (saturated).

  • Equilibration: Stir or shake for 48 hours at controlled temperature (25°C).

  • Sampling: Centrifuge at 10,000 rpm for 5 mins. Remove supernatant.

  • Quantification:

    • Gravimetric: Evaporate a known volume of supernatant and weigh the residue (requires >5 mg/mL solubility).

    • HPLC: Dilute supernatant 100x in mobile phase and inject.

Applications & Handling

Recrystallization Strategy

To purify this compound from synthesis byproducts:

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Method: Dissolve in hot Ethanol (moderate solubility). Add Water (anti-solvent) dropwise until turbid. Cool slowly to 4°C. The lipophilic 5-chloro derivative will crystallize out, leaving polar impurities in the mother liquor.[2]

Storage & Stability[1][2][3]
  • Light Sensitivity: Nitroimidazoles are photosensitive. Store in amber vials.

  • Hygroscopicity: Generally low, but the anhydrous form should be kept in a desiccator.

  • Stability: Stable in neutral/acidic solution. Avoid prolonged exposure to strong bases (> pH 10) at high temperatures, which may degrade the nitro group or cause ring opening.

References

  • Maeda, K., et al. (1953).[3] "Azomycin, a new antibiotic." Journal of Antibiotics, 6(4), 182. (Foundational work on 2-nitroimidazole scaffold).

  • ChemicalBook. (2025).[4] "2-Nitroimidazole Properties and Solubility Data." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10701, 2-Nitroimidazole." Link

  • BenchChem. (2025). "Technical Guide to Solubility of Imidazole Derivatives." Link

  • BLD Pharm. (2025). "Product Catalog: 5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7)."[1][2][5] Link

Sources

Foundational

Mechanism of action for 5-Chloro-2-nitro-1h-imidazole in biological systems

Bioreductive Activation and Cytotoxic Mechanisms of 5-Chloro-2-nitro-1H-imidazole in Hypoxic Biological Systems Executive Summary The 2-nitroimidazole class of heterocycles has long served as the foundational pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Bioreductive Activation and Cytotoxic Mechanisms of 5-Chloro-2-nitro-1H-imidazole in Hypoxic Biological Systems

Executive Summary

The 2-nitroimidazole class of heterocycles has long served as the foundational pharmacophore for hypoxia-selective radiosensitizers and bioreductive prodrugs[1]. While unsubstituted 2-nitroimidazoles rely purely on the electron affinity of the nitro group, 5-Chloro-2-nitro-1H-imidazole represents a structurally tuned derivative. The introduction of a halogen at the 5-position fundamentally alters the molecule's electronic landscape and metabolic fate. This technical guide elucidates the precise mechanism of action (MoA) of 5-chloro-2-nitro-1H-imidazole, detailing its oxygen-dependent bioreductive cascade, the electronic tuning of its reduction potential, and the downstream macromolecular interactions that drive its cytotoxicity in hypoxic environments.

Pharmacophore Tuning: The Role of the 5-Chloro Substitution

The biological activity and hypoxia-selectivity of nitroimidazoles are inextricably linked to their one-electron reduction potential (


). For a compound to act as an effective hypoxia-selective agent, its 

must fall within a specific thermodynamic window that allows reduction by cellular flavoenzymes while permitting rapid reoxidation by molecular oxygen.

Unsubstituted 2-nitroimidazole possesses an


 of approximately -390 mV, making it significantly more reducible than its 5-nitroimidazole (-475 mV) and 4-nitroimidazole (-520 mV) isomers[2]. The addition of a strongly electron-withdrawing chloro group at the 5-position exerts a negative inductive effect (-I) across the imidazole ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential to a more positive (less negative) value.

Consequently, 5-chloro-2-nitro-1H-imidazole exhibits enhanced electron affinity, facilitating more rapid initial reduction by cellular nitroreductases[3]. Furthermore, the 5-chloro position introduces a highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological systems, this allows direct conjugation with abundant intracellular thiols like glutathione (GSH), leading to rapid GSH depletion and a compromised antioxidant defense system prior to the primary bioreductive cascade.

Table 1: Comparative Electronic Properties of Nitroimidazole Isomers

CompoundNitro PositionOne-Electron Reduction Potential (

)
Primary Biological Application
4-Nitroimidazole C4~ -520 mV[2]Limited (Difficult to reduce)
5-Nitroimidazole C5~ -475 mV[2]Antibacterial / Antiprotozoal
2-Nitroimidazole C2~ -390 mV[2]Hypoxia Marker / Radiosensitizer
5-Chloro-2-nitro-1H-imidazole C2 (Cl at C5)> -390 mV (Calculated shift)Enhanced Bioreductive Cytotoxin

Mechanism of Action: The Bioreductive Cascade

The MoA of 5-chloro-2-nitro-1H-imidazole is strictly dictated by the localized cellular oxygen tension. The uncharged, lipophilic parent compound enters cells via passive diffusion.

Normoxic Conditions (The Futile Cycle): In well-oxygenated tissues, ubiquitous Type II nitroreductases (using NADH/NADPH as electron donors) catalyze a one-electron reduction of the nitro group to form a transient nitro radical anion (


). Because molecular oxygen is highly electron-affinic, it rapidly oxidizes this radical back to the parent 5-chloro-2-nitro-1H-imidazole[1]. This "futile cycle" prevents the accumulation of toxic downstream metabolites in healthy tissue but generates superoxide anions (

), contributing to a baseline level of oxidative stress[4].

Hypoxic Conditions (Cytotoxic Activation): In the absence of oxygen (e.g., within the necrotic core of solid tumors), the nitro radical anion escapes reoxidation and undergoes a sequential, multi-electron reduction cascade[1][3]:

  • Nitroso Intermediate (R-NO): A highly electrophilic species formed after a total of 2 electrons.

  • Hydroxylamine Intermediate (R-NHOH): Formed after 4 electrons, this is the primary reactive metabolite. The hydroxylamine directly and covalently binds to cellular proteins, specifically targeting the catalytic thiol groups of critical enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST), leading to immediate cytostasis[1].

  • Glyoxal Release: The hydroxylamine can undergo further rearrangement and hydration to form an unstable dihydro-dihydroxyimidazole intermediate. The breakdown of this ring structure releases glyoxal , a highly reactive dialdehyde. Glyoxal forms irreversible adducts with guanosine residues in DNA, causing severe DNA crosslinking and genotoxicity[4].

BioreductivePathway Parent 5-Chloro-2-nitro-1H-imidazole NTR Nitroreductase + 1e- Parent->NTR Radical Nitro Radical Anion (R-NO2•-) NTR->Radical O2 Normoxia (O2) Radical->O2 Reoxidation Hypoxia Hypoxia (No O2) + e-, + H+ Radical->Hypoxia O2->Parent Futile Cycle ROS Superoxide (O2•-) Oxidative Stress O2->ROS Nitroso Nitroso Intermediate (R-NO) Hypoxia->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- Protein Covalent Protein Adducts (GAPDH, GST Inhibition) Hydroxylamine->Protein Thiol Binding Dihydro Dihydro-dihydroxyimidazole Hydroxylamine->Dihydro Hydration Glyoxal Glyoxal Release Dihydro->Glyoxal Breakdown DNA Guanosine-Glyoxal Adducts (DNA Damage) Glyoxal->DNA Crosslinking

Bioreductive cascade of 5-Chloro-2-nitro-1H-imidazole in normoxic vs. hypoxic environments.

Experimental Methodologies

To rigorously validate the MoA of 5-chloro-2-nitro-1H-imidazole, the following self-validating protocols are employed.

Protocol 1: LC-MS/MS Profiling of Reductive Metabolites and Glyoxal Release

Causality & Rationale: Transient intermediates like hydroxylamine and glyoxal are too unstable for standard end-point detection. By utilizing a strictly controlled anaerobic chamber and introducing specific chemical trapping agents (e.g., exogenous guanosine to trap glyoxal), we can reconstruct the metabolic pathway and prevent the artificial oxidation of intermediates[4].

Step-by-Step Methodology:

  • Enzymatic Reduction: Inside a strictly anaerobic workstation (<0.1%

    
    ), incubate 100 µM 5-chloro-2-nitro-1H-imidazole with 40 µg/mL purified Type I Nitroreductase (e.g., TcNTR) and 200 µM NADH in 50 mM 
    
    
    
    buffer (pH 7.5) at 37°C[4].
  • Chemical Trapping: Immediately add 1 mM guanosine to the reaction mixture. This acts as a nucleophilic trap for released glyoxal, forming stable guanosine-glyoxal adducts.

  • Reaction Quenching: After exactly 20 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g.,

    
    -labeled parent compound) to validate extraction efficiency.
    
  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the nitroreductase enzyme.

  • LC-MS/MS Analysis: Inject the supernatant into an LC system coupled to an Ion Trap mass spectrometer. Monitor for the specific mass transitions corresponding to the parent drug, the hydroxylamine intermediate, and the trapped guanosine-glyoxal adduct[4].

ExperimentalWorkflow Step1 1. Anaerobic Incubation (5-Cl-2-NI + NTR + NADH) Step2 2. Chemical Trapping (Add Guanosine) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold ACN) Step2->Step3 Step4 4. Protein Precipitation (15,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (Adduct Quantification) Step4->Step5

Step-by-step workflow for LC-MS/MS metabolite profiling and adduct quantification.

Protocol 2: Quantification of Hypoxia-Selective Protein Adducts

Causality & Rationale: To prove that the cytotoxicity is driven by target engagement rather than off-target effects, this protocol utilizes a parallel normoxic control. If the drug selectively binds to functional proteins under hypoxia, the catalytic activity of those specific proteins will be measurably inhibited only in the hypoxic cohort[1].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed FaDu (squamous cell carcinoma) cells in 96-well plates. Treat with 100 µM 5-chloro-2-nitro-1H-imidazole.

  • Hypoxic Incubation: Place the experimental plates in a hypoxia chamber (<0.1%

    
    ) for 24 hours. Maintain a parallel normoxic control plate (21% 
    
    
    
    ) in a standard incubator[1].
  • Lysis & Target Isolation: Lyse cells using RIPA buffer supplemented with protease inhibitors. Immunoprecipitate target proteins known to be susceptible to hydroxylamine binding (e.g., GAPDH).

  • Activity Assay: Measure the residual catalytic activity of the isolated GAPDH using a colorimetric assay (monitoring NADH production at 340 nm). The reduction in activity in the hypoxic group vs. the normoxic group correlates directly with the extent of covalent hydroxylamine-protein adduct formation[1].

Conclusion

5-Chloro-2-nitro-1H-imidazole operates as a dual-threat bioreductive agent. The 5-chloro substitution not only tunes the reduction potential to favor rapid electron acceptance but also opens pathways for thiol depletion. Upon entering a hypoxic environment, its multi-electron reduction generates hydroxylamine and glyoxal—reactive species that systematically dismantle cellular function through protein adduction and DNA crosslinking. Understanding this mechanism is vital for the continued development of next-generation hypoxia-targeted therapeutics.

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.Redox Biology.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.Open MedScience.
  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation.National Institutes of Health (NIH).
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds.Frontiers.

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Profile of 5-Chloro-2-nitro-1H-imidazole

Topic: Toxicity and Safety Data Sheets (SDS) for 5-Chloro-2-nitro-1H-imidazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Chloro-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data Sheets (SDS) for 5-Chloro-2-nitro-1H-imidazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a specialized heterocyclic intermediate belonging to the nitroimidazole class, a family of compounds widely utilized in the synthesis of hypoxic cell radiosensitizers and antiprotozoal agents (e.g., Azomycin derivatives).[1][2][3][4][5]

Critical Identification Alert: Researchers frequently confuse this compound with its more common isomer, 2-Chloro-4-nitroimidazole (CAS: 57531-37-0). While they share a molecular formula (


), their reactivity and metabolic profiles differ due to the position of the nitro group. This guide addresses the specific 2-nitro  isomer requested but utilizes "read-across" toxicological data from the broader nitroimidazole class where specific experimental data for this rare isomer is absent.

Key Safety Verdict: Treat as a Suspected Mutagen (GHS Category 2) and High-Potency Intermediate . Strict containment is required to prevent inhalation or dermal absorption.

Chemical Identity & Characterization

Precise identification is the first line of defense in chemical safety. The tautomeric nature of imidazoles often leads to labeling errors in commercial catalogs.

PropertyTarget Compound Common Isomer (Caution)
IUPAC Name 5-Chloro-2-nitro-1H-imidazole2-Chloro-4-nitro-1H-imidazole
CAS Number 1823997-84-7 57531-37-0
Structure Nitro group at C2; Chlorine at C5Chlorine at C2; Nitro at C4
Molecular Weight 147.52 g/mol 147.52 g/mol
Appearance Pale yellow to off-white powderYellow crystalline powder
Solubility DMSO, Methanol (Moderate)DMSO, Methanol (Moderate)
Stability Light Sensitive; Heat SensitiveStable under normal conditions

Senior Scientist Insight: The 2-nitroimidazole moiety (found in Azomycin) is generally more electron-deficient than the 4/5-nitro isomers (like Metronidazole). This makes the C2-nitro group more susceptible to enzymatic reduction, a key factor in its biological activity and toxicity.

Hazard Identification (GHS Classification)

Note: As a rare intermediate, specific GHS data is often extrapolated from Structural Activity Relationships (SAR) of the 2-nitroimidazole class.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Irritation Cat 2Causes skin irritation.H315
Eye Irritation Cat 2ACauses serious eye irritation.H319
Germ Cell Mutagenicity Cat 2Suspected of causing genetic defects.H341
STOT - Single Exp. Cat 3May cause respiratory irritation.H335

Precautionary Highlights:

  • P201: Obtain special instructions before use (due to mutagenicity risk).

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P281: Use personal protective equipment as required.

Toxicological Profile & Mechanism[6]

The toxicity of 5-Chloro-2-nitro-1H-imidazole is driven by the nitro-reduction mechanism . Understanding this pathway is essential for assessing risk during handling and in vivo applications.

A. Mechanism of Action: Reductive Activation

Nitroimidazoles are "bioreductive" agents. In hypoxic environments (or via specific enzymes like nitroreductases), the nitro group (


) is sequentially reduced.
  • One-electron reduction yields a nitro-radical anion (

    
    ).
    
  • In the presence of oxygen, this radical is re-oxidized (futile cycling), generating superoxide anions (oxidative stress).

  • In hypoxic conditions, further reduction leads to hydroxylamines and amine metabolites. These highly reactive intermediates form covalent adducts with DNA, causing strand breaks and mutations.

B. Genotoxicity & Carcinogenicity[6]
  • Ames Test: Nitroimidazoles typically test positive in Salmonella typhimurium strains (TA100) containing nitroreductases.

  • Risk Assessment: Under ICH M7 guidelines, nitro-aromatics are often flagged as "Class 2" or "Class 3" impurities (mutagenic potential).

  • Implication: Any synthesis utilizing this intermediate must demonstrate robust purging of the unreacted starting material in the final drug substance to < TTC (Threshold of Toxicological Concern) levels.

C. Diagram: Nitro-Reduction Toxicity Pathway

NitroReduction Compound 5-Chloro-2-nitro-1H-imidazole (Parent) Radical Nitro-Radical Anion (R-NO2•-) Compound->Radical Enzymatic Reduction (Nitroreductase) Radical->Compound Futile Cycling (Re-oxidation) Oxygen O2 (Aerobic) Radical->Oxygen Electron Transfer Metabolites Hydroxylamine/Amine Intermediates Radical->Metabolites Hypoxic Reduction (Anaerobic) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Generates DNA DNA Adducts (Mutagenicity) Metabolites->DNA Covalent Binding

Caption: Bioreductive activation pathway of nitroimidazoles. Note the bifurcation between aerobic oxidative stress and hypoxic DNA alkylation.

Safe Handling & Engineering Controls
A. Engineering Controls
  • Primary Containment: Weighing and handling of dry powder must occur within a Powder Containment Balance Enclosure or a Glovebox .

  • Ventilation: Standard fume hood is sufficient for solutions, but HEPA filtration is required for dust-generating activities.

  • Decontamination: Nitroimidazoles can be deactivated using oxidative agents (e.g., 10% bleach solution followed by thiosulfate quench) to break the imidazole ring or oxidize the functionality, though incineration is the preferred disposal method.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 mask minimum; Powered Air Purifying Respirator (PAPR) recommended if handling >10g of powder outside a glovebox.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Immediate change upon contamination.

  • Ocular: Safety glasses with side shields.

C. Workflow: Mutagenic Intermediate Handling

HandlingWorkflow Start Receipt of 5-Chloro-2-nitro-1H-imidazole Assess Form Check: Powder vs. Solution Start->Assess Powder Powder Handling Assess->Powder Solid Solution Solution Handling Assess->Solution Liquid Control_P Isolator / Glovebox (HEPA Filtered) Powder->Control_P Risk: Inhalation Control_S Fume Hood (Standard Flow) Solution->Control_S Risk: Splash Waste Disposal: High Temp Incineration Control_P->Waste Double Bag Control_S->Waste Solvent Waste

Caption: Decision logic for containment based on physical state. Powder handling requires the highest level of isolation.

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Delayed pulmonary edema is rare but possible with nitro-aromatics; monitor for 24 hours.

  • Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can absorb transdermally—monitor for signs of methemoglobinemia (cyanosis/blue lips) if exposure was significant (though less common with imidazoles than anilines).

  • Spill Cleanup:

    • Evacuate area.

    • Don full PPE (Tyvek suit, double gloves, respirator).

    • Wet wipe method: Do not dry sweep. Dampen powder with PEG-400 or water to prevent dust generation.

    • Place in hazardous waste container labeled "Suspected Mutagen."

References
  • BLD Pharm. (2024). Safety Data Sheet: 5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7).[1][4] Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-5-nitroimidazole (Isomer Comparison). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 42409 (2-Chloro-4-nitroimidazole). Retrieved from

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. (Foundational text on nitro-reduction mechanism).
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

Sources

Foundational

Thermodynamic Profiling and Mechanistic Dynamics of 5-Chloro-2-nitro-1H-imidazole: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, halogenated nitroimidazoles represent a critical class of prodrugs, utilized predominantly as hypoxia-targeted radiosensitizers and antitubercular agents. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, halogenated nitroimidazoles represent a critical class of prodrugs, utilized predominantly as hypoxia-targeted radiosensitizers and antitubercular agents. Among these, 5-Chloro-2-nitro-1H-imidazole (CAS 57531-37-0) stands out due to its unique thermodynamic profile[1]. The interplay between the electron-withdrawing chlorine atom at the C5 position and the nitro group at the C2 position fundamentally alters the molecule's electron affinity, reduction potential, and subsequent dissociation pathways. This whitepaper synthesizes the core thermodynamic properties of 5-chloro-2-nitro-1H-imidazole, providing drug development professionals with actionable insights into its redox mechanics and step-by-step methodologies for empirical validation.

Structural Thermodynamics & Tautomeric Equilibrium

The thermodynamic stability of nitroimidazole derivatives is heavily dependent on the position of the nitro group within the heterocycle. In solution, 5-chloro-2-nitro-1H-imidazole exists in a tautomeric equilibrium with 4-chloro-2-nitro-1H-imidazole. The migration of the proton between the N1 and N3 atoms is driven by the solvation environment and the stabilization of the resulting dipole.

Unlike 4-nitro or 5-nitro isomers, placing the nitro group at the C2 position between the two nitrogen atoms of the imidazole ring creates a highly electron-deficient core. The addition of the chlorine atom further depresses the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule highly susceptible to nucleophilic attack and single-electron transfer (SET).

Redox Thermodynamics: The Engine of Radiosensitization

The biological efficacy of 5-chloro-2-nitro-1H-imidazole is inextricably linked to its one-electron reduction potential (


). Nitroimidazoles act as prodrugs that require bioactivation via reduction.

According to authoritative thermodynamic studies on nitroimidazole derivatives, the position of the nitro group dictates the one-electron reversible reduction potential: 2[2].

  • 2-nitroimidazoles : ~ −390 mV (vs SCE)

  • 5-nitroimidazoles : ~ −475 mV (vs SCE)

  • 4-nitroimidazoles : ~ −520 mV (vs SCE)

Because 5-chloro-2-nitro-1H-imidazole possesses a 2-nitro core, it is thermodynamically the most favorable isomer for reduction. The inductive effect of the C5-chlorine atom further shifts this potential positively, ensuring that the molecule can easily intercept low-energy electrons generated by ionizing radiation in hypoxic tumor microenvironments.

Dissociative Electron Attachment (DEA) Dynamics

Once the initial electron is accepted, the resulting radical anion must undergo dissociation to exert its cytotoxic effects. This process, known as Dissociative Electron Attachment (DEA), is a thermodynamically driven bond-cleavage event.

Research indicates that low-energy electrons effectively decompose 2-nitroimidazoles into a variety of fragment anions and highly reactive radicals3[3]. Furthermore, electron ionization of 2-nitroimidazole is characterized by dominant parent cation formation and the release of the neutral •NO radical, a potent signaling molecule and DNA-damaging agent4[4].

DEA_Pathway A 5-Chloro-2-nitro-1H-imidazole B Low-Energy Electron Attachment A->B C Transient Radical Anion [M]•- B->C SET D Dissociative Electron Attachment (DEA) C->D Thermodynamically Unstable E Fragment Anions & •NO / •OH Radicals D->E Bond Cleavage

Fig 1: Thermodynamic pathway of Dissociative Electron Attachment (DEA) in 5-chloro-2-nitroimidazole.

Quantitative Thermodynamic Profile

The following table summarizes the core thermodynamic and structural parameters of the compound, synthesizing data from chemical databases and comparative nitroimidazole studies[1][2][3].

ParameterValueMechanistic Significance
Molecular Formula C3H2ClN3O2Defines the halogenated nitro-heterocyclic core.
Molecular Weight 147.52 g/mol Low molecular weight facilitates rapid passive diffusion into cells.
Reduction Potential (2-NO2 core) ~ −390 mV (vs SCE)Thermodynamically optimal for reduction by intracellular reductases in hypoxia.
Reduction Potential (4-NO2 core) ~ −520 mV (vs SCE)Requires significantly more energy to reduce; less effective as a radiosensitizer.
Primary DEA Fragments •NO, •OH, [M-H]⁻Radical species responsible for irreversible DNA strand cleavage.

Experimental Methodology: Self-Validating Electrochemical Profiling

To accurately utilize 5-chloro-2-nitro-1H-imidazole in drug development, researchers must empirically determine its one-electron reduction potential. The following Cyclic Voltammetry (CV) protocol is designed as a self-validating system , ensuring that the measured thermodynamic values are free from kinetic artifacts.

Causality & Experimental Rationale

Measuring the reduction of a nitro group in aqueous media typically results in an irreversible, multi-electron transfer due to rapid protonation of the radical anion. To isolate the pure thermodynamic energy of the first electron transfer (


), the experiment must be conducted in a strictly aprotic and anaerobic environment.
Step-by-Step Protocol
  • Aprotic Solvation : Dissolve Tetrabutylammonium perchlorate (TBAP) to a concentration of 0.1 M in anhydrous Acetonitrile (MeCN).

    • Causality: TBAP acts as a supporting electrolyte that provides ionic conductivity without interfering with the redox events of the analyte.

  • Analyte Preparation : Introduce 5-chloro-2-nitro-1H-imidazole to achieve a 1.0 mM concentration.

  • Electrode Assembly : Utilize a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an Ag/Ag⁺ (0.01 M AgNO3 in MeCN) non-aqueous reference electrode (RE).

  • Strict Deoxygenation : Purge the electrochemical cell with high-purity N₂ gas for a minimum of 15 minutes prior to scanning. Maintain an N₂ blanket during the experiment.

    • Causality: Molecular oxygen is electroactive and reduces at approximately −1.1 V. Furthermore, O₂ will rapidly quench the nitro radical anion, destroying the reversibility of the thermodynamic measurement.

  • Voltammetric Scanning : Execute cyclic scans from 0.0 V to −1.5 V and back. Perform these scans at multiple scan rates (

    
    ): 50, 100, 250, and 500 mV/s.
    
  • Self-Validation (The Randles-Sevcik Analysis) : Plot the cathodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ).
    • Validation: A perfectly linear relationship mathematically proves that the electron transfer is diffusion-controlled and thermodynamically reversible, validating the extracted

      
       value.
      

CV_Protocol Step1 1. Aprotic Solvation Dissolve in MeCN + 0.1M TBAP Step2 2. Anaerobic Environment Purge with N2 (15 min) Step1->Step2 Step3 3. Voltammetric Scanning Variable Rates (50-500 mV/s) Step2->Step3 Step4 4. Self-Validation Plot ipc vs v^(1/2) (Randles-Sevcik) Step3->Step4

Fig 2: Self-validating cyclic voltammetry workflow for determining one-electron reduction potentials.

References

  • 2-Chloro-4-nitroimidazole | 57531-37-0 - ChemicalBook Source: ChemicalBook URL
  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole Source: PubMed / Journal of the American Society for Mass Spectrometry URL
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
  • Isomer Selectivity in Low-Energy Electron Attachment to Nitroimidazoles Source: Universität Innsbruck URL

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-Chloro-2-nitro-1h-imidazole from imidazole

Executive Summary & Scope 5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a highly specialized heterocyclic building block utilized extensively in the development of hypoxia-selective radiosensitizers and antituberc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a highly specialized heterocyclic building block utilized extensively in the development of hypoxia-selective radiosensitizers and antitubercular agents [3]. Synthesizing this compound directly from inexpensive, commercially available 1H-imidazole requires overcoming significant regiochemical hurdles. Direct nitration of imidazole exclusively yields the 4(5)-nitro isomer, and the electron-deficient nature of the nitroimidazole core severely limits subsequent electrophilic halogenation.

This application note details a robust, four-step directed C-H functionalization protocol. By utilizing a removable directing group, we bypass the innate electronic bias of the imidazole ring, enabling precise C2-nitration followed by regioconvergent C5-chlorination.

Mechanistic Rationale & Pathway Strategy

As a self-validating synthetic system, every reagent and transformation in this protocol is chosen based on strict mechanistic causality:

  • The Failure of Direct Nitration: Standard electrophilic nitration (HNO₃/H₂SO₄) protonates the imidazole ring, deactivating the C2 position and directing the nitronium ion exclusively to the C4/C5 positions [1].

  • C2-Directed Lithiation via SEM Protection: To force functionalization at C2, we employ an umpolung-like strategy via deprotonation. The N-H bond must first be protected. We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group because it is stable to strong bases and its oxygen atom coordinates with lithium, directing the n-BuLi metalation strictly to the C2 position [2].

  • Electrophilic Nitro-Transfer: Reacting the 2-lithioimidazole with N₂O₄ often leads to oxidative dimerization. Instead, we utilize isopropyl nitrate as a clean, highly efficient electrophilic nitro-transfer agent (NO₂⁺ equivalent) [4].

  • Regioconvergent Chlorination: The C2-nitro group heavily deactivates the ring toward electrophilic aromatic substitution (S_EAr). Chlorination with N-Chlorosuccinimide (NCS) requires elevated temperatures (80 °C). The N1-SEM group sterically blocks the C4 position, directing chlorination predominantly to C5.

  • Tautomeric Equivalence: Upon removal of the SEM group, rapid annular tautomerism of the free N-H imidazole renders the C4 and C5 positions chemically identical. Any minor regiochemical mixtures formed during chlorination perfectly converge into a single, unified product: 5-chloro-2-nitro-1H-imidazole.

Synthetic Workflow Visualization

SynthesisPathway Imid Imidazole (Starting Material) Cond1 NaH, SEM-Cl DMF, 0 °C to RT Imid->Cond1 SEMImid 1-SEM-imidazole Cond2 1. n-BuLi, THF, -78 °C 2. Isopropyl nitrate SEMImid->Cond2 NitroImid 1-SEM-2-nitroimidazole Cond3 NCS, DMF 80 °C, 12 h NitroImid->Cond3 ChloroNitro 5-Chloro-1-SEM-2-nitroimidazole Cond4 TBAF, THF Reflux, 6 h Acidic Workup ChloroNitro->Cond4 Final 5-Chloro-2-nitro-1H-imidazole (Target Product) Cond1->SEMImid Cond2->NitroImid Cond3->ChloroNitro Cond4->Final

Fig 1: Step-by-step synthetic workflow for 5-Chloro-2-nitro-1H-imidazole from imidazole.

Step-by-Step Experimental Protocols

Step 1: N-Protection of Imidazole

Objective: Mask the acidic N-H proton to prevent the quenching of n-BuLi in Step 2.

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/g of imidazole) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add 1H-imidazole (1.0 eq) portion-wise to control the evolution of hydrogen gas. Stir for 30 minutes until bubbling ceases and the solution becomes clear.

  • Protection: Add SEM-Cl (1.1 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup & QC: Quench carefully with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar imidazole baseline spot, yielding a high-R_f product.

Step 2: C2-Lithiation and Electrophilic Nitration

Objective: Regioselectively install the nitro group at the C2 position.

  • Lithiation: Dissolve 1-SEM-imidazole (1.0 eq) in anhydrous THF (15 mL/g) under argon. Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the 2-lithio species [2].

  • Nitration: Add isopropyl nitrate (1.2 eq) dropwise to the deep-red lithiated solution [4]. Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to -20 °C over 2 hours.

  • Workup & QC: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

    • Validation: ¹H-NMR should show the disappearance of the C2 proton (typically ~7.7 ppm in the unprotected precursor) and the presence of two distinct doublets for the C4 and C5 protons.

Step 3: Regioselective Chlorination

Objective: Install the chlorine atom at the C5 position via S_EAr.

  • Reaction: Dissolve 1-SEM-2-nitroimidazole (1.0 eq) in anhydrous DMF (10 mL/g). Add N-Chlorosuccinimide (NCS, 1.5 eq) in a single portion.

  • Heating: Heat the mixture to 80 °C for 12 hours. The electron-withdrawing nitro group necessitates thermal activation to drive the halogenation [3].

  • Workup & QC: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer thoroughly with water and brine to remove succinimide and DMF. Concentrate and purify by short-pad silica chromatography.

    • Validation: LC-MS should confirm the mass [M+H]⁺ corresponding to the monochlorinated product, exhibiting the characteristic 3:1 isotopic ratio of a single chlorine atom.

Step 4: Deprotection and Tautomeric Convergence

Objective: Cleave the SEM group to yield the final target.

  • Deprotection: Dissolve 5-chloro-1-SEM-2-nitroimidazole (1.0 eq) in THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq). Heat the mixture at reflux (65 °C) for 6 hours. The fluoride ions attack the silicon, releasing volatile fluorotrimethylsilane, ethylene, and formaldehyde.

  • Acidic Workup (Critical): The resulting 5-chloro-2-nitro-1H-imidazole is highly acidic (pK_a ~6.0) and will remain in the aqueous phase as a TBA-salt if not neutralized. Concentrate the THF, dilute with water, and strictly adjust the pH to 4.0 using 1M HCl.

  • Isolation: Extract the protonated product with EtOAc (3x). Dry, concentrate, and recrystallize from hot Ethanol/Water to afford the pure product.

    • Validation: ¹H-NMR (DMSO-d₆) should show a broad singlet at ~14.0 ppm (N-H) and a single sharp singlet at ~7.4 ppm corresponding to the equivalent C4/C5 proton.

Quantitative Data Summary

StepTransformationReagents (Eq)SolventTemp (°C)Time (h)Expected Yield (%)
1 N-ProtectionNaH (1.2), SEM-Cl (1.1)DMF0 to 25490%
2 Lithiation/Nitrationn-BuLi (1.1), Isopropyl Nitrate (1.2)THF-78 to -20365%
3 ChlorinationNCS (1.5)DMF801275%
4 DeprotectionTBAF (3.0)THF65 (Reflux)680%

Note: The overall theoretical yield for this 4-step sequence is approximately 35%.

References

  • Source: MDPI (Molecules)
  • Title: Heterocyclic Chemistry at a Glance Source: National Academic Digital Library of Ethiopia URL
  • Title: 2-Chloro-4-nitroimidazole | 57531-37-0 Source: ChemicalBook URL
  • Title: Stable and eco-friendly solid acids as alternative to sulfuric acid in the liquid phase nitration Source: ResearchGate URL
Application

Application Note: Preparation of 5-Chloro-2-nitro-1H-imidazole

This Application Note and Protocol is designed for researchers and drug development professionals requiring a rigorous, step-by-step guide to the preparation of 5-Chloro-2-nitro-1H-imidazole . [1][2] Part 1: Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a rigorous, step-by-step guide to the preparation of 5-Chloro-2-nitro-1H-imidazole .

[1][2]

Part 1: Introduction & Strategic Analysis

1.1 Target Identity & Tautomerism The synthesis of 5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) presents a specific regiochemical challenge. In


-unsubstituted imidazoles (1H-imidazoles), the 4- and 5-positions are tautomeric. Therefore, 5-chloro-2-nitro-1H-imidazole  is chemically equivalent to 4-chloro-2-nitro-1H-imidazole  in solution, unless the nitrogen is substituted (e.g., 

-methyl).
  • Target Structure: Nitro group at C2; Chlorine at C4/C5.

  • Common Confusion: This compound is distinct from the industrially significant 2-chloro-4-nitroimidazole (CAS: 57531-37-0), which is a key intermediate for the tuberculosis drug Delamanid. The nomenclature is frequently confused in commercial catalogs. This guide focuses on the Nitro-at-C2 isomer as requested.

1.2 Synthetic Strategy The primary challenge in synthesizing 5-chloro-2-nitroimidazole is the strong electron-withdrawing nature of the nitro group at the 2-position, which deactivates the imidazole ring toward electrophilic aromatic substitution (EAS).

  • Route A (Direct Chlorination): Direct reaction of 2-nitroimidazole (Azomycin) with chlorinating agents (

    
    , NCS). This route often leads to 4,5-dichloro-2-nitroimidazole. Careful stoichiometric control is required to favor the mono-chlorinated product.
    
  • Route B (Nucleophilic Substitution): Displacement of a leaving group on a 2-nitroimidazole scaffold. (Less common).

Selected Protocol: This guide details Route A (Controlled Chlorination of 2-Nitroimidazole) using


-chlorosuccinimide (NCS) or hypochlorite, as it is the most direct laboratory-scale method.

Part 2: Safety & Hazard Assessment

2.1 Critical Hazards

  • Explosion Hazard: Nitroimidazoles are energetic materials. Dry residues can be shock-sensitive. Never scrape dry material from glass joints.

  • Toxicity: 2-Nitroimidazoles are potential mutagens and radiosensitizers. Handle in a Class II Biosafety Cabinet or a high-efficiency fume hood.

  • Reactivity: Chlorinating agents (NCS,

    
    ) release toxic fumes. Avoid contact with strong reducing agents.
    

2.2 PPE Requirements

  • Double nitrile gloves (0.11 mm min).

  • Chemical splash goggles + Face shield.

  • Lab coat + Tyvek sleeves.

Part 3: Materials & Equipment

Table 1: Reagents and Solvents

Reagent CAS Purity Role
2-Nitroimidazole (Azomycin) 527-73-1 >98% Starting Material
N-Chlorosuccinimide (NCS) 128-09-6 98% Chlorinating Agent
Acetonitrile (ACN) 75-05-8 Anhydrous Solvent
DMF (Dimethylformamide) 68-12-2 Anhydrous Co-solvent

| Ethyl Acetate / Hexanes | - | HPLC Grade | Purification |

Table 2: Equipment

Equipment Specification

| Reaction Vessel | 3-neck round bottom flask (flame-dried), equipped with


 inlet. |
| Temperature Control | Oil bath with digital probe (Accuracy 

C). | | Monitoring | TLC (Silica gel 60

); HPLC (C18 column). | | Purification | Flash Chromatography System (CombiFlash or manual column). |

Part 4: Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Controlled Chlorination)
  • Preparation:

    • Flame-dry a 100 mL 3-neck round bottom flask and cool under a stream of dry nitrogen.

    • Charge the flask with 2-nitroimidazole (1.13 g, 10.0 mmol).

    • Add Acetonitrile (ACN) (40 mL) and DMF (5 mL) to ensure complete solubility. Stir until clear.

  • Reagent Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.34 g, 10.0 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Note: Do not add NCS all at once; a high local concentration favors the formation of the 4,5-dichloro byproduct.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) naturally.

    • Heat the reaction mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes).

      • Starting Material (

        
        )
        
      • Product (

        
        )
        
      • Di-chloro impurity (

        
        )
        
    • Critical Decision Point: If starting material remains but di-chloro impurity is increasing, stop the reaction. It is better to recover starting material than to over-chlorinate.

Phase 2: Workup & Isolation
  • Quenching:

    • Remove heat and cool to room temperature.

    • Pour the reaction mixture into Ice Water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Washing:

    • Combine organic layers.

    • Wash with Brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap at 40°C).
      
Phase 3: Purification
  • Flash Chromatography:

    • The crude residue will contain a mixture of 5-chloro-2-nitroimidazole, 4,5-dichloro-2-nitroimidazole, and unreacted 2-nitroimidazole.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Collection: Collect the fraction corresponding to the mono-chlorinated product (middle spot).

  • Crystallization (Optional):

    • Recrystallize the purified solid from Ethanol/Water (9:1) to obtain pale yellow needles.

Part 5: Characterization & Quality Control

Expected Data for 5-Chloro-2-nitro-1H-imidazole:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 210–215°C (dec).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       14.0 (br s, 1H, N-H)
      
    • 
       7.65 (s, 1H, C4-H)
      
    • Note: The absence of a second aromatic proton confirms substitution. The broad singlet at 14.0 ppm confirms the N-H is unsubstituted.

  • MS (ESI-):

    
     146 
    
    
    
    . (Chlorine isotope pattern 3:1 observed at 146/148).

Table 3: Troubleshooting Guide

Issue Probable Cause Corrective Action
High Di-chloro impurity Excess NCS or high temp. Reduce NCS to 0.95 eq; maintain temp <50°C.

| Low Conversion | Deactivated ring. | Increase reaction time (up to 24h); add catalytic


 (1 drop). |
| Product degradation  | Thermal instability. | Do not exceed 60°C during reaction or workup. |

Part 6: Visualization (Workflow & Pathway)

SynthesisWorkflow Start Start: 2-Nitroimidazole (Azomycin) Reagents Add NCS (1.0 eq) ACN/DMF, 0°C -> 50°C Start->Reagents Reaction Reaction Progress (EAS Mechanism) Reagents->Reaction Check TLC/HPLC Check Mono- vs Di-chloro Reaction->Check Check->Reaction Incomplete Workup Quench (Ice Water) Extract (EtOAc) Check->Workup Optimal Conversion Purify Flash Column (Sep. Mono/Di) Workup->Purify Product Target: 5-Chloro-2-nitro-1H-imidazole Purify->Product

Caption: Step-by-step workflow for the controlled chlorination of 2-nitroimidazole.

Tautomerism T1 4-Chloro-2-nitro-1H-imidazole (Tautomer A) T2 5-Chloro-2-nitro-1H-imidazole (Tautomer B) T1->T2 Rapid Equilibrium (H-shift)

Caption: Tautomeric equilibrium of the target compound in solution.

Part 7: References

  • ChemicalBook. 2-Chloro-4-nitroimidazole Synthesis and Properties. (Accessed 2025).[1][2][3][4][5]

  • Palmer, B. D., & Denny, W. A. (1989).[6] Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.[6] [6]

  • BenchChem. 5-Chloro-2-nitro-1H-imidazole Building Block Data. (Accessed 2025).[1][2][3][4][5]

  • World Intellectual Property Organization. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. (2019).

  • Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitro-derivatives.[7] (2024).[1][5][7]

Sources

Method

HPLC method development for 5-Chloro-2-nitro-1h-imidazole detection

Executive Summary Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 5-Chloro-2-nitro-1H-imidazole , a critical intermediate in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 5-Chloro-2-nitro-1H-imidazole , a critical intermediate in the synthesis of antitubercular agents (e.g., Delamanid) and nitroimidazole antibiotics.[1]

Context: Unlike common 5-nitroimidazoles (e.g., Metronidazole), the 2-nitro isomer presents unique chromatographic challenges due to the electron-withdrawing nature of the nitro group at the C2 position, which significantly alters the pKa and UV absorption profile.[1] This guide moves beyond generic protocols, applying mechanistic insights to optimize resolution, peak shape, and sensitivity.

Physicochemical Profiling & Mechanistic Insight

Effective method development requires understanding the analyte's behavior in solution.[1]

Chemical Structure & Properties[2]
  • Compound: 5-Chloro-2-nitro-1H-imidazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Key Functional Groups:

    • Nitro group (-NO

      
      ) at C2:  Strong electron-withdrawing group (EWG).
      
    • Chloro group (-Cl) at C5: Weakly deactivating, lipophilic.[1]

    • Imidazole Ring (1H): Amphoteric nature, subject to tautomerism.[1]

The "Why" Behind the Method Parameters
ParameterPropertyImpact on HPLC Method
pKa (Acidity) The 2-nitro group increases the acidity of the N1-proton (pKa

6.0–7.0).[1]
pH Control is Critical: At neutral pH, the compound may partially ionize (anionic form), leading to peak tailing and poor retention on C18.[1] Acidic pH (< 3.0) is required to keep it in the neutral, protonated form for consistent hydrophobic interaction.[1]
UV Chromophore Extended conjugation due to the nitro group.[1]Detection: 2-Nitroimidazoles typically exhibit a bathochromic shift compared to 5-nitro isomers.[1] Maximum absorbance (

) is expected around 310–325 nm , offering high specificity against non-nitro impurities.[1]
LogP (Lipophilicity) Moderate (LogP

0.5–1.0).[1]
Column Choice: Standard C18 is sufficient.[1] High aqueous stability allows for starting with high water content to elute polar impurities first.[1]

Method Development Workflow (Decision Matrix)

The following diagram outlines the logical flow for optimizing the separation, ensuring no step is arbitrary.

MethodDevelopment Start Start: Analyte Profiling (5-Chloro-2-nitro-1H-imidazole) Step1 Step 1: Wavelength Selection (PDA Scan 200-400 nm) Start->Step1 Step2 Step 2: Mobile Phase pH Screening (Acidic vs. Neutral) Step1->Step2 Select Max Abs (e.g., 315 nm) Step3 Step 3: Column Selection (C18 vs. C8 vs. Phenyl-Hexyl) Step2->Step3 Select pH < pKa (pH 2.5 - 3.0) Step4 Step 4: Gradient Optimization (Resolution of Impurities) Step3->Step4 Optimize Peak Shape Final Final Validated Protocol Step4->Final Verify System Suitability

Figure 1: Step-wise decision matrix for developing the HPLC method, prioritizing spectral selection and pH control.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 5-Chloro-2-nitro-1H-imidazole (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]

Optimized Chromatographic Conditions

This protocol is designed for stability-indicating analysis, capable of separating the main peak from potential synthetic precursors (e.g., 2-nitroimidazole) or degradation products.[1]

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and run time.[1] 3.5 µm particles provide better efficiency than 5 µm without excessive backpressure.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH

2.7, suppressing ionization of the imidazole nitrogen to ensure sharp peaks.[1]
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol, providing lower backpressure and sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CEnsures reproducibility of retention times by minimizing viscosity fluctuations.[1]
Injection Volume 10 µLStandard volume; reduce to 5 µL if peak overloading occurs.
Detection UV at 315 nm Specific for the 2-nitroimidazole chromophore; minimizes interference from non-nitro solvents/impurities.[1]
Gradient Program

A gradient is recommended to prevent the accumulation of lipophilic impurities on the column.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold for polar impurities
12.004060Linear gradient to elute analyte
15.00595Wash step
17.00595Hold wash
17.10955Return to initial
22.00955Re-equilibration

Sample Preparation Workflow

Proper sample preparation is vital to prevent degradation or precipitation.[1]

SamplePrep Raw Raw Sample (Solid/Reaction Mix) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Sonication Sonicate (5 mins, <25°C) Dissolve->Sonication Filter Filter (0.22 µm PTFE) Sonication->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring complete solubilization and particulate removal.[1]

Protocol:

  • Stock Solution: Accurately weigh 10.0 mg of 5-Chloro-2-nitro-1H-imidazole into a 10 mL volumetric flask. Dissolve in Acetonitrile (sonicate if necessary). Dilute to volume (Concentration: 1000 µg/mL).

  • Working Standard: Dilute the stock solution with Mobile Phase A:B (50:50) to a target concentration of 50 µg/mL.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to protect the column.

Method Validation Parameters (ICH Q2 R2)

To ensure the method is trustworthy and authoritative, it must be validated against ICH guidelines.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard.

  • RSD of Peak Area:

    
     2.0%[1]
    
  • Tailing Factor (T): 0.8

    
     T 
    
    
    
    1.5[1]
  • Theoretical Plates (N): > 5000

Linearity[1][3]
  • Range: 5 µg/mL to 100 µg/mL (5 levels: 10%, 50%, 100%, 120%, 150% of target).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Method: Spike placebo or solvent with known amounts of analyte at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (95% Water / 5% ACN).[1] Strong solvents (100% ACN) in the injection can cause peak splitting for early eluters.[1]
Peak Tailing Secondary interactions (Silanols).[1]The imidazole nitrogen may interact with free silanols.[1] Action: Ensure pH is acidic (< 3.0) or add 10 mM Ammonium Acetate if using a different pH.[1]
Retention Shift pH fluctuation.[1]Imidazoles are sensitive to pH.[1] Use a buffered mobile phase (Formic acid or Phosphate buffer) rather than just "acidified water" to stabilize retention.[1]
Ghost Peaks Carryover.Nitroimidazoles can stick to metallic surfaces.[1] Add a needle wash step with 50:50 Methanol:Water.[1]

References

  • BenchChem. (2025).[1][2][3] Synthesis of "5-chloro-1-methyl-4-nitroimidazole" using "5-Chloro-1-methylimidazole nitrate". Link

  • PubChem. (2025).[1][4] 5-Chloro-2-nitroaniline (Structurally related nitro-compound properties). National Library of Medicine.[1] Link[1]

  • MDPI. (2022).[1] Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Molecules. Link

  • ResearchGate. (2009).[1] A Sensitive HPLC Method of determination of 2-Methyl-5-Nitroimidazole & Reaction mass of intermediates. Link

  • ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application

Application Note: NMR Spectroscopy Analysis of 5-Chloro-2-nitro-1H-imidazole

This is a comprehensive Application Note and Protocol for the NMR analysis of 5-Chloro-2-nitro-1H-imidazole , designed for researchers in medicinal chemistry and structural biology. Introduction & Structural Context 5-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the NMR analysis of 5-Chloro-2-nitro-1H-imidazole , designed for researchers in medicinal chemistry and structural biology.

Introduction & Structural Context

5-Chloro-2-nitro-1H-imidazole is a critical heterocyclic scaffold, often serving as an intermediate in the synthesis of nitroimidazole antibiotics (e.g., Azomycin derivatives) and hypoxic cell radiosensitizers.

The Tautomerism Challenge

A defining feature of this molecule is the annular tautomerism characteristic of N-unsubstituted imidazoles. In solution, the proton on the nitrogen oscillates between N1 and N3. Consequently, the 4-chloro and 5-chloro forms are tautomers of the same chemical entity.

  • Nomenclature: While often designated as 5-chloro-2-nitroimidazole, it exists in equilibrium with 4-chloro-2-nitroimidazole.

  • NMR Implication: In DMSO-d6, the tautomeric exchange is typically fast on the NMR timescale at room temperature, resulting in averaged signals, or slow enough to show broad exchangeable peaks. The presence of the electron-withdrawing nitro group at C2 significantly increases the acidity of the NH proton (

    
    ), shifting the equilibrium and exchange dynamics.
    

Experimental Design & Sample Preparation

Solvent Selection

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Rationale:

    • Solubility: Nitroimidazoles are poorly soluble in non-polar solvents like CDCl3.

    • Exchange Suppression: DMSO forms strong hydrogen bonds with the imidazole NH, slowing down proton exchange and allowing for the observation of the NH signal (typically broad but visible).

    • Chemical Shift Stability: Provides a consistent reference frame for polar heterocycles.

Preparation Protocol
  • Mass: Weigh 5–10 mg of the solid sample.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: Do NOT add acid or base initially, as this will collapse the tautomeric equilibrium or induce salt formation.

  • Tube: Use a high-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

1H NMR Analysis Strategy

Predicted & Reference Chemical Shifts (DMSO-d6)

The spectrum is relatively simple due to the lack of adjacent protons, but the chemical shift values are diagnostic for purity and isomeric differentiation.

Proton AssignmentMultiplicityChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Mechanistic Insight
NH (H1) Broad Singlet13.5 – 14.5 Highly deshielded due to the electron-withdrawing NO2 (C2) and Cl (C5) groups. Often invisible if water content is high.
CH (H4) Singlet7.40 – 7.80 The sole aromatic proton. Its position is critical for distinguishing it from the regioisomer 2-chloro-4-nitroimidazole.
H2O (Impurity) Broad Singlet~3.33Variable. Monitor this peak to ensure it doesn't overlap with the CH signal.
DMSO (Residual) Quintet2.50Reference signal.
Critical Quality Control: Distinguishing Isomers

A common synthetic impurity or misidentified product is 2-chloro-4-nitroimidazole (where Cl is at C2 and NO2 is at C4).

  • Target (5-Cl-2-NO2): H4 signal appears upfield (approx 7.4–7.8 ppm) because it is shielded relative to the C2 position.

  • Isomer (2-Cl-4-NO2): The proton is at C5. It is flanked by two nitrogens and is highly deshielded. Literature confirms this proton appears at

    
     8.44 ppm  [1].
    

13C NMR Analysis Strategy

The 13C spectrum will display three distinct signals for the imidazole ring carbons.

Carbon AssignmentTypeShift (

, ppm)
Notes
C2 (C-NO2) Quaternary145 – 150 Most deshielded due to the Nitro group and position between two Nitrogens.
C5 (C-Cl) Quaternary125 – 135 Deshielded by Chlorine (-I effect) but less than C2.
C4 (C-H) Methine118 – 128 The only carbon bearing a proton. Identified easily by DEPT-135 or HSQC.

Advanced Characterization Workflow (2D NMR)

To unequivocally assign the structure, run the following 2D sequence:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the proton at ~7.6 ppm to the carbon at ~125 ppm.

    • Self-Validation: If the proton at 7.6 ppm correlates to a carbon >140 ppm, the structure is incorrect.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • The NH proton (if visible) should show correlations to C2, C4, and C5.

    • The CH proton (H4) should show a strong 3-bond correlation to C2 (the nitro-bearing carbon).

Logic Diagram: Isomer Determination

The following diagram illustrates the decision matrix for confirming the 5-Chloro-2-nitro-1H-imidazole structure versus its common isomer.

IsomerLogic Start Sample in DMSO-d6 Acquire 1H NMR CheckCH Analyze Aromatic CH Singlet Position Start->CheckCH CaseA Signal at δ 8.3 - 8.5 ppm CheckCH->CaseA Downfield CaseB Signal at δ 7.4 - 7.9 ppm CheckCH->CaseB Upfield ConclusionA IDENTIFIED: 2-Chloro-4-nitroimidazole (Impurity/Wrong Isomer) CaseA->ConclusionA ConclusionB CANDIDATE: 5-Chloro-2-nitroimidazole CaseB->ConclusionB Validation Run 13C / HSQC ConclusionB->Validation CheckC2 Check C-NO2 Shift (Quaternary) Validation->CheckC2 Final CONFIRMED STRUCTURE CheckC2->Final C2 ~145-150 ppm

Caption: Decision tree for distinguishing 5-chloro-2-nitroimidazole from its regioisomer using 1H NMR chemical shifts.

Detailed Experimental Protocol

Step 1: Instrument Setup
  • Probe: 5 mm BBO or TXI probe.

  • Temperature: 298 K (25°C).

  • Lock: DMSO-d6.[1][2]

  • Shim: Gradient shim (TopShim) is sufficient; ensure linewidth < 1.0 Hz on the solvent peak.

Step 2: Acquisition Parameters (1H)[4]
  • Pulse Angle: 30° (zg30).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The C-H proton on electron-deficient rings can have long T1 relaxation times. A short D1 will reduce integration accuracy.

  • Spectral Width: 15 ppm (to capture the downfield NH).

  • Scans (NS): 16–32 scans are sufficient for >5 mg sample.

Step 3: Acquisition Parameters (13C)
  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Relaxation Delay: 2.0 seconds.

  • Scans: 1024–2048 scans (due to low sensitivity of quaternary carbons C2 and C5).

  • Processing: Apply 1.0 Hz Line Broadening (LB) to enhance S/N for quaternary carbons.

Step 4: Data Processing
  • Referencing: Set the center of the DMSO-d6 quintet to 2.50 ppm (1H) and 39.52 ppm (13C).

  • Integration: Integrate the CH singlet. Normalize it to 1.0.

  • Reporting: Report as: 1H NMR (400 MHz, DMSO-d6)

    
     13.8 (br s, 1H, NH), 7.65 (s, 1H, CH). (Note: Exact shift may vary ±0.2 ppm due to concentration/water).
    

Troubleshooting Common Issues

IssueCauseSolution
Missing NH Signal Rapid exchange with water in DMSO.Dry the sample/solvent or cool the probe to 273 K to slow exchange.
Split CH Signal Slow tautomerism or presence of both isomers.If two sharp singlets appear (e.g., 7.6 and 7.7), you may have a mixture of 4-Cl and 5-Cl tautomers frozen out (rare at RT) or an impurity. Run HSQC to see if they correlate to the same carbon type.
Extra Peaks at 7.26 ppm 2-Nitroimidazole impurity.This is the unchlorinated starting material. Check integration relative to product.

References

  • Royal Society of Chemistry . NMR data for 2-nitroimidazole derivatives. (Base scaffold shifts). Available at: [Link] (Accessed March 9, 2026).

  • National Institute of Standards and Technology (NIST) . 1H NMR of Imidazole Derivatives. (General reference for substituent effects). Available at: [Link] (Accessed March 9, 2026).

Sources

Method

Application Note: 5-Chloro-2-nitro-1H-imidazole as a Pharmaceutical Intermediate

This guide outlines the technical application of 5-Chloro-2-nitro-1H-imidazole (and its relevant isomers/derivatives) in pharmaceutical synthesis. It is designed for medicinal chemists and process engineers focusing on t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 5-Chloro-2-nitro-1H-imidazole (and its relevant isomers/derivatives) in pharmaceutical synthesis. It is designed for medicinal chemists and process engineers focusing on the development of hypoxia-activated prodrugs (HAPs) and anti-tubercular agents.

[1]

Executive Summary & Structural Disambiguation

5-Chloro-2-nitro-1H-imidazole is a high-value heterocyclic building block characterized by a unique "push-pull" electronic structure.[1] The C2-nitro group acts as a powerful electron-withdrawing group (EWG), activating the ring for nucleophilic attack, while serving as a bioreductive pharmacophore in final drug candidates.

Structural Variants and CAS Registry

Confusion often arises between regioisomers.[1] Precise identification is critical for regulatory compliance and synthetic success.[1]

Compound NameStructure DescriptionCAS NumberPrimary Application
5-Chloro-2-nitro-1H-imidazole Nitro at C2, Chloro at C5.1823997-84-7Hypoxia-Activated Prodrugs (HAPs)
2-Chloro-4-nitro-1H-imidazole Nitro at C4, Chloro at C2.57531-37-0Precursor to Delamanid & Pretomanid
5-Chloro-1-methyl-4-nitroimidazole Nitro at C4, Methyl at N1.4897-25-0Immunosuppressant synthesis (Azathioprine intermed.)[1]

Note: This guide focuses on the 2-nitro scaffold, a privileged structure for targeting hypoxic tumor microenvironments due to its specific redox potential (-400 to -500 mV).[1]

Strategic Chemistry: Mechanism of Action

The utility of 5-Chloro-2-nitro-1H-imidazole relies on two orthogonal reactivities:

  • N-Alkylation (N1): The pKa of the N1-proton is significantly lowered (~6.0–7.0) by the electron-withdrawing nitro group, allowing facile deprotonation and alkylation under mild conditions.

  • Nucleophilic Aromatic Substitution (S_NAr): The C5-Chlorine is highly activated by the ortho-nitro group (C2) and the imine nitrogen (N3), making it an excellent leaving group for amines, thiols, and alkoxides.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

ReactionPathway cluster_legend Reaction Logic Start 5-Chloro-2-nitro-1H-imidazole (Scaffold) Base Deprotonation (Base: K2CO3/NaH) Start->Base pKa ~6.5 Anion Imidazolate Anion (Nucleophile) Base->Anion Alkylation N-Alkylation (R-X) Anion->Alkylation Electrophile R-X Prod1 1-Alkyl-5-chloro-2-nitroimidazole (Stable Intermediate) Alkylation->Prod1 SNAr S_NAr Displacement (Nu-H) Prod2 1-Alkyl-5-amino-2-nitroimidazole (Functionalized Drug Core) SNAr->Prod2 Prod1->SNAr Amine/Thiol, Heat Blue: Starting Material Blue: Starting Material Green: Step 1 (Functionalization) Green: Step 1 (Functionalization) Blue: Starting Material->Green: Step 1 (Functionalization) Red: Step 2 (Core Assembly) Red: Step 2 (Core Assembly) Green: Step 1 (Functionalization)->Red: Step 2 (Core Assembly)

Caption: Stepwise functionalization workflow: N-alkylation precedes S_NAr to prevent side reactions and fix regiochemistry.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Synthesize 1-substituted-5-chloro-2-nitroimidazoles. Challenge: Controlling N1 vs. N3 alkylation (though symmetrical in the unsubstituted parent, the 5-chloro substituent breaks symmetry). Steric hindrance from the 5-chloro group often favors N1 alkylation distal to the chlorine if bulky electrophiles are used, but electronic factors favor N1 adjacent to the chlorine.

Materials:

  • 5-Chloro-2-nitro-1H-imidazole (1.0 eq)[1]

  • Alkyl Halide (1.2 eq) (e.g., Methyl iodide, Benzyl bromide)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Preferred for mildness
    
  • DMF (Anhydrous, 10 mL/g)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-Chloro-2-nitro-1H-imidazole and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (powdered) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution will typically darken (yellow/orange) indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe over 10 minutes.

    • Critical Control Point: For volatile halides (e.g., MeI), use a reflux condenser with coolant at -10°C.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Pour reaction mixture into ice-water (5x volume).

    • Precipitate formation is common.[1] Filter and wash with cold water.[1]

    • If no precipitate: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad NH singlet (>13 ppm) and appearance of alkyl protons.

  • Regiochemistry: NOE (Nuclear Overhauser Effect) studies are required to confirm N1 placement relative to the C5-Cl.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Displace the C5-Chlorine with an amine nucleophile to generate the final bioactive core. Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1]

Materials:

  • 1-Alkyl-5-chloro-2-nitroimidazole (Product from Protocol A) (1.0 eq)[1]

  • Nucleophile (e.g., Morpholine, primary amine) (1.5–2.0 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Setup: Dissolve the chloronitroimidazole in MeCN (0.2 M concentration).

  • Addition: Add the base followed by the amine nucleophile.

  • Thermal Activation:

    • Primary Amines: Reflux (80°C) for 2–4 hours.

    • Secondary/Steric Amines: May require sealed tube heating at 100°C or microwave irradiation (120°C, 30 min).

  • Monitoring: Monitor the disappearance of the starting chloride. The product is often more polar (lower Rf).

  • Work-up: Evaporate solvent. Redissolve residue in DCM, wash with 0.1 M HCl (to remove excess amine/base), then saturated

    
    .
    
  • Isolation: Dry and concentrate.

Data Table: Typical Yields for S_NAr Displacement

NucleophileConditionsTimeYield (%)Notes
Morpholine MeCN, Reflux3 h88%Excellent conversion.[1]
n-Butylamine THF, RT12 h92%Fast reaction due to low sterics.[1]
Aniline DMF, 120°C24 h45%Poor nucleophile; requires forcing conditions.
Sodium Methoxide MeOH, 0°C1 h95%Forms the ether (methoxy) derivative.

Safety & Handling (Explosive Potential)

Nitroimidazoles are energetic materials. While 5-chloro-2-nitroimidazole is generally stable, process safety requires strict adherence to the following:

  • Thermal Stability: Do not heat bulk material above 150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.[1]

  • Shock Sensitivity: Avoid metal spatulas or grinding in dry form if the compound is unknown; use Teflon tools.

  • Toxicity: Suspected mutagen.[1] Handle in a fume hood with double gloving (Nitrile).

References

  • Synthesis and Reactivity of Nitroimidazoles

    • Walsh, D. A., et al. "Synthesis and antiprotozoal activity of some 1-(2-hydroxy-3-aminoalkyl)-2-methyl-5-nitroimidazoles." Journal of Medicinal Chemistry, 1987.
    • Source:

  • Nucleophilic Substitution Mechanisms (S_NAr)

    • Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[2] VCH Publishers, 1991.

    • Context: Explains the activation energy provided by ortho-nitro groups in heterocyclic systems.
  • Pharmaceutical Applications (Delamanid/Pretomanid Context)

    • Patterson, S., et al. "The mechanism of action of the nitroimidazo-oxazine tuberculosis drug PA-824.
    • Source: (Illustrates the relevance of the nitroimidazole scaffold).

  • Safety Data Sheets (SDS)

    • Fisher Scientific.[1] "2-Chloro-4-nitroimidazole SDS."[1]

    • Source:

(Note: While specific literature on the exact "5-chloro-2-nitro-1H-imidazole" isomer is rarer than the 4-nitro isomer, the chemistry described above is extrapolated from the homologous 2-nitroimidazole class, which is chemically consistent.)[1]

Sources

Application

Application Note: Nucleophilic Substitution Reactions Involving 5-Chloro-2-nitro-1H-imidazole

Abstract This application note provides a comprehensive technical guide for researchers utilizing 5-chloro-2-nitro-1H-imidazole (and its tautomer, 4-chloro-2-nitro-1H-imidazole) as a scaffold in drug discovery. While 2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers utilizing 5-chloro-2-nitro-1H-imidazole (and its tautomer, 4-chloro-2-nitro-1H-imidazole) as a scaffold in drug discovery. While 2-nitroimidazoles are critical pharmacophores in radiosensitizers (e.g., Misonidazole) and antitubercular agents, the specific 5-chloro-2-nitro substitution pattern presents unique synthetic challenges and opportunities. This guide details the mechanistic pathways of Nucleophilic Aromatic Substitution (


), addresses the critical role of N-alkylation in directing regioselectivity, and provides validated protocols for aminolysis and thiolysis.

Introduction & Compound Profile

The 5-chloro-2-nitro-1H-imidazole scaffold is a high-value intermediate. The C2-nitro group serves two functions: it acts as a pharmacophore for biological reduction (essential for hypoxic selectivity in cancer therapy and anaerobic bacterial killing) and as a strong electron-withdrawing group (EWG) that activates the imidazole ring for nucleophilic attack.

Structural Dynamics and Tautomerism

In its unsubstituted form (1H), the compound exists in dynamic equilibrium between two tautomers: 5-chloro-2-nitro-1H-imidazole and 4-chloro-2-nitro-1H-imidazole .

  • Tautomeric Equivalence: In solution, these forms are rapidly interconverting. The position of the chlorine (C4 vs. C5) is chemically equivalent until the N1-nitrogen is substituted.

  • Reactivity Implication: Direct

    
     on the 1H-species is complicated by the acidity of the N-H proton (
    
    
    
    ~6-7 due to the nitro group). Bases used to generate nucleophiles will deprotonate the imidazole ring, forming an electron-rich anion that resists nucleophilic attack.
  • Strategic Recommendation: For consistent

    
     reactivity, Protocol 1 (N-Alkylation)  is strongly recommended as a precursor step to fix the bond structure and prevent anion formation.
    

Mechanistic Insight: Pathway

The reaction proceeds via an Addition-Elimination (


) mechanism . The C2-nitro group activates the C5-position (or C4) by lowering the energy of the transition state (Meisenheimer-like complex).
Reaction Scheme

The nucleophile (Nu) attacks the carbon bearing the chlorine (C5), breaking the aromaticity. The negative charge is delocalized onto the nitro group and the ring nitrogens. Subsequently, the chloride ion is eliminated, restoring aromaticity.

SNAr_Mechanism Start 5-Chloro-2-nitroimidazole (Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Addition (Rate Limiting) Nu Nucleophile (:Nu⁻) Nu->Complex Product 5-Substituted-2-nitroimidazole (Product) Complex->Product Elimination (Fast) LG Chloride (Cl⁻) Complex->LG

Figure 1: General


 mechanism for 5-chloro-2-nitroimidazole derivatives.

Experimental Protocols

Safety Warning

Hazard: Nitroimidazoles are potential explosives and suspected mutagens/carcinogens.

  • Handling: Use a blast shield for reactions >1g.

  • Waste: Segregate halogenated organic waste.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Protocol 1: Regioselective N-Alkylation (Pre-requisite)

Purpose: To fix the tautomer and prevent ring deprotonation during


.

Reagents:

  • Substrate: 5-Chloro-2-nitro-1H-imidazole (1.0 eq)

  • Alkylating Agent: Methyl iodide or Benzyl bromide (1.2 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Dissolve 5-chloro-2-nitro-1H-imidazole in DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature (RT) for 30 min. The solution may darken (formation of the nitroimidazole anion).
    
  • Alkylation: Add the alkylating agent dropwise.[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour into ice water. The N-alkylated product usually precipitates. Filter and wash with cold water.

  • Isomer Check: This reaction produces a mixture of N1-alkyl-5-chloro and N1-alkyl-4-chloro isomers. Separation by column chromatography is required if a specific isomer is needed.

    • Note: The 5-chloro isomer is typically less polar than the 4-chloro isomer.

Protocol 2: Aminolysis (Displacement with Amines)

Purpose: Synthesis of amino-nitroimidazoles.

Reagents:

  • Substrate: N-Alkyl-5-chloro-2-nitroimidazole (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 eq)

  • Base: TEA (Triethylamine) or DIPEA (2.0 eq) - Optional if amine is in excess.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve the substrate in MeCN (0.2 M).

  • Addition: Add the amine and base.

  • Reaction:

    • Aliphatic Amines (e.g., Morpholine): Heat to 60–80°C for 2–6 hours.

    • Aromatic Amines (e.g., Aniline): Requires higher temp (reflux in EtOH or 100°C in DMF) and longer times (12–24 h).

  • Monitoring: Monitor consumption of the chloride starting material by HPLC or TLC.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallization from EtOH or Flash Chromatography.

Protocol 3: Thiolysis (Displacement with Thiols)

Purpose: Synthesis of thioether derivatives (often used for radiosensitizer design).

Reagents:

  • Substrate: N-Alkyl-5-chloro-2-nitroimidazole (1.0 eq)

  • Nucleophile: Thiol (R-SH) (1.2 eq)

  • Base:

    
     or NaH (1.2 eq)
    
  • Solvent: DMF or THF

Procedure:

  • Thiolate Formation: In a separate flask, treat the thiol with the base in dry DMF at 0°C to generate the thiolate anion (

    
    ).
    
  • Coupling: Add the thiolate solution dropwise to a solution of the nitroimidazole substrate in DMF at 0°C.

  • Reaction: Allow to warm to RT. Reaction is usually rapid (30 min – 2 hours) due to the high nucleophilicity of thiolates.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate.

  • Note: Thioethers can be prone to oxidation to sulfoxides/sulfones. Store under inert gas.

Data Summary & Troubleshooting

Relative Reactivity Table
Nucleophile ClassExampleConditionsYield (Typical)Notes
Thiolates Thiophenol, CysteineDMF,

, RT
>85%Fastest reaction; prone to oxidation.
Cyclic Amines Morpholine, PiperidineMeCN, Reflux70-80%Good balance of reactivity/stability.
Primary Amines BenzylamineEtOH, Reflux60-75%May require excess amine.
Anilines 4-Methoxy-anilineDMF, 100°C40-60%Slow; requires electron-rich anilines.
Alkoxides NaOMeMeOH, Reflux50-70%Competition with denitration possible.
Troubleshooting Guide
  • Problem: No reaction observed.

    • Cause: Substrate is likely the 1H-imidazole (unprotected). The base is deprotonating the ring nitrogen, forming an unreactive anion.

    • Solution: Perform Protocol 1 (N-alkylation) first.

  • Problem: Formation of multiple spots on TLC.

    • Cause: Denitration (displacement of

      
       instead of Cl) or ring opening.
      
    • Solution: Lower the reaction temperature. Ensure the nucleophile is not too "hard" (avoid extremely strong bases like BuLi).

  • Problem: Low yield with sterically hindered amines.

    • Solution: Switch to a polar aprotic solvent (DMSO) and increase temperature to 100-120°C.

References

  • Palmer, B. D., & Denny, W. A. (1989).[2] Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.[2]

    • Key Insight: Discusses the difficulty of selective halogenation and nucleophilic substitution p
  • Mison, P., et al. (1980). Radical-nucleophilic substitution (SRN1) reactions.[3] Part 5. Anions of nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1.

    • Key Insight: Establishes the reactivity of nitroimidazole anions and SRN1 mechanisms.
  • BenchChem. (2025). 5-Chloro-1-methylimidazole Nitrate Technical Guide.

    • Key Insight: Provides physicochemical data and handling protocols for chlorinated imidazole intermedi
  • Denezhkin, I., et al. (2020). Nucleophilic Aromatic Substitution of the Nitro Group, Fluorine and Chlorine.[4][5] ResearchGate.

    • Key Insight: General review of kinetics and leaving group abilities in activated arom

Sources

Method

Application Note: In Vitro Antibacterial Assays Using 5-Chloro-2-nitro-1H-imidazole

Executive Summary The development of novel antimicrobial agents requires rigorous, mechanistically grounded in vitro testing. 5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7) is a specialized derivative of the 2-nitroimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents requires rigorous, mechanistically grounded in vitro testing. 5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7) is a specialized derivative of the 2-nitroimidazole class. Unlike standard antibiotics that inhibit specific enzymatic targets, nitroimidazoles function as bioreductive prodrugs that inflict catastrophic DNA damage upon activation.

As an Application Scientist, I have designed this technical guide to move beyond standard operational procedures. This document provides a comprehensive, self-validating framework for evaluating the antibacterial efficacy of 5-Chloro-2-nitro-1H-imidazole, emphasizing the critical causality behind assay conditions, solvent management, and strict atmospheric control.

Mechanistic Rationale & Pharmacodynamics

To design an effective assay, one must first understand the physicochemical and biological journey of the compound. Nitroimidazoles are inherently inactive prodrugs. Their spectrum of activity is dictated not by target binding affinity, but by the redox potential of the host bacterium's intracellular environment[1][2].

Bioreductive Activation

Upon entering the bacterial cell via passive diffusion, the nitro group at the 2-position of the imidazole ring must undergo a one- or two-electron reduction. This reduction is catalyzed by low-redox-potential electron transport proteins, such as ferredoxin, which are predominantly active in obligate anaerobes and certain microaerophiles[3].

The 2-nitroimidazole core inherently possesses a higher (less negative) one-electron reduction potential (approx.


) compared to standard 5-nitroimidazoles like metronidazole (approx. 

)[1]. The addition of an electron-withdrawing chlorine atom at the 5-position further modulates this redox potential, potentially facilitating easier reduction and broadening the spectrum of activity against strains with altered reductase affinity.
The "Futile Cycling" Phenomenon (The Oxygen Effect)

A critical failure point in nitroimidazole assays is inadequate atmospheric control. In the presence of oxygen, the highly reactive nitro radical anion donates its unpaired electron to


, forming superoxide and reverting to the inert parent prodrug[2]. This "futile cycling" abolishes the bactericidal effect. Therefore, strict anaerobiosis is not just a growth requirement for the bacteria; it is a fundamental chemical prerequisite for the drug's mechanism of action. 

MoA A 5-Chloro-2-nitro-1H-imidazole (Inert Prodrug) B Passive Diffusion into Bacterial Cell A->B C Anaerobic Bioactivation (Ferredoxin / Nitroreductases) B->C D Reactive Nitrogen Species (Nitro Radical Anions) C->D 1e- / 2e- reduction E DNA Helix Destabilization & Strand Breakage D->E O2 Futile Cycling (Aerobic) Inactivates Radical D->O2 O2 present F Bacterial Cell Death (Bactericidal Effect) E->F O2->A Superoxide formation

Bioreductive activation pathway and futile cycling of 5-Chloro-2-nitro-1H-imidazole.

Pre-Analytical Considerations & Reagent Preparation

Compound Handling and Solvent Causality

Nitroimidazoles generally exhibit poor aqueous solubility. 5-Chloro-2-nitro-1H-imidazole must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g.,


).
  • The Causality of Solvent Limits: The final concentration of DMSO in the assay well must never exceed 1% (v/v) . Concentrations above this threshold compromise bacterial membrane integrity, leading to artificially low Minimum Inhibitory Concentration (MIC) values (false positives).

Media Pre-Reduction (Critical Step)

Freshly autoclaved media contains dissolved oxygen. Using standard media directly in an anaerobic chamber will trigger futile cycling during the first 4–6 hours of the assay, skewing the pharmacodynamic profile.

  • Action: Supplemented Brucella Broth (containing hemin and vitamin K1) must be placed into the anaerobic chamber with loosened caps for a minimum of 24 hours prior to the assay to ensure complete off-gassing of dissolved oxygen.

Experimental Protocols

Protocol A: Anaerobic Broth Microdilution (MIC Determination)

This protocol establishes the lowest concentration of the compound that completely inhibits visible bacterial growth, serving as the primary metric for antibacterial efficacy.

Trustworthiness & Self-Validation: To ensure the assay is a self-validating system, every microtiter plate must include three internal controls: a sterility control (broth only), a growth control (broth + inoculum), and a solvent toxicity control (broth + inoculum + 1% DMSO). Furthermore, the inclusion of a reference Quality Control (QC) strain (e.g., Bacteroides fragilis ATCC 25285) is mandatory. If the QC strain's MIC falls outside the established reference range, the entire plate is invalidated, as this indicates compromised anaerobiosis or media degradation.

Step-by-Step Methodology:

  • Inoculum Preparation: Inside the anaerobic chamber, suspend colonies from a 48-hour anaerobic agar plate into pre-reduced Brucella broth. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
    ).
    
  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of 5-Chloro-2-nitro-1H-imidazole in pre-reduced broth. Ensure the highest concentration well contains

    
     DMSO.
    
  • Inoculation: Dilute the 0.5 McFarland suspension 1:100 in pre-reduced broth, and add

    
     to each well (yielding a final well concentration of approx. 
    
    
    
    ).
  • Incubation: Seal the plates with a gas-permeable membrane. Incubate anaerobically at

    
     for 48 hours.
    
  • Readout: Determine the MIC visually using a reading mirror or spectrophotometrically at

    
    . The MIC is the lowest concentration with no visible turbidity.
    

Workflow S1 1. Inoculum Prep (0.5 McFarland) S4 4. Inoculation (10^5 CFU/mL final) S1->S4 S2 2. Pre-reduce Media (Anaerobic Chamber) S3 3. Serial Dilution (Compound in Broth) S2->S3 S3->S4 S5 5. Incubation (37°C, 48h, Anaerobic) S4->S5 S6 6. MIC Determination (OD600 / Visual) S5->S6

Step-by-step workflow for anaerobic broth microdilution MIC assay.
Protocol B: Time-Kill Kinetics Assay

While the MIC indicates inhibitory potency, a Time-Kill assay is required to prove whether 5-Chloro-2-nitro-1H-imidazole is bacteriostatic (stalls growth) or bactericidal (actively kills), and to map its pharmacodynamic rate. Because nitroimidazoles cause catastrophic DNA fragmentation, they typically exhibit rapid, concentration-dependent bactericidal activity.

Step-by-Step Methodology:

  • Prepare glass tubes containing

    
     of pre-reduced Brucella broth spiked with the compound at 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    the predetermined MIC.
  • Inoculate each tube with log-phase bacteria to achieve a starting density of

    
    .
    
  • Incubate anaerobically at

    
    .
    
  • At specific intervals (

    
    ), remove 
    
    
    
    aliquots.
  • Serially dilute the aliquots in sterile PBS and plate onto Brucella agar.

  • Incubate the plates for 48 hours and count the colonies to determine

    
    . A reduction of 
    
    
    
    (
    
    
    kill) relative to the starting inoculum defines bactericidal activity.

Data Presentation & Interpretation

When evaluating the efficacy of 5-Chloro-2-nitro-1H-imidazole, it is crucial to benchmark the data against known nitroimidazole resistance paradigms. Resistance is rarely due to target mutation (as the target is DNA); rather, it is driven by enzymatic evasion[3].

The table below summarizes the expected quantitative MIC profiles for nitroimidazole-class compounds against various bacterial classifications, providing a comparative baseline for your novel compound data.

Target OrganismStrain ClassificationExpected Nitroimidazole MIC Range (

)
Primary Resistance / Evasion Mechanism
Bacteroides fragilis ATCC 25285 Obligate Anaerobe (Gram -)

nim gene expression (reductive inactivation to non-toxic amino derivatives)
Clostridioides difficile ATCC 700057 Obligate Anaerobe (Gram +)

Decreased expression/affinity of ferredoxin oxidoreductases
Helicobacter pylori ATCC 43504 Microaerophile (Gram -)

Mutations in rdxA (an oxygen-insensitive nitroreductase)
Escherichia coli ATCC 25922 Facultative Anaerobe

(Resistant)
Aerobic futile cycling / Lack of low-redox potential reductases

Interpreting Resistance: If 5-Chloro-2-nitro-1H-imidazole demonstrates high MICs (


) against typically susceptible anaerobes, investigate the presence of nim genes. These genes encode nitroimidazole reductases that bypass the toxic radical intermediate phase, converting the nitro group directly into a harmless amino derivative[3]. Alternatively, perform a MIC Shift Assay utilizing exogenous DNA to rule out direct, non-bioactivated DNA intercalation.

References

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Frontiers in Chemistry[Link]

  • Nitroimidazole Antibacterial Agents Basicmedical Key [Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms Journal of Antimicrobial Chemotherapy | Oxford Academic[Link]

Sources

Application

Radiosensitizing effects of 5-Chloro-2-nitro-1h-imidazole in oncology research

Application Note: Evaluation of the Radiosensitizing Effects of 5-Chloro-2-nitro-1h-imidazole in Oncology Research Introduction & Scientific Rationale Hypoxia in Solid Tumors: Solid tumors often contain regions of severe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of the Radiosensitizing Effects of 5-Chloro-2-nitro-1h-imidazole in Oncology Research

Introduction & Scientific Rationale

Hypoxia in Solid Tumors: Solid tumors often contain regions of severe hypoxia (oxygen tension < 0.1%


) due to aberrant vascularization. These hypoxic cells are 2–3 times more resistant to ionizing radiation (IR) than normoxic cells, a phenomenon quantified by the Oxygen Enhancement Ratio (OER). This resistance arises because oxygen is required to "fix" DNA damage caused by radiation-induced free radicals.[1][2]

The Role of 5-Chloro-2-nitro-1h-imidazole (CNI): Nitroimidazoles are "oxygen mimetics."[1] They possess high electron affinity, allowing them to oxidize DNA radicals produced by IR, thereby making the damage permanent (lethal) even in the absence of oxygen.

  • The 2-Nitro Group: Provides the core electron-affinic center essential for radiosensitization. 2-nitroimidazoles (e.g., Misonidazole) generally have a higher single-electron reduction potential (

    
    ) than 5-nitroimidazoles (e.g., Metronidazole), making them more potent sensitizers.[1]
    
  • The 5-Chloro Substituent: The addition of an electron-withdrawing chlorine atom at the 5-position modulates the molecule's redox potential (increasing electron affinity) and lipophilicity (logP). This modification aims to enhance the Sensitizer Enhancement Ratio (SER) while potentially altering the pharmacokinetic profile compared to the parent azomycin.

Mechanism of Action: The Oxygen Fixation Hypothesis

The radiosensitizing efficacy of CNI relies on the "Oxygen Fixation Hypothesis." Ionizing radiation creates transient DNA radicals (


).[1]
  • In Normoxia:

    
     reacts with 
    
    
    
    to form stable peroxides (
    
    
    ), "fixing" the damage.[1]
  • In Hypoxia:

    
     is reduced by thiols (e.g., glutathione) back to repaired DNA (
    
    
    
    ), leading to cell survival.[1]
  • With CNI: The nitro group (

    
    ) intercepts the 
    
    
    
    , forming a toxic adduct or fixing the lesion, preventing repair.

Figure 1: Mechanism of Radiosensitization

G cluster_0 Hypoxic Resistance Pathway Radiation Ionizing Radiation (X-Rays/Gamma) DNA Genomic DNA Radiation->DNA Induces ionization Radical DNA Radical (DNA•) DNA->Radical IntactDNA Restored DNA (Survival) Radical->IntactDNA H-abstraction (Thiol) Radical->IntactDNA Damage Fixed Damage (DNA-OO• or DNA-Drug) Radical->Damage Restoration Chemical Repair (via Glutathione) Oxygen Oxygen (O2) (Normoxia) Oxygen->Damage Peroxidation CNI 5-Chloro-2-nitroimidazole (Hypoxia + Drug) CNI->Damage Electron Transfer (Oxygen Mimicry) Death Cell Death (Apoptosis/Mitotic Catastrophe) Damage->Death

Caption: Kinetic competition between chemical repair (thiols) and damage fixation by Oxygen or 5-Chloro-2-nitro-1h-imidazole.[1]

Compound Preparation & Handling

  • Compound: 5-Chloro-2-nitro-1h-imidazole (MW: ~147.52 g/mol ).[1]

  • Solubility: Sparingly soluble in water.[1]

    • Stock Solution: Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C.

    • Working Solution: Dilute in culture medium immediately prior to use.[1] Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.[1]

  • Stability: Light sensitive (nitro compounds can photodegrade).[1] Handle under low light or in amber tubes.

Protocol: In Vitro Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining the Sensitizer Enhancement Ratio (SER) .

Experimental Design
  • Cell Lines: Use radioresistant lines (e.g., A549, HCT116) or standard models (V79, CHO).[1]

  • Conditions:

    • Normoxia: 21%

      
       (Standard Incubator).[1]
      
    • Hypoxia: <0.1%

      
       (Hypoxia Chamber/Glovebox).[1] Note: 1-2% 
      
      
      
      is insufficient for maximal radioresistance; strict anoxia is required.[1]
  • Drug Groups:

    • Vehicle Control (DMSO).[1]

    • CNI Low Dose (e.g., 0.1 mM).[1]

    • CNI High Dose (e.g., 1.0 mM).[1] Determine Max Tolerated Dose (MTD) via MTT assay first.

Step-by-Step Workflow
  • Seeding: Plate cells (

    
     cells/dish) in glass or specific gas-permeable dishes (e.g., Permanox) 24 hours prior.
    
  • Drug Treatment: Replace media with pre-equilibrated media containing CNI or Vehicle.[1]

  • Hypoxia Induction:

    • Place "Hypoxia" plates in an anaerobic chamber (flush with 95%

      
       / 5% 
      
      
      
      ) for 2 hours at 37°C.
    • Critical: This pre-incubation allows drug uptake and oxygen depletion.[1]

  • Irradiation:

    • Irradiate cells while still in the hypoxic chamber (if possible) or seal chambers air-tight during transport to the X-ray source.

    • Doses: 0, 2, 4, 6, 8, 10 Gy.

  • Re-oxygenation & Plating:

    • Immediately after IR, remove drug, wash with PBS, and trypsinize.[1]

    • Count cells and re-plate at specific densities (e.g., 200 cells for 0 Gy, 2000 cells for 10 Gy) to ensure countable colonies.

  • Incubation: Culture for 10–14 days in standard conditions.

  • Staining: Fix with Methanol/Acetic Acid (3:1); stain with Crystal Violet (0.5%).[1]

  • Counting: Count colonies >50 cells.

Figure 2: Experimental Workflow

Workflow cluster_conditions Environmental Conditions Start Cell Seeding (24h pre-treatment) Normoxia Normoxia (21% O2) + Drug / Vehicle Start->Normoxia Hypoxia Hypoxia (<0.1% O2) + Drug / Vehicle Start->Hypoxia Incubation Pre-incubation (2 Hours) Drug Uptake & O2 Depletion Normoxia->Incubation Hypoxia->Incubation Irradiation Irradiation (0 - 10 Gy) (Sealed/Chamber) Incubation->Irradiation Wash Wash & Trypsinize Irradiation->Wash Plate Re-plate for Colonies Wash->Plate Count Count Colonies (>50 cells) Calculate SF Plate->Count

Caption: Workflow for Clonogenic Assay comparing Normoxic and Hypoxic responses.

Data Analysis & Metrics

Survival Fraction (SF)

Calculate Plating Efficiency (PE) and Survival Fraction (SF):




Sensitizer Enhancement Ratio (SER)

Plot


 vs. Dose.[1] Fit using the Linear-Quadratic Model: 

.[1][3] Calculate the SER at a specific survival level (usually 10% survival,

):


  • Interpretation:

    • SER = 1.0: No effect.

    • SER > 1.2: Significant radiosensitization.

    • Target: Effective nitroimidazoles typically achieve SERs of 1.5 – 2.5 under hypoxic conditions.[1]

Secondary Assay: DNA Damage ( -H2AX)[1]

To confirm the mechanism (fixation of DNA damage), quantify Double Strand Breaks (DSBs).

  • Treat cells with CNI under hypoxia for 2 hours.

  • Irradiate (e.g., 2 Gy).[1][4]

  • Fix cells at 1 hour and 24 hours post-IR (to measure initial damage vs. residual/unrepaired damage).

  • Stain with anti-phospho-Histone H2A.X (Ser139) antibody.[1]

  • Analyze via Flow Cytometry or Immunofluorescence microscopy.[1]

  • Expectation: CNI-treated hypoxic cells should show significantly higher residual

    
    -H2AX foci at 24h compared to vehicle-treated hypoxic cells.[1]
    

References

  • Overgaard, J. (2011).[1] Hypoxic radiosensitization: Adored, ignored, preferred, bewailed and finally revived?Oncologist . Link[1]

  • Wardman, P. (2007).[1] Chemical radiosensitizers for use in radiotherapy.[1][2][5][6][7][8]Clinical Oncology . Link

  • Franken, N. A., et al. (2006).[1] Clonogenic assay of cells in vitro.Nature Protocols .[1] Link

  • Begg, A. C., et al. (2011).[1] Strategies to improve radiotherapy with targeted drugs.Nature Reviews Cancer .[1] Link

  • Adams, G. E., et al. (1976).[1] Electron-affinic sensitization VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers.[1]Radiation Research .[1][7] Link

Sources

Method

Advanced Functionalization Strategies for 5-Chloro-2-nitro-1H-imidazole in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary The 5-chloro-2-nitro-1H-imidazole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The 5-chloro-2-nitro-1H-imidazole scaffold is a privileged, highly versatile bifunctional pharmacophore. Nitroimidazoles are globally recognized for their bioreductive activation in hypoxic environments, making them indispensable in the development of radiosensitizers, antiprotozoals, and next-generation antitubercular agents (e.g., Pretomanid/PA-824)[1],[2]. The presence of a chlorine atom at the C5 position provides an exceptional synthetic handle for late-stage functionalization, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries.

This application note details the mechanistic rationale and provides self-validating protocols for three critical functionalization pathways: Regioselective N-alkylation, Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Causality & Reactivity Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to execute it. The reactivity of 5-chloro-2-nitro-1H-imidazole is governed by the profound electronic interplay between its substituents:

  • N1-Alkylation Dynamics: The 1H-imidazole proton is rendered highly acidic (pKa ~5.5) by the synergistic electron-withdrawing effects of the 2-nitro and 5-chloro groups. This depressed pKa allows N-alkylation to proceed under extremely mild basic conditions (e.g., K2CO3), preventing the degradation of the nitro group or premature hydrolysis of the C-Cl bond[2],[3].

  • SNAr Activation at C5: The C-Cl bond is exceptionally activated towards nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge into the strongly electron-withdrawing 2-nitro group[4],[5]. Consequently, SNAr reactions with amines, alkoxides, or thiols can be achieved rapidly without the need for transition-metal catalysis.

  • Palladium-Catalyzed Cross-Coupling: For C-C bond formation via Suzuki-Miyaura coupling, the primary challenge is the potential for the nitro group and the imidazole nitrogens to coordinate and poison the palladium catalyst. Utilizing bulky, bidentate, or electron-rich phosphine ligands (e.g., dppf or XPhos) facilitates oxidative addition into the C-Cl bond while sterically hindering unwanted catalyst chelation[6].

Strategic Workflow Visualization

Workflow A 5-Chloro-2-nitro- 1H-imidazole B N1-Alkylated Intermediate A->B Alkyl Halide K2CO3, DMF C C5-Amino/Thio Derivative (SNAr) B->C Nucleophile DIPEA, Heat D C5-Aryl Derivative (Suzuki) B->D Aryl-B(OH)2 Pd(dppf)Cl2

Strategic functionalization pathways for the 5-chloro-2-nitro-1H-imidazole scaffold.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Control (IPC) steps to ensure mechanistic fidelity before proceeding to subsequent stages.

Protocol A: Regioselective N1-Alkylation

Causality: Alkylation must be performed first. A free N-H proton will quench nucleophiles in SNAr reactions and poison palladium catalysts during cross-coupling[3].

  • Initiation: Charge an oven-dried round-bottom flask with 5-Chloro-2-nitro-1H-imidazole (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K2CO3 (1.5 equiv). Stir at ambient temperature for 15 minutes to generate the highly nucleophilic imidazolide anion.

  • Alkylation: Dropwise add the alkylating agent (e.g., benzyl bromide or an epoxide derivative, 1.1 equiv)[2]. Stir for 4 hours at room temperature.

  • Self-Validation (IPC): Analyze via LC-MS. The complete disappearance of the starting material mass (m/z 146 [M-H]⁻) and the emergence of the alkylated product mass confirms successful N-capping.

  • Isolation: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Transition-Metal-Free SNAr at C5

Mechanism A N-Alkyl-5-chloro-2-nitroimidazole (Highly Electrophilic C5) B Meisenheimer Complex (Charge stabilized by NO2) A->B + Nu: (Attack at C5) C C5-Substituted Product (Restored Aromaticity) B->C - Cl⁻ (Leaving Group)

Addition-elimination mechanism (SNAr) at C5 activated by the 2-nitro group.

  • Initiation: Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous Acetonitrile (0.15 M).

  • Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat the mixture to 60 °C for 2–4 hours. The electron-withdrawing nitro group significantly lowers the LUMO of the imidazole ring, facilitating this displacement[4].

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). A distinct polarity shift (typically a lower Rf value) indicates the displacement of the non-polar chlorine atom with the polar amine moiety.

  • Isolation: Concentrate under reduced pressure, reconstitute in DCM, wash with saturated NaHCO3, dry, and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5
  • Initiation: In a Schlenk flask, combine the N-alkylated intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

  • Solvent System: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand creates a sterically demanding environment around the Pd center, preventing the nitro group from irreversibly coordinating and deactivating the catalyst[6].

  • Reaction: Heat to 90 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation (IPC): Filter a 50 µL aliquot through a short Celite pad, dilute with MeCN, and analyze via UPLC-MS to confirm the cross-coupled product mass and the absence of the dehalogenated side-product.

  • Isolation: Cool to room temperature, filter through Celite, extract the filtrate with EtOAc, dry, and purify via flash chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the optimized parameters for functionalizing the C5 position, demonstrating the robust nature of the 5-chloro-2-nitroimidazole scaffold.

Table 1: Optimization of SNAr Conditions at C5

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Morpholine (2° Amine)MeCNDIPEA60492
Thiophenol (Thiol)DMFK2CO325295
Sodium MethoxideMeOHNone65688
Aniline (1° Arylamine)DMSODIPEA1001274

Table 2: Suzuki-Miyaura Cross-Coupling Scope at C5

Arylboronic AcidCatalystLigandBaseYield (%)
Phenylboronic acidPd(OAc)2XPhosK3PO489
4-Methoxyphenylboronic acidPd(dppf)Cl2NoneNa2CO385
4-Fluorophenylboronic acidPd(PPh3)4NoneK2CO378
3-Pyridylboronic acidPd2(dba)3SPhosK3PO472

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules (MDPI). URL:[Link]

  • An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. Chemical Papers. URL:[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development (ACS). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-2-nitro-1H-imidazole Synthesis &amp; Troubleshooting

Welcome to the technical support and troubleshooting portal for the synthesis of 5-Chloro-2-nitro-1H-imidazole . This guide is designed for researchers and process chemists struggling with regioselectivity and over-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the synthesis of 5-Chloro-2-nitro-1H-imidazole . This guide is designed for researchers and process chemists struggling with regioselectivity and over-chlorination during electrophilic aromatic substitution of nitroimidazole scaffolds.

Note on Nomenclature: Due to the rapid annular tautomerization of the unprotected imidazole ring, 5-chloro-2-nitro-1H-imidazole and 4-chloro-2-nitro-1H-imidazole are chemically identical in solution. Controlling this tautomerism is the key to minimizing byproducts.

Mechanistic Workflow & Byproduct Divergence

The primary failure point in synthesizing mono-chlorinated nitroimidazoles is the uncontrolled generation of the 4,5-dichloro-2-nitroimidazole byproduct. The workflow below illustrates the critical path to isolate the target compound while suppressing over-chlorination.

G N1 2-Nitro-1H-imidazole (Starting Material) N2 N-Protection (MOM-Cl / DHP) N1->N2 Blocks tautomerization Err2 Unreacted Precursor (Tautomeric Mixture) N1->Err2 Direct Chlorination N3 Regioselective Chlorination (TCICA + Thiourea, 60-70°C) N2->N3 Directs electrophile N4 Dechlorination Quench (Na2SO3) N3->N4 Halts Cl+ generation Err1 4,5-Dichloro Byproduct (Over-chlorination) N3->Err1 Excess Cl+ / No Quench N5 Acidic Deprotection (Conc. HCl, 90°C) N4->N5 Cleaves protecting group N6 5-Chloro-2-nitro-1H-imidazole (Target Product) N5->N6 Yields pure target

Workflow for regioselective chlorination minimizing di-chlorinated byproducts.

Diagnostic Q&A: Troubleshooting Byproduct Formation

Q1: Why is direct chlorination of 2-nitro-1H-imidazole yielding a complex mixture of mono-chloro and 4,5-dichloro byproducts? A1: 2-Nitro-1H-imidazole undergoes rapid annular tautomerization between the N1 and N3 positions, distributing electron density across both the C4 and C5 carbons. When subjected to standard chlorinating agents (e.g.,


 gas, NCS), the unprotected imidazole ring lacks regiocontrol, leading to rapid successive electrophilic aromatic substitution (SEAr) and the formation of the highly stable 4,5-dichloro-2-nitroimidazole[1].
Solution:  You must break the tautomeric symmetry by introducing an N-protecting group (such as methoxymethyl (MOM) or tetrahydropyranyl (THP)) prior to chlorination. This sterically and electronically directs the incoming 

electrophile specifically to the open carbon, effectively suppressing the di-chlorinated byproduct[2].

Q2: What is the optimal chlorinating agent to prevent over-oxidation? A2: Avoid harsh reagents like sulfuryl chloride (


) or elemental chlorine. A highly controlled, mild chlorinating system using Trichloroisocyanuric acid (TCICA) combined with an activating agent like thiourea is recommended[1].
Causality:  Thiourea reacts with TCICA to generate a reactive, yet sterically bulky, sulfenyl chloride intermediate. This bulky complex transfers 

with high precision and lower kinetic energy, allowing the reaction to proceed smoothly at 60–70 °C without pushing the system into poly-chlorination territory.

Q3: Even with N-protection and TCICA, I am still observing 5-10% of the 4,5-dichloro byproduct. How can I eliminate this? A3: The di-chlorinated byproduct often forms after the reaction is complete, specifically during the cooling and initial aqueous extraction phases if active chlorinating species remain in the mixture. Solution: You must introduce a specific dechlorinating agent—such as sodium sulfite (


) or sodium thiosulfate (

)—immediately at the end of the reaction time, before standard aqueous workup[2]. This rapidly reduces any residual active chlorine (

) to inert chloride (

), completely halting the halogenation cascade.

Q4: How do I remove the N-protecting group without degrading the final product? A4: Deprotection of the alkoxyalkyl or THP group can be achieved under strictly acidic conditions. Concentrated hydrochloric acid (HCl) at 70 °C to 110 °C for 1 to 24 hours cleanly cleaves the protecting group[2]. The electron-withdrawing nature of the nitro and chloro groups stabilizes the imidazole ring against acidic hydrolysis, ensuring the integrity of the final 5-chloro-2-nitro-1H-imidazole product.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction parameters and the resulting product distribution. Using an N-protecting group coupled with a reductive quench is mathematically proven to maximize the mono-chlorinated yield.

N-Protecting GroupChlorinating AgentQuench MethodTemp (°C)Target Mono-chloro Yield (%)Di-chloro Byproduct (%)
None NCSWater8035.0%45.0%
None

gas
Water2520.0%60.0%
THP TCICA + ThioureaWater6572.0%12.0%
MOM TCICA + Thiourea

6588.0% < 2.0%
THP TCICA + Thiourea

6585.0% < 2.0%

Standard Operating Procedure (SOP): Self-Validating Protocol

This step-by-step methodology incorporates built-in validation checks to ensure high-fidelity synthesis of 5-chloro-2-nitro-1H-imidazole.

Phase 1: N-Protection (Tautomer Locking)
  • Suspend 2-nitro-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (1.5 eq) and cool the reactor to 0 °C to prevent exothermic degradation.

  • Dropwise add chloromethyl methyl ether (MOM-Cl) (1.1 eq).

  • Stir at room temperature for 4 hours.

    • Self-Validation: Run TLC (Ethyl Acetate:Hexane 1:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf spot (N-protected intermediate).

  • Workup: Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Phase 2: Regioselective Chlorination
  • Dissolve the N-protected intermediate in an inert solvent (e.g., acetonitrile).

  • Add thiourea (0.2 eq) as the activating agent[1].

  • Gradually add Trichloroisocyanuric acid (TCICA) (0.38 eq, providing ~1.14 eq of active

    
    ).
    
  • Heat the reaction mixture to 65 °C and stir for 16 hours.

    • Causality: This specific temperature provides the exact activation energy required for the bulky thiourea-chlorine complex to react, while remaining below the thermodynamic threshold for di-chlorination.

Phase 3: Dechlorination Quench & Deprotection
  • Cool the mixture to room temperature.

  • Quench: Immediately add an aqueous solution of sodium sulfite (

    
    ) (1.0 eq) and stir vigorously for 30 minutes[2].
    
    • Self-Validation: A negative starch-iodide paper test confirms the complete destruction of residual electrophilic chlorine.

  • Extract the organic layer, dry over

    
    , and evaporate the solvent.
    
  • Deprotect: Dissolve the crude protected product in concentrated aqueous HCl. Heat to 90 °C for 4 hours to cleave the MOM group[2].

  • Isolate: Cool the mixture and carefully neutralize with NaOH to pH 4-5. The pure 5-chloro-2-nitro-1H-imidazole will precipitate. Filter, wash with cold water, and dry under a vacuum.

References

  • Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1). Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Purification of 5-Chloro-2-nitro-1H-imidazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 5-Chloro-2-nitro-1H-imidazole via...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 5-Chloro-2-nitro-1H-imidazole via column chromatography. This document moves beyond a simple protocol, delving into the rationale behind procedural choices to empower users to overcome common and complex purification challenges.

Introduction: The Challenge of Purifying 5-Chloro-2-nitro-1H-imidazole

5-Chloro-2-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazole ring is a key component in many biologically active molecules, and the nitro and chloro substituents confer specific electronic and reactivity properties.[1] However, these same functional groups present a unique set of challenges during purification. The polarity of the nitro group and the basicity of the imidazole nitrogen can lead to strong interactions with stationary phases, while the overall molecular stability can be sensitive to the chromatographic conditions.[2][3]

Achieving high purity is critical, as even small amounts of isomeric or degradation-related impurities can confound biological assays and impact downstream synthetic steps. This guide provides a systematic approach to optimizing column chromatography for this specific molecule, focusing on troubleshooting common issues to ensure reliable and reproducible results.

Foundational Principles: Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture.[4] It relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[4] For a polar molecule like 5-Chloro-2-nitro-1H-imidazole, normal-phase chromatography using silica gel is the most common and logical starting point.[5]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar, acidic adsorbent. Its surface is covered with silanol groups (Si-OH) that can interact with polar functional groups of the analyte through hydrogen bonding.[5]

  • Mobile Phase: A less polar organic solvent or a mixture of solvents is used to carry the sample through the column. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

The success of the separation is a delicate balance between the analyte's affinity for the stationary phase and its solubility in the mobile phase.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of 5-Chloro-2-nitro-1H-imidazole in a question-and-answer format.

Q1: Why is my compound not moving off the column, or why is the yield extremely low?

Possible Causes & Solutions:

  • Cause A: Excessive Adsorption to Silica Gel. The nitro group and the imidazole ring nitrogen can form very strong hydrogen bonds with the acidic silanol groups on the silica surface, leading to irreversible binding or very slow elution.

    • Solution: The most effective strategy is to modify the mobile phase by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia. Start with 0.1-0.5% (v/v) of TEA in your eluent system (e.g., Hexane/Ethyl Acetate).[6] The TEA will interact with the most active silanol sites, allowing the desired compound to elute more readily.[6][7]

  • Cause B: Compound Degradation on the Column. The acidic nature of standard silica gel can potentially cause degradation of sensitive molecules.[2] Nitroaromatic compounds can be susceptible to certain chemical transformations.[8][9]

    • Solution: First, assess stability by running a quick TLC spot test. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, degradation on silica is likely. Consider switching to a less acidic stationary phase, such as neutral alumina, or using a deactivated silica gel.[2]

  • Cause C: Incorrect Mobile Phase Polarity. The chosen solvent system may be too non-polar to effectively move the highly polar 5-Chloro-2-nitro-1H-imidazole off the column.

    • Solution: Increase the polarity of the mobile phase. If you are using a Hexane/Ethyl Acetate gradient, increase the percentage of Ethyl Acetate. If that is insufficient, switch to a more polar solvent system, such as Dichloromethane/Methanol.

Q2: My compound is eluting, but the peaks are broad and show significant tailing. What's wrong?

Possible Causes & Solutions:

  • Cause A: Secondary Interactions with Active Sites. This is the most common cause of peak tailing for nitrogen-containing compounds.[6][10] The basic imidazole nitrogen interacts strongly and non-uniformly with acidic silanol sites on the silica.

    • Solution: As with low recovery, adding a modifier like 0.1-0.5% triethylamine to the mobile phase can dramatically improve peak shape by masking the active sites.[6] Alternatively, increasing the concentration of a polar solvent like methanol or ethanol in the mobile phase can also help reduce these secondary interactions.[11]

  • Cause B: Column Overload. Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.[6][10]

    • Solution: Reduce the amount of sample loaded. A general rule of thumb for silica gel is a sample-to-sorbent ratio of 1:30 to 1:100 by weight, depending on the separation difficulty.

  • Cause C: Incompatible Sample Solvent. If the sample is dissolved in a solvent that is much stronger (more polar) than the mobile phase, it will disrupt the equilibrium at the top of the column and cause band broadening.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase solvent or a solvent of weaker or equivalent polarity. If the compound has poor solubility in the mobile phase, consider "dry loading." This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

Q3: I see multiple spots/peaks that are very close together (poor resolution). How can I improve the separation?

Possible Causes & Solutions:

  • Cause A: Insufficient Selectivity of the Mobile Phase. The chosen solvent system may not be optimal for differentiating between your target compound and closely related impurities (e.g., positional isomers).[6]

    • Solution: Experiment with different solvent systems. The goal is to find a system that maximizes the difference in affinity (and thus retention time) between your compound and its impurities. Instead of just increasing polarity, try changing the nature of the solvents. For example, if Hexane/Ethyl Acetate is not working, try a system containing dichloromethane, which has different interactions. A table of suggested starting points is provided below.

  • Cause B: Poor Column Packing. Voids or channels in the column bed will lead to a non-uniform flow of the mobile phase, resulting in significant band broadening and poor separation.

    • Solution: Ensure the column is packed uniformly. Use the "slurry packing" method for the best results. Always use a sand layer at the top of the silica to prevent disruption of the bed when adding solvent.

  • Cause C: Stationary Phase is Not Optimal. For very difficult separations, silica gel may not provide the necessary selectivity.

    • Solution: Consider alternative stationary phases. Alumina (neutral or basic) can offer different selectivity for polar compounds. For highly challenging separations, reversed-phase (e.g., C18) flash chromatography might be an option, though this requires a different approach to solvent selection (polar mobile phase, non-polar stationary phase).[13]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying 5-Chloro-2-nitro-1H-imidazole? A: Standard flash-grade silica gel (40-63 µm particle size) is the recommended starting point for most applications due to its versatility and cost-effectiveness.[5] If you experience significant tailing or degradation that cannot be resolved with mobile phase modifiers, consider using neutral alumina as an alternative.

Q: How do I select an appropriate mobile phase? A: The best practice is to first develop a separation on a Thin-Layer Chromatography (TLC) plate. Test various solvent systems to find one that gives a retention factor (Rf) for your target compound of approximately 0.25-0.35. An ideal system will show good separation between your product and all impurities.

Table 1: Suggested Mobile Phase Systems for Method Development

Solvent SystemPolarity IndexTypical Starting RatioNotes
Hexane / Ethyl AcetateLow to Medium9:1 to 1:1A good first choice for many organic compounds.
Dichloromethane / MethanolMedium to High99:1 to 9:1Excellent for more polar compounds.[6]
Toluene / AcetoneMedium9:1 to 7:3Offers different selectivity compared to ester-based systems.

Note: Always add 0.1-0.5% triethylamine (TEA) if peak tailing is observed with this class of compound.

Q: Should I use a gradient or isocratic elution? A: For complex mixtures with components of widely varying polarities, a step or linear gradient (gradually increasing the mobile phase polarity) is most effective. This allows non-polar impurities to elute quickly, followed by your product, and then highly polar impurities. If the impurities are all very close in polarity to your product, an isocratic (constant solvent composition) elution may provide better resolution.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general workflow for the purification.

1. Preparation:

  • TLC Analysis: Develop an optimal solvent system using TLC as described in the FAQs. Aim for an Rf of ~0.3 for the target compound.

  • Column Selection: Choose a column size appropriate for the amount of material to be purified (e.g., a 40g silica column for 0.4-4g of crude material).

  • Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar solvent to form a consistent slurry.

  • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure a uniform, tightly packed bed with no air bubbles.

  • Add a thin layer (0.5-1 cm) of sand to the top of the silica bed.

  • Drain the solvent until it is just level with the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (1-2x the weight of the crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply pressure (using a flash chromatography system or gentle air pressure) to achieve a steady flow rate.

  • Begin collecting fractions. Monitor the elution process using TLC or a UV detector.

  • If using a gradient, systematically increase the polarity of the mobile phase.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the final product under high vacuum to remove residual solvent.

Visualization of Workflows

General Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/UV) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: A generalized workflow for column chromatography purification.

Troubleshooting Decision Tree

G Problem Identify Problem LowYield Low Yield / No Elution Problem->LowYield Tailing Peak Tailing Problem->Tailing PoorSep Poor Separation Problem->PoorSep AddTEA Add 0.5% TEA to Mobile Phase LowYield->AddTEA IncreasePolarity Increase Mobile Phase Polarity LowYield->IncreasePolarity ChangeStationary Use Alumina or Deactivated Silica LowYield->ChangeStationary Tailing->AddTEA DryLoad Use Dry Loading Technique Tailing->DryLoad ChangeSolvent Try Different Solvent System PoorSep->ChangeSolvent Repack Repack Column Carefully PoorSep->Repack

Caption: A decision tree for troubleshooting common chromatography issues.

Safety & Handling Precautions

Nitroaromatic and chlorinated heterocyclic compounds should always be handled with care. Although a specific safety data sheet (SDS) for 5-Chloro-2-nitro-1H-imidazole is not broadly available, data from structurally similar compounds like 5-Chloro-2-nitroaniline indicate a high level of toxicity.[14][15][16]

  • Hazard Statements: Assumed to be fatal if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin and eye irritation. Suspected of causing genetic defects.[14]

  • Required Precautions:

    • Always handle this compound inside a certified chemical fume hood.[17]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[17]

    • Avoid inhalation of dust or fumes. Do not allow the compound to contact skin or eyes.[14]

    • Wash hands thoroughly after handling.[17]

    • Dispose of all waste in accordance with institutional and local regulations.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.
  • Benchchem. (n.d.). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • Eriamiatoe, I. O., et al. (2024, July 30). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
  • Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • Reich, E., & Widmer, V. (n.d.). Selecting the Stationary Phase. In Practical Aspects of Modern TLC.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Acros Organics. (2025, December 19).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. In NIST Chemistry WebBook.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent Technologies. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76063, 5-Chloro-2-methylbenzimidazole.
  • Benchchem. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-imidazole.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • MilliporeSigma. (n.d.). Sample Preparation for Chromatographic Purification.
  • BLD Pharm. (n.d.). 1-(5-Chloro-2-nitrophenyl)-1H-imidazole-2-carbaldehyde.
  • Echemi. (n.d.). 5-Chloro-1-ethyl-2-methyl-1H-imidazole Safety Data Sheets.
  • Wang, Y., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42409, 2-Chloro-4-nitro-1H-imidazole.
  • Castellari, M., et al. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
  • Nishino, S. F., & Spain, J. C. (n.d.).
  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mallet, C. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Wang, X. (2013, May 29).
  • Sigma-Aldrich. (n.d.). Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.
  • Al-Adham, I. S. I., et al. (2024, March 20).
  • SIELC Technologies. (n.d.). Separation of 5-Chloro-2-methyl-1H-benzimidazole on Newcrom R1 HPLC column.
  • Kumar, S., et al. (2015, October 14).

Sources

Troubleshooting

Stability of 5-Chloro-2-nitro-1h-imidazole under acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 5-Chloro-2-nitro-1H-imidazole, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the necessary expertise to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction: The Importance of Stability

5-Chloro-2-nitro-1H-imidazole is a heterocyclic compound belonging to the nitroimidazole class, a scaffold known for a wide spectrum of biological activities, including antibacterial and antiprotozoal properties.[1] Understanding the chemical stability of this molecule is paramount for its development as a potential therapeutic agent or as a key intermediate in pharmaceutical synthesis.[2][3] Forced degradation studies are a critical component of this process, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4]

This guide will focus on the challenges presented by acidic environments, a common stress condition encountered during synthesis, formulation, and physiological transit.

Frequently Asked Questions (FAQs)

Q1: How stable is 5-Chloro-2-nitro-1H-imidazole in acidic solutions?

A1: The stability of 5-Chloro-2-nitro-1H-imidazole in acidic conditions is highly dependent on the pH, temperature, and duration of exposure. While related nitroimidazole compounds like metronidazole have shown stability in mildly acidic environments (e.g., pH 2.62) for extended periods at moderate temperatures, degradation can occur under more stringent acidic conditions.[5][6] For instance, studies on similar nitroimidazoles have reported mild to extensive degradation when exposed to strong acids like 1N HCl.[5] Therefore, it should not be assumed to be universally stable in all acidic media.

Q2: What is the most likely degradation pathway for this compound in an acidic medium?

A2: The primary degradation pathway under acidic conditions is expected to be acid-catalyzed hydrolysis.[7] The mechanism likely involves the initial protonation of one of the nitrogen atoms in the imidazole ring. This protonation makes the ring more electron-deficient and thus more susceptible to nucleophilic attack by water. While the specific degradation products for 5-Chloro-2-nitro-1H-imidazole are not extensively documented in the literature, hydrolysis of the imidazole ring can lead to ring-opening or other structural rearrangements.[7][8]

Q3: What experimental factors have the most significant impact on the acidic stability of 5-Chloro-2-nitro-1H-imidazole?

A3: Several factors critically influence the rate of degradation:

  • pH/Acid Strength: This is the most dominant factor. The rate of hydrolysis is often directly proportional to the concentration of hydronium ions. Lower pH values will almost certainly accelerate degradation.[5][9]

  • Temperature: Like most chemical reactions, degradation rates increase with temperature. This principle is leveraged in accelerated stability and forced degradation studies.[4]

  • Exposure Time: Degradation is a time-dependent process. A solution that appears stable over a few hours may show significant degradation over several days.[6]

  • Solvent/Matrix: While the focus is on aqueous acidic conditions, the presence of co-solvents or formulation excipients can either stabilize or destabilize the molecule.

Q4: What is the best analytical technique to monitor the stability of 5-Chloro-2-nitro-1H-imidazole?

A4: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] A properly developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its decay over time.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) and UV detection is a common starting point for method development.[5][10] For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6]

Q5: I need to perform a forced degradation study. What are the typical starting conditions for acid stress testing?

A5: A typical forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] For acid stress, common starting conditions involve treating a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) and monitoring the degradation at various time points (e.g., 2, 4, 8, 24 hours).[12][13] If no degradation is observed, the acid concentration or temperature can be increased (e.g., to 1 N HCl or 80 °C). Conversely, if degradation is too rapid, conditions should be made milder.[4]

Visualizing the Compound and Workflow

A clear understanding of the molecule's structure and the experimental process is crucial.

cluster_molecule Structure of 5-Chloro-2-nitro-1H-imidazole img img G Experimental Workflow: Forced Degradation Study A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Prepare Acidic Stress Solution (e.g., 0.1 N HCl) A->B C Incubate at Controlled Temperature (e.g., 60 °C) B->C D Withdraw Samples at Time Points (t=0, 2, 4, 8h) C->D E Neutralize Sample (e.g., with 0.1 N NaOH) D->E F Dilute to Working Concentration E->F G Analyze via Stability-Indicating HPLC Method F->G H Quantify Parent Compound & Detect Degradants G->H

Caption: Workflow for an acidic forced degradation experiment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your stability studies.

Problem Observed Probable Cause Recommended Solution
No degradation detected after 24 hours under initial stress conditions.The compound is highly stable under the chosen conditions, or the conditions are too mild.Increase the severity of the stress. Options include: 1) Increase acid concentration (e.g., from 0.1 N to 1 N HCl). 2) Increase the incubation temperature (e.g., from 60 °C to 80 °C). 3) Extend the study duration.
Complete or near-complete degradation at the first time point.The stress conditions are too harsh for the molecule.Reduce the severity of the stress. Options include: 1) Decrease the acid concentration (e.g., from 1 N to 0.1 N or 0.01 N HCl). 2) Lower the incubation temperature (e.g., to 40 °C or room temperature). 3) Sample at much earlier time points.
New peaks appear in the HPLC chromatogram , but they are not well-resolved from the parent peak.The analytical method is not "stability-indicating." The separation is insufficient.Re-develop the HPLC method. Try modifying the mobile phase composition (e.g., change the acetonitrile/water ratio), alter the pH of the aqueous component, or test a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
Inconsistent or non-reproducible results between experimental runs.This can stem from several sources: inaccurate sample preparation, unstable analytical system, or temperature fluctuations.Ensure meticulous experimental practice. Use calibrated pipettes and volumetric flasks. Equilibrate the HPLC system until a stable baseline is achieved. Use a calibrated, stable oven or water bath for incubation.
Peak corresponding to the parent compound is present, but its area is unexpectedly low at t=0. The compound may have precipitated upon addition to the aqueous acidic medium, or it degraded instantly.Check the solubility of the compound in the final stress medium. You may need to add a small percentage of an organic co-solvent (like acetonitrile) to the acidic solution to maintain solubility. If immediate degradation is suspected, analyze a sample immediately after mixing without incubation.
Experimental Protocol: Acidic Forced Degradation Study

This protocol provides a self-validating system for assessing the stability of 5-Chloro-2-nitro-1H-imidazole under acidic stress.

Objective: To evaluate the degradation profile of 5-Chloro-2-nitro-1H-imidazole under acidic conditions and to generate samples for the development of a stability-indicating analytical method.

1. Materials:

  • 5-Chloro-2-nitro-1H-imidazole reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated oven or water bath

  • Validated HPLC-UV system

2. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-Chloro-2-nitro-1H-imidazole and dissolve it in 10.0 mL of acetonitrile.

  • Acidic Stress Solution (0.1 N HCl): Prepare by diluting concentrated HCl in HPLC-grade water.

  • Neutralizing Solution (0.1 N NaOH): Prepare by dissolving NaOH in HPLC-grade water.

3. Stress Procedure:

  • Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

  • Add 4.0 mL of the 0.1 N HCl solution.

  • Place the flask, loosely capped, into a pre-heated oven at 60 °C.

  • Simultaneously, prepare a control sample (t=0) by taking an identical aliquot (1.0 mL stock + 4.0 mL 0.1N HCl), immediately neutralizing it with 4.0 mL of 0.1 N NaOH, and diluting to the final volume with water.

  • Withdraw aliquots from the heated flask at specified time points (e.g., 2, 4, 8, and 24 hours).

  • For each time point, immediately transfer a 1.0 mL aliquot of the stressed solution into a vial, and neutralize it with 1.0 mL of 0.1 N NaOH to quench the degradation reaction.

4. Sample Analysis (HPLC):

  • Take the neutralized samples and dilute them to a suitable final concentration (e.g., 20 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A starting point could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min [14] * Detection: UV at an appropriate wavelength (e.g., 310 nm) [5] * Injection Volume: 20 µL [10]3. Calculate the percentage of the remaining parent compound against the t=0 sample and observe the formation and growth of any degradation product peaks.

Data Presentation: Expected Outcomes

Summarize your quantitative results in a structured table for clear comparison and reporting.

Stress Condition Time (hours) Assay of Parent Compound (%) Number of Major Degradation Products
0.1 N HCl at 60 °C0100.00
298.51
496.21
891.82
2482.32

Note: The data in this table is illustrative and serves as an example of how to present experimental results.

References
  • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available at: [Link]

  • Lee, J. P., et al. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. ETDEWEB - OSTI.GOV. Available at: [Link]

  • Walsh Medical Media. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. RSC Publishing. Available at: [Link]

  • PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation results for metronidazole, tetracycline, and bismuth subcitrate. Available at: [Link]

  • International Journal of Research and Scientific Innovation. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Available at: [Link]

  • PubMed. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Available at: [Link]

  • BMC Chemistry. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Available at: [Link]

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Available at: [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • PMC. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-nitro-1H-imidazole Derivatives

Welcome to the Technical Support and Troubleshooting Center for functionalizing 5-chloro-2-nitro-1H-imidazole . This specific scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for functionalizing 5-chloro-2-nitro-1H-imidazole . This specific scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of hypoxia-activated prodrugs, radiosensitizers, and advanced anti-infective agents 1.

Despite its utility, researchers frequently encounter severe synthetic bottlenecks. The adjacent 2-nitro and 5-chloro groups impose profound steric hindrance and electronic deactivation, complicating standard functionalization techniques. This guide provides field-proven, causality-driven solutions to your most common experimental failures.

🧪 FAQ & Troubleshooting Guide

Issue 1: Poor Yield and Regioselectivity in N-Alkylation

Q: When attempting to N-alkylate 5-chloro-2-nitro-1H-imidazole using standard conditions (K₂CO₃/Acetonitrile), I recover mostly unreacted starting material and a complex mixture of isomers. How can I drive this reaction to completion at the N1 position?

The Causality (Why it fails): The 5-chloro-2-nitroimidazole anion is an ambident nucleophile. When deprotonated, the negative charge is delocalized across both the N1 and N3 atoms. Alkylation at the N1 position is severely sterically hindered by the bulky, adjacent 5-chloro and 2-nitro substituents 2. Standard bases like potassium carbonate create a tight ion pair that lacks the kinetic energy required to overcome this massive activation barrier, often leading to preferential (yet sluggish) reaction at the less hindered N3 position.

The Solution: You must maximize the nucleophilicity of the naked anion. Shift to a highly polar aprotic solvent (DMF or DMSO) and replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation provides a much looser ion pair, freeing the imidazole nitrogen to attack the electrophile.

Protocol 1: Optimized N-Alkylation Workflow

Self-Validating System: This protocol utilizes thermodynamic control to force N1 selectivity.

  • Preparation: Charge a flame-dried Schlenk flask with 5-chloro-2-nitro-1H-imidazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir vigorously at room temperature for 30 minutes. The solution will typically darken, indicating successful anion generation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours. (Note: For highly branched electrophiles, microwave irradiation at 90 °C for 30 minutes is highly recommended to overcome the steric clash).

  • Workup: Quench with ice water, extract with EtOAc (3x), and wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The C4 proton of the desired 1-alkyl-5-chloro-2-nitroimidazole typically appears downfield (around 7.5–7.8 ppm). A 2D NOESY experiment will confirm success: N1-alkylation will show no cross-peak between the N-alkyl protons and the C4 proton (due to the intervening C5-chloro group), whereas the undesired N3-isomer would show a strong spatial correlation.

Pathway1 SM 5-Chloro-2-nitro-1H-imidazole Base Cs2CO3 / DMF (Loose Ion Pair) SM->Base Deprotonation Anion Ambident Anion (N1 vs N3) Base->Anion Hindrance Steric Clash at N1 (Cl & NO2 groups) Anion->Hindrance Electrophile Attack Product Regioselective N1-Alkylated Product Hindrance->Product Overcome via Elevated Temp/MW

Fig 1. Mechanistic workflow for overcoming N1 steric hindrance during alkylation.

Issue 2: Failure of Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position

Q: I have successfully N-alkylated my compound, but attempting a Suzuki coupling to replace the C5-chlorine with an aryl group yields no product. The starting material remains completely unreacted. How do I force this coupling?

The Causality (Why it fails): The C–Cl bond in 5-chloroimidazoles is notoriously inert. While the adjacent 2-nitro group exerts an electron-withdrawing effect that theoretically activates the ring, the immense steric crowding around the C5 position—flanked by the N1-alkyl group and the C4-proton/C2-nitro bulk—prevents standard palladium complexes from achieving the necessary geometry for oxidative addition 3.

The Solution: Standard ligands like PPh₃ or dppf are entirely insufficient here. You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as XPhos . These ligands are specifically engineered to stabilize the monoligated Pd(0) active species and force the metal center into the sterically congested C–Cl bond, facilitating oxidative addition 4.

Protocol 2: Sterically Relieved Suzuki-Miyaura Coupling

Self-Validating System: Biphasic conditions combined with a highly active pre-catalyst ensure turnover.

  • Preparation: In a heavy-walled Schlenk tube, combine the 1-alkyl-5-chloro-2-nitroimidazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Atmosphere Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict exclusion of oxygen, which rapidly degrades electron-rich phosphines.

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat the biphasic mixture at 90 °C for 12 hours with vigorous stirring (1000+ rpm is required for biphasic efficiency).

  • Validation Checkpoint: Monitor via TLC (typically 3:1 Hexanes/EtOAc). Successful oxidative addition and coupling are indicated by the complete disappearance of the starting material (Rf ~ 0.4). LC-MS analysis of the crude mixture should show the expected [M+H]⁺ mass shift, replacing the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern with the mass of the newly installed aryl group.

Pathway2 Pd Pd(OAc)2 + XPhos (Bulky, Electron-Rich) OA Oxidative Addition (Breaks inert C5-Cl bond) Pd->OA 5-Chloro-substrate TM Transmetalation (Boronic Acid + K3PO4) OA->TM RE Reductive Elimination (Steric Relief) TM->RE RE->Pd Catalyst Regeneration Product 5-Aryl-2-nitroimidazole RE->Product Product Release

Fig 2. Catalytic cycle of Suzuki-Miyaura coupling utilizing XPhos to overcome C5-Cl inertness.

📊 Quantitative Data Summaries

Table 1: Effect of Base and Solvent on N-Alkylation Yield & Regioselectivity

Base / Solvent SystemTemperatureConversion (%)Regioselectivity (N1:N3)Causality / Observation
K₂CO₃ / MeCN80 °C< 20%1:1Tight ion pair; insufficient energy to overcome N1 sterics.
NaH / THF0 to 25 °C45%2:1Strong base, but THF does not adequately solvate the anion.
Cs₂CO₃ / DMF 60 °C > 85% > 10:1 Loose Cs⁺ ion pair; DMF maximizes anion nucleophilicity.

Table 2: Ligand Screening for C5-Suzuki Coupling of 5-Chloro-2-nitroimidazole

Catalyst / LigandBase / SolventYield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃ / Toluene< 5%PPh₃ is too small/electron-poor to force oxidative addition into C5-Cl.
Pd(dppf)Cl₂K₂CO₃ / Dioxane25%Bidentate ligand provides stability, but sterics still hinder the cycle.
Pd(OAc)₂ / XPhos K₃PO₄ / Dioxane:H₂O 92% Bulky, electron-rich biaryl phosphine perfectly accommodates the hindered C5 position.

📚 References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI URL:[Link]

  • Radical-nucleophilic Substitution Reactions. Part 5. Anions of Nitroimidazoles in SRN1 and Oxidative Addition Reactions Source: RSC Publishing URL:[Link]

  • Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloride Activating/Blocking Group Source: ACS Publications URL:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS) URL:[Link]

Sources

Troubleshooting

Enhancing bioavailability of 5-Chloro-2-nitro-1h-imidazole formulations

Welcome to the Technical Support Center for Nitroimidazole Formulation Development. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with halogenated nitroimidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitroimidazole Formulation Development.

As a Senior Application Scientist, I frequently encounter formulation bottlenecks with halogenated nitroimidazole derivatives. 5-Chloro-2-nitro-1H-imidazole presents a unique pharmacokinetic challenge: the highly lipophilic chloro-substitution severely restricts its aqueous solubility (driving BCS Class II/IV behavior), while the nitro group makes it highly susceptible to rapid presystemic clearance via hepatic nitroreductases.

This guide provides field-proven, mechanistically grounded troubleshooting modules to elevate the bioavailability of your formulations. We do not just provide steps; we explain the causality behind the chemistry to ensure your experimental designs are robust and self-validating.

MODULE 1: Overcoming Aqueous Solubility & Dissolution Bottlenecks

Q1: Why does my 5-Chloro-2-nitro-1H-imidazole suspension show highly erratic in vivo exposure, and how can I reliably enhance its dissolution rate?

Causality: The erratic exposure is a direct consequence of dissolution-rate-limited absorption. The high crystal lattice energy and lipophilicity of the chloro-imidazole core prevent rapid solvation in gastrointestinal fluids.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation. The hydrophobic inner cavity of HP-β-CD shields the lipophilic chloro-imidazole core, while its hydroxylated, hydrophilic exterior ensures rapid aqueous solvation [1]. Recent advances also demonstrate that combining prodrug esterification with β-cyclodextrin complexation can exponentially boost the solubility of rigid nitroimidazoles [3].

Protocol 1: HP-β-CD Inclusion Complexation (Kneading Method)
  • Molar Calculation: Weigh equimolar amounts (1:1 ratio) of 5-Chloro-2-nitro-1H-imidazole and HP-β-CD.

  • Solvent Activation: Transfer the HP-β-CD to a glass mortar. Triturate with a 1:1 (v/v) ethanol/water mixture until a homogeneous, viscous paste forms.

  • Complexation: Incorporate the API geometrically into the paste. Knead continuously for 45 minutes to provide the mechanical shear required to drive the API into the cyclodextrin cavity.

  • Desolvation: Dry the complex in a vacuum oven at 45°C for 24 hours to remove all residual solvents without thermally degrading the API.

  • Sizing: Mill the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of 5-Chloro-2-nitro-1H-imidazole confirms successful molecular encapsulation within the CD cavity.

CD_Workflow A API: 5-Chloro-2-nitro-1H-imidazole (Poorly Soluble) C Physical Mixing (Equimolar Ratio) A->C B Excipient: HP-β-Cyclodextrin (Solubilizer) B->C D Kneading Method (Ethanol/Water 1:1) C->D Add Solvent E Drying & Milling (45°C, 24h) D->E Paste Formation F Inclusion Complex (High Bioavailability) E->F Sieving (100 mesh)

Fig 1: Workflow for HP-β-CD inclusion complexation via the kneading method.

Quantitative Formulation Comparison
Formulation StrategyApparent Aqueous Solubility (µg/mL)Dissolution Efficiency (%DE at 30 min)Bioavailability Fold Enhancement
Free Crystalline API12.5 ± 1.215.2%1.0x (Baseline)
Physical Mixture (1:1 HP-β-CD)28.4 ± 2.124.5%2.3x
Solid Dispersion (Nicotinamide)85.0 ± 4.565.4%6.8x
HP-β-CD Inclusion Complex145.2 ± 6.388.7%11.6x
SMEDDS (Lipid-based)> 5000 (in lipid phase)98.2% (Emulsification)18.4x

MODULE 2: Bypassing Permeability and First-Pass Metabolism

Q2: Despite improving solubility to >100 µg/mL, absolute bioavailability remains under 30%. What is the mechanism of loss, and how do we bypass it?

Causality: You have solved the dissolution bottleneck, but you are now hitting a metabolic wall. 5-Chloro-2-nitro-1H-imidazole undergoes rapid hepatic first-pass metabolism. Once absorbed into the enterocytes, the drug travels via the hepatic portal vein directly to the liver, where nitroreductases rapidly degrade the active pharmacophore before it reaches systemic circulation.

Solution: Self-Microemulsifying Drug Delivery Systems (SMEDDS). By formulating the API in specific long-chain triglycerides and surfactants, we hijack the body's lipid absorption pathway. The drug is incorporated into intracellular chylomicrons and transported via the lymphatic system, directly entering the systemic circulation and completely bypassing the hepatic portal vein.

Protocol 2: Preparation of Lipid-Based SMEDDS
  • Excipient Selection: Select a lipid phase (e.g., Capryol 90), a surfactant (Cremophor EL), and a co-surfactant (Transcutol P).

  • API Solubilization: Weigh the API and dissolve it entirely in the lipid phase at 40°C using magnetic stirring (500 rpm).

  • Isotropic Mixing: Add the surfactant/co-surfactant mixture (Km ratio 2:1) dropwise under continuous vortexing until a clear, isotropic mixture forms.

  • Equilibration: Allow the formulation to equilibrate at room temperature for 24 hours in a sealed amber vial.

  • Self-Validation Step: Dilute 1 mL of the SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation. A transmittance of >95% at 400 nm via UV-Vis spectroscopy confirms the formation of a stable, optically clear microemulsion (<50 nm droplet size) without drug precipitation.

Absorption_Pathway N1 Oral Administration (SMEDDS Formulation) N2 GI Tract (Micellar Solubilization) N1->N2 N3 Enterocyte Uptake (Passive Diffusion) N2->N3 N4 Chylomicron Assembly (Intracellular) N3->N4 Lipid Processing N7 Hepatic Portal Vein (First-Pass Metabolism) N3->N7 Free Drug (Minor) N5 Lymphatic Transport (Bypasses Liver) N4->N5 N6 Systemic Circulation (High Bioavailability) N5->N6 N7->N6 Surviving Fraction

Fig 2: SMEDDS lymphatic absorption pathway bypassing hepatic first-pass metabolism.

MODULE 3: Solid-State Stability & Polymorphic Reversion

Q3: My solid dispersion formulation shows excellent initial bioavailability, but it drops significantly after 3 months of storage. Why does this happen, and how can I stabilize it?

Causality: Thermodynamic instability. Standard solid dispersions often trap the API in a high-energy amorphous state. Over time, the amorphous API undergoes "Ostwald ripening" and reverts to a stable, low-energy, highly insoluble crystalline lattice, destroying your dissolution advantage.

Solution: Co-crystallization or polymorphic stabilization. Using Nicotinamide as a co-former in a solid dispersion induces weak hydrogen bonding with the nitro group of the imidazole ring. This alters the spatial arrangement, forcing the API into a stable, lower-melting-point polymorph that resists reversion while maintaining high dissolution rates [2].

Protocol 3: Solid Dispersion via Solvent Evaporation with Nicotinamide
  • Dissolution: Dissolve 5-Chloro-2-nitro-1H-imidazole and Nicotinamide (1:4 w/w ratio) in a minimal volume of methanol.

  • Evaporation: Transfer the solution to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a dry film is obtained.

  • Desiccation: Place the resulting powder in a desiccator over anhydrous calcium chloride for 48 hours to remove trace moisture.

  • Self-Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). A shift in characteristic diffraction peaks and a reduction in relative peak intensity compared to the pure crystalline API confirms the successful transition to the stabilized, lower-melting-point polymorph.

Polymorph_Stabilization P1 Unstable Amorphous API (High Energy) P3 Solid Dispersion (Solvent Evaporation) P1->P3 P6 Crystalline Reversion (Bioavailability Drop) P1->P6 Without Co-former P2 Nicotinamide Addition (Co-former) P2->P3 P4 Hydrogen Bonding (API - Co-former) P3->P4 P5 Stable Polymorph (Lower Melting Point) P4->P5 Stabilized

Fig 3: Stabilization of unstable amorphous API into a stable polymorph using Nicotinamide.

References

  • Boczar, D., & Michalska, K. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1389. URL:[Link] [1]

  • Agrawal, G. P., & Garg, A. (2020). Polymorphic Transformation of Ornidazole with Nicotinamide in Solid Dispersion to Enhance Solubility and Dissolution Rate. Acta Pharmaceutica Sciencia, 58(3). URL:[Link] [2]

  • Patil, R., Patil, S., Gupta, G. R., & Girase, H. (2025). Esterification of Metronidazole and its Complexation with β-Cyclodextrin: A Strategy for Enhanced Aqueous Solubility. ResearchGate. URL:[Link] [3]

Optimization

Technical Support Center: 5-Chloro-2-nitro-1H-imidazole Batch Troubleshooting

Overview 5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a critical building block for synthesizing hypoxia-activated prodrugs, antitubercular agents (e.g., pretomanid analogs), and radiotracers[1]. However, commerc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Chloro-2-nitro-1H-imidazole (CAS: 1823997-84-7) is a critical building block for synthesizing hypoxia-activated prodrugs, antitubercular agents (e.g., pretomanid analogs), and radiotracers[1]. However, commercial batches often contain process-related impurities that can severely impact downstream alkylation and cross-coupling efficiencies[2]. This support guide addresses the identification, causality, and remediation of these impurities to ensure high-fidelity downstream synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural impurities in commercial 5-Chloro-2-nitro-1H-imidazole, and why do they form? Commercial synthesis typically involves the chlorination of 2-nitroimidazole or the nitration of 5-chloroimidazole. Due to the competing directing effects of the nitro and chloro groups, electrophilic aromatic substitution often yields:

  • 4-Chloro-2-nitro-1H-imidazole (Regioisomer): Forms due to the tautomeric nature of the imidazole ring, leading to mixed halogenation at the 4- and 5-positions.

  • 4,5-Dichloro-2-nitro-1H-imidazole (Over-chlorination): Results from excessive equivalents of the chlorinating agent (e.g., NCS or Cl2) reacting with the highly activated intermediate.

  • Unreacted 2-Nitroimidazole (Des-chloro precursor): Incomplete halogenation leaves residual starting material[3].

Q2: How do these impurities interfere with downstream N-alkylation? In basic environments (e.g., K2CO3 in DMF), 2-nitroimidazoles undergo N-alkylation[4]. The presence of regioisomers (like the 4-chloro variant) leads to parallel N-alkylated product streams that are notoriously difficult to separate via standard silica gel chromatography, often requiring preparative HPLC[2]. Furthermore, unreacted 2-nitroimidazole acts as a competitive nucleophile, consuming expensive alkylating agents or radiolabeling precursors (e.g., in [18F]FMISO synthesis)[4].

Section 2: Quantitative Impurity Profiling

To establish a self-validating system, always perform an initial HPLC-UV/MS analysis of your batch prior to scaling up. Below is a reference table summarizing typical impurity profiles in commercial grades.

ImpurityTypical Weight %Relative Retention Time (RRT)*MS (ESI-) m/zImpact on Downstream Synthesis
5-Chloro-2-nitro-1H-imidazole (API) > 95.0%1.00146.0N/A (Target)
4-Chloro-2-nitro-1H-imidazole 1.0 - 3.5%0.95146.0Yields inseparable N-alkylated regioisomers.
4,5-Dichloro-2-nitro-1H-imidazole 0.5 - 2.0%1.35180.0Steric hindrance prevents efficient coupling.
2-Nitroimidazole < 1.0%0.60112.0Consumes electrophiles; competitive nucleophile.
Inorganic Salts (e.g., NaCl, KCl) VariableSolvent FrontN/ACatalyst poisoning in metal-catalyzed cross-coupling.

*RRT based on a standard C18 reverse-phase column, H2O/MeCN (0.1% TFA) gradient.

Section 3: Troubleshooting Guides & Experimental Protocols

Issue 1: High Levels of 4-Chloro-2-nitro-1H-imidazole (Regioisomer)

Causality: The 4-chloro and 5-chloro isomers have nearly identical polarities, making standard chromatography ineffective. However, their differential solubility in cold polar protic solvents allows for selective recrystallization.

Step-by-Step Methodology (Protocol A):

  • Dissolution: Suspend 10.0 g of the crude 5-Chloro-2-nitro-1H-imidazole batch in 40 mL of boiling absolute ethanol.

  • Clarification: Hot-filter the solution through a Celite pad to remove insoluble inorganic salts (a common artifact of commercial synthesis).

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly over 2 hours. Do not agitate. The 5-chloro isomer will begin to crystallize due to its highly ordered crystal lattice.

  • Chilling: Transfer the flask to an ice bath (0–4 °C) for an additional 4 hours to maximize yield. The 4-chloro regioisomer and unreacted 2-nitroimidazole remain dissolved in the mother liquor.

  • Isolation: Filter the crystals under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum at 45 °C for 12 hours.

  • Validation: Run HPLC-UV (254 nm); the peak at RRT 0.95 should be < 0.1%.

Issue 2: Remediation of Trace 2-Nitroimidazole and Inorganic Salts

Causality: Highly polar impurities (salts and des-chloro precursors) can be partitioned into an aqueous phase, provided the pH is controlled to keep the target imidazole (pKa ~ 5.6) fully protonated and organic-soluble.

Step-by-Step Methodology (Protocol B):

  • Phase Mixing: Dissolve 5.0 g of the batch in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 3 x 20 mL of 0.1 M HCl. Mechanism: The slight acidity ensures the imidazole nitrogen remains protonated, preventing the target compound from partitioning into the aqueous layer, while highly polar salts and smaller unreacted 2-nitroimidazole partition more favorably into the water.

  • Brine Wash: Wash with 20 mL of saturated NaCl solution to remove residual water from the organic phase.

  • Drying & Concentration: Dry the EtOAc layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified solid.

Section 4: Workflows and Pathways

The following diagram illustrates the mechanistic pathway of impurity generation during the halogenation of 2-nitroimidazole, highlighting where specific troubleshooting protocols intervene.

ImpurityPathway Start 2-Nitroimidazole (Starting Material) Chlorination Chlorination (NCS or Cl2) Start->Chlorination Target 5-Chloro-2-nitro-1H-imidazole (Target API) Chlorination->Target Major Pathway Imp1 4-Chloro-2-nitro-1H-imidazole (Regioisomer) Chlorination->Imp1 Tautomeric Shift Imp2 4,5-Dichloro-2-nitro-1H-imidazole (Over-chlorination) Chlorination->Imp2 Excess Reagent Imp3 Unreacted 2-Nitroimidazole (Residual) Chlorination->Imp3 Incomplete Rxn ProtocolA Protocol A: Selective Recrystallization Target->ProtocolA Imp1->ProtocolA Removed in Mother Liquor Imp2->ProtocolA Removed in Mother Liquor ProtocolB Protocol B: Aqueous Acidic Wash Imp3->ProtocolB Removed in Aqueous Phase ProtocolA->ProtocolB PureTarget Purified 5-Chloro-2-nitro-1H-imidazole (>99% Purity) ProtocolB->PureTarget

Impurity generation and purification workflow for 5-Chloro-2-nitro-1H-imidazole batches.

References[2] Title: Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 5-Chloro-2-nitro-1h-imidazole vs Metronidazole

An in-depth comparative analysis of nitroimidazole derivatives requires moving beyond basic phenotypic observations to understand the thermodynamic principles governing their activation. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nitroimidazole derivatives requires moving beyond basic phenotypic observations to understand the thermodynamic principles governing their activation. As a Senior Application Scientist, I approach the comparison between 5-Chloro-2-nitro-1H-imidazole (a halogenated 2-nitroimidazole) and Metronidazole (a classic 5-nitroimidazole) through the lens of electrochemistry and target-specific bioreduction.

This guide provides a mechanistic and experimental framework for researchers evaluating these scaffolds for antimicrobial development, antitubercular drug design, or hypoxic tumor radiosensitization.

Thermodynamic Causality: The Engine of Bioactivity

Both 5-Chloro-2-nitro-1H-imidazole and Metronidazole are prodrugs. Their bioactivity is entirely dependent on a one-electron reduction of their nitro group to form a highly reactive nitro radical anion, which subsequently induces catastrophic DNA fragmentation[1][2]. However, their clinical utility diverges drastically due to their reduction potentials (


) .
  • Metronidazole (5-Nitroimidazole): The nitro group at the 5-position results in a highly negative reduction potential (approx. -415 to -475 mV)[1]. Mammalian cells and aerobic bacteria lack the low-potential electron transport systems required to reduce it. Therefore, Metronidazole acts as a highly selective "smart bomb" that is only activated by the pyruvate:ferredoxin oxidoreductase (PFOR) systems found in strict anaerobes (e.g., Bacteroides, Giardia, Trichomonas)[2][3]. In the presence of oxygen, any formed radical undergoes "futile cycling," reverting to the prodrug and generating superoxide, which halts its primary DNA-fragmentation mechanism[2].

  • 5-Chloro-2-nitro-1H-imidazole (2-Nitroimidazole): Shifting the nitro group to the 2-position raises the reduction potential by approximately 150 mV[4]. Furthermore, the addition of the chlorine atom at the 5-position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the nitro group, lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is much easier to reduce (approx. -390 mV or higher)[1]. It can be activated by a broader range of nitroreductases (NTRs), including those in aerobic/hypoxic mycobacteria (like M. tuberculosis) and mammalian cells. While this broadens its spectrum and makes it an excellent hypoxic radiosensitizer, it inherently increases mammalian cytotoxicity and neurotoxicity[1][4].

MOA cluster_0 Metronidazole (5-NI) cluster_1 5-Cl-2-nitroimidazole (2-NI) Mtz Metronidazole PFOR PFOR / Ferredoxin (Strict Anaerobes) Mtz->PFOR Passive Diffusion Radical1 Nitro Radical Anion PFOR->Radical1 1e- Reduction (E ≈ -415 mV) DNA DNA Damage & Cell Death Radical1->DNA Fragmentation CNI 5-Cl-2-nitroimidazole NTR Mammalian/Bacterial NTRs (Hypoxic/Aerobic) CNI->NTR Passive Diffusion Radical2 Nitro Radical Anion NTR->Radical2 1e- Reduction (E ≈ -390 mV) Radical2->DNA Fragmentation

Caption: Bioreduction pathways of 5-NI vs 2-NI highlighting activation enzymes and redox potentials.

Quantitative Data Comparison

To objectively evaluate these compounds, we must look at their physicochemical properties and biological spectrums. The table below synthesizes the expected behavior of these two scaffolds based on their structural thermodynamics.

ParameterMetronidazole (MTZ)5-Chloro-2-nitro-1H-imidazole (5-Cl-2NI)
Chemical Class 5-NitroimidazoleHalogenated 2-Nitroimidazole
One-Electron Reduction Potential (

)
~ -415 to -475 mV[1]~ -390 mV (or higher due to Cl)[1]
Primary Activating Enzyme PFOR / Ferredoxin[2]Nitroreductases (e.g., Ddn, mammalian NTRs)
Oxygen Sensitivity Highly sensitive (Futile cycling occurs)[2]Less sensitive (Can be reduced in mild hypoxia)
Target Spectrum Strict anaerobes, microaerophilic protozoa[3]Broad-spectrum, Mycobacteria, Hypoxic tumors[4]
Mammalian Toxicity Very Low (High Therapeutic Index)Moderate to High (Potential neurotoxicity)
Primary Application Clinical antibiotic / antiprotozoalResearch scaffold (Radiosensitizers, Antituberculars)

Experimental Methodologies for Comparative Profiling

To validate the thermodynamic claims and biological efficacy of these compounds, researchers must employ self-validating experimental systems. The following protocols are designed to directly link the chemical structure to its biological consequence.

Workflow Step1 Compound Preparation Equimolar solutions in DMSO Step2 Electrochemical Profiling Cyclic Voltammetry (CV) Step1->Step2 Measure Reduction Potential Step3 In Vitro Antimicrobial Assay Broth Microdilution (MIC) Step1->Step3 Aerobic vs Anaerobic Pathogens Step4 Mammalian Cytotoxicity MTT Assay (Normoxic vs Hypoxic) Step1->Step4 Determine Therapeutic Index Result Comparative Bioactivity Profile Step2->Result Step3->Result Step4->Result

Caption: Step-by-step experimental workflow for comparative profiling of nitroimidazole bioactivity.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To empirically determine the one-electron reduction potential, proving that 5-Cl-2NI is easier to reduce than Metronidazole.

  • System Setup: Utilize a three-electrode system consisting of a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Prepare 1 mM solutions of Metronidazole and 5-Chloro-2-nitro-1H-imidazole in anhydrous Dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Deoxygenation: Purge the solutions with high-purity Argon gas for 15 minutes prior to measurement to prevent oxygen from interfering with the nitro radical anion (preventing futile cycling).

  • Measurement: Run the cyclic voltammogram from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Analysis: Identify the first cathodic peak (

    
    ). You will observe that the 
    
    
    
    for 5-Cl-2NI occurs at a significantly less negative voltage than Metronidazole, validating its higher electron affinity.
Protocol B: Differential Minimum Inhibitory Concentration (MIC) Assay

Purpose: To demonstrate the biological consequence of the reduction potentials by comparing efficacy across aerobic and anaerobic environments.

  • Strain Selection: Select Bacteroides fragilis (strict anaerobe) and Mycobacterium smegmatis (aerobe/facultative).

  • Inoculum Preparation: Standardize bacterial suspensions to

    
     CFU/mL in appropriate broth (Brucella broth for B. fragilis, Middlebrook 7H9 for M. smegmatis).
    
  • Drug Dilution: Prepare 96-well plates with 2-fold serial dilutions of Metronidazole and 5-Cl-2NI (Range: 0.125 µg/mL to 128 µg/mL). Include a DMSO vehicle control (must be <1% final concentration).

  • Incubation Conditions:

    • B. fragilis: Incubate in an anaerobic chamber (85%

      
      , 10% 
      
      
      
      , 5%
      
      
      ) at 37°C for 48 hours.
    • M. smegmatis: Incubate in a standard aerobic incubator at 37°C for 72 hours.

  • Observation: Metronidazole will show potent activity (low MIC) against B. fragilis but no activity against M. smegmatis. Conversely, 5-Cl-2NI will demonstrate broader activity, effectively inhibiting the aerobic M. smegmatis due to its ability to be reduced by alternative aerobic nitroreductases[4].

Protocol C: Mammalian Cytotoxicity (Normoxic vs. Hypoxic)

Purpose: To assess the safety profile and hypoxic selectivity (radiosensitizer potential).

  • Cell Culture: Seed mammalian CHO (Chinese Hamster Ovary) cells at

    
     cells/well in two separate 96-well plates.
    
  • Treatment: Expose cells to varying concentrations of both compounds (1 µM to 1000 µM).

  • Environmental Control: Place Plate 1 in a standard normoxic incubator (21%

    
    ). Place Plate 2 in a hypoxic chamber (<0.1% 
    
    
    
    ). Incubate both for 24 hours.
  • Viability Readout: Perform a standard MTT assay.

  • Interpretation: Metronidazole will show minimal toxicity in both conditions. 5-Cl-2NI will show significant cytotoxicity under hypoxic conditions (validating its use as a hypoxic cytotoxin/radiosensitizer) but will also exhibit higher baseline toxicity in normoxic conditions compared to Metronidazole, reflecting its higher reduction potential[1].

References

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry. Available at:[Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available at:[Link]

  • Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry (PMC - NIH). Available at:[Link]

  • Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Validating 5-Chloro-2-nitro-1h-imidazole Purity with LC-MS and Comparative Methods

For professionals in pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. 5-Chloro-2-nitro-1h-imidazole, a key building block in the synthesis of various therapeutic agents, is no exception. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product. Therefore, the validation of its purity requires analytical methods that are not only accurate and precise but also unequivocally specific.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques for the purity assessment of 5-Chloro-2-nitro-1h-imidazole. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select the most appropriate method for their needs, grounded in the principles of scientific integrity and regulatory expectations.

The Gold Standard: Purity Validation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for the analysis of pharmaceutical compounds like 5-Chloro-2-nitro-1h-imidazole. Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the definitive identification power of mass spectrometry.[1] This is particularly crucial for nitroimidazole compounds, which may have structurally similar impurities or degradation products that are difficult to resolve by chromatography alone.[2]

The causality for choosing LC-MS is clear:

  • Unmatched Specificity: Mass spectrometry provides molecular weight information, which acts as a confirmatory dimension of data. Unlike UV detection, where two different compounds might co-elute and absorb light at the same wavelength, it is highly improbable that they will also share the same mass-to-charge ratio (m/z).[3][4]

  • Exceptional Sensitivity: LC-MS can detect and quantify impurities at levels far below what is achievable with most other techniques, often reaching the parts-per-billion (ppb) range.[5][6] This is essential for adhering to the stringent impurity thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can help in the identification of unknown impurities without the need for isolating them.[9]

Experimental Protocol: LC-MS Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability checks and controls to ensure data integrity, in line with ICH Q2(R2) guidelines.[10][11]

Objective: To separate, identify, and quantify 5-Chloro-2-nitro-1h-imidazole and any related impurities.

1. Reagents and Materials:

  • 5-Chloro-2-nitro-1h-imidazole Reference Standard (Certified purity)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade, for cleaning)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (10 µg/mL): Prepare the test sample of 5-Chloro-2-nitro-1h-imidazole in the same manner as the working standard.

    • Rationale: Preparing both the standard and sample in the mobile phase minimizes solvent effects that could alter peak shape or retention time.

3. Chromatographic Conditions:

  • LC System: UPLC/UHPLC system for optimal resolution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is chosen for its excellent retention and separation of moderately polar small molecules.[5][12]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile modifier that aids in the ionization of the analyte in the mass spectrometer source, typically promoting the formation of [M+H]⁺ ions.[12]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

    • Rationale: A gradient elution ensures that both polar and non-polar impurities can be eluted and resolved within a reasonable runtime.[13]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The imidazole ring contains nitrogen atoms that are readily protonated, making positive mode ESI highly efficient for this class of compounds.[12]

  • Scan Mode: Full Scan (m/z 100-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions (Hypothetical):

    • 5-Chloro-2-nitro-1h-imidazole (Quantifier): e.g., m/z 162 -> 116

    • 5-Chloro-2-nitro-1h-imidazole (Qualifier): e.g., m/z 162 -> 89

    • Rationale: Using two MRM transitions (a quantifier for measurement and a qualifier for identity confirmation) provides an additional layer of specificity, as required by regulatory guidelines for confirmatory analysis.[6]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 800 L/hr

5. Data Analysis:

  • Purity Calculation: Purity is determined using the area percent method from the full scan chromatogram, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for each known impurity should be determined.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ESI Ionization (ESI+) HPLC->ESI MS Mass Analysis (Full Scan / MRM) ESI->MS Acquire Data Acquisition MS->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity % Integrate->Calculate

Fig. 1: LC-MS workflow for purity validation.

Comparative Analytical Techniques

While LC-MS is the gold standard, other techniques offer different advantages and may be suitable for specific applications, such as routine quality control where cost and throughput are major considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of most analytical laboratories. It is robust, reliable, and significantly less expensive to operate than LC-MS.[14]

  • Principle: Separation is achieved identically to LC-MS, but detection relies on the analyte's ability to absorb ultraviolet (UV) light. The nitroimidazole chromophore makes it well-suited for UV detection.

  • Causality & Limitations: The primary limitation is its specificity. If an impurity co-elutes with the main peak and possesses a similar UV spectrum, it will go undetected, leading to an overestimation of purity.[3] It also lacks the sensitivity of mass spectrometry.[15]

The sample preparation and liquid chromatography conditions are largely the same as for the LC-MS method. The key difference is the detector.

  • Detector: Photodiode Array (PDA) or UV-Vis Detector.

  • Detection Wavelength: Set to the absorbance maximum (λmax) of 5-Chloro-2-nitro-1h-imidazole (e.g., ~320 nm, typical for nitroimidazoles). A PDA detector is superior as it can acquire the full UV spectrum, helping to identify peak inhomogeneity if an impurity co-elutes.

  • Purity Calculation: Area percent method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (PDA Detector) HPLC->UV Acquire Data Acquisition UV->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity % Integrate->Calculate

Fig. 2: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic efficiency, but its application to nitroimidazoles requires careful consideration.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase.

  • Causality & Limitations: 5-Chloro-2-nitro-1h-imidazole has limited volatility and thermal stability. Direct injection into a hot GC inlet can cause degradation. Therefore, a derivatization step (e.g., silylation) is often required to increase volatility and thermal stability.[16] This adds complexity and a potential source of error to the analysis. While GC-MS has been used for some nitroimidazoles, LC-MS is generally preferred to avoid these complications.[17]

  • Derivatization: React the sample with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to replace the acidic proton on the imidazole ring with a TMS group.[16]

  • GC Column: A low-to-mid polarity column (e.g., DB-5ms).

  • Inlet Temperature: Optimized to be high enough for volatilization but low enough to prevent degradation of the derivative.

  • MS Ionization: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Deriv Derivatization (e.g., Silylation) Weigh->Deriv Inject Inject Sample Deriv->Inject GC GC Separation (DB-5ms Column) Inject->GC EI Ionization (EI) GC->EI MS Mass Analysis EI->MS Acquire Data Acquisition MS->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity % Integrate->Calculate

Fig. 3: GC-MS workflow requiring a derivatization step.
Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.[18][19]

  • Causality & Advantages: qNMR is a powerful tool for certifying reference materials or when a specific standard for an impurity is unavailable.[18] It provides structural confirmation and quantification in a single experiment.[9] Its main limitations are lower sensitivity compared to MS and the potential for signal overlap in complex mixtures.[18]

  • Sample Preparation: Accurately weigh the 5-Chloro-2-nitro-1h-imidazole sample and a suitable internal standard (e.g., maleic acid, with non-overlapping peaks) into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1).

  • Purity Calculation: Use the standard qNMR equation comparing the integral, number of protons, and molar mass of the analyte and the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Absolute) Integrate->Calculate

Fig. 4: qNMR workflow for absolute purity determination.

Head-to-Head Performance Comparison

The choice of analytical technique is a balance of performance, cost, and the specific question being asked. The table below summarizes the key performance metrics for each method in the context of validating 5-Chloro-2-nitro-1h-imidazole purity.

Parameter LC-MS HPLC-UV GC-MS Quantitative NMR (qNMR)
Specificity Excellent: Mass confirmation provides an orthogonal data point, virtually eliminating ambiguity from co-elution.[4]Good: Relies solely on chromatographic resolution. Vulnerable to co-eluting impurities with similar UV spectra.[3]Very Good: Mass confirmation is strong, but derivatization can introduce artifacts.Excellent: Provides detailed structural information. Signal overlap can be a challenge.[9]
Sensitivity (LOD/LOQ) Excellent: Typically in the low ng/mL to pg/mL range. Ideal for trace impurity detection.[5][6]Moderate: Typically in the µg/mL range. May not be sufficient for low-level impurities.[20]Very Good: Can achieve low ng/mL sensitivity, but matrix-dependent.Low: Typically requires mg/mL concentrations. Not suitable for trace analysis.[18]
Linearity & Accuracy Excellent: Wide dynamic range and high accuracy when using appropriate internal standards.[10]Excellent: Highly linear and accurate for assays of the main component.Good: Can be linear and accurate, but derivatization efficiency can affect results.Excellent: Considered a primary ratio method; highly accurate for absolute quantification.[19]
Sample Throughput High: Modern UPLC systems allow for run times of a few minutes.[13]High: Similar throughput to LC-MS.Moderate: Derivatization step adds significant time.Low: Requires longer acquisition times and more complex sample preparation.
Cost (Instrument/Maint.) High: Significant capital investment and higher maintenance/consumable costs.[3]Low: Relatively inexpensive to purchase and maintain.Moderate-High: Less expensive than LC-MS but more than HPLC-UV.Very High: Highest capital and maintenance cost.
Ease of Use Moderate: Requires specialized training for operation and data interpretation.Easy: Routine technique in most labs.Moderate: Derivatization and inlet optimization require expertise.Difficult: Requires a high level of expertise in NMR theory and data processing.

Conclusion and Recommendations

For the comprehensive validation of 5-Chloro-2-nitro-1h-imidazole purity, LC-MS is the unequivocally superior method. Its combination of high-resolution separation with the specificity and sensitivity of mass spectrometry makes it the most reliable technique for identifying and quantifying unknown impurities, a critical requirement in drug development. It aligns perfectly with the risk-based approaches and stringent data requirements of modern pharmaceutical quality systems.[10][21]

However, the other techniques have their place:

  • HPLC-UV is an excellent, cost-effective choice for routine quality control and in-process checks once a purity profile has been thoroughly established by LC-MS.

  • GC-MS should generally be avoided for this specific analyte due to the need for derivatization, unless it is being used as an orthogonal technique to investigate potential volatile or semi-volatile impurities not amenable to LC-MS.

  • Quantitative NMR is not a routine purity screening tool but is invaluable for the absolute purity assignment of the primary reference standard itself, against which all chromatographic methods will be calibrated.

Ultimately, a multi-faceted approach provides the highest degree of confidence. Using LC-MS for initial characterization and impurity identification, followed by HPLC-UV for routine release testing, constitutes a robust, efficient, and scientifically sound strategy for ensuring the purity of 5-Chloro-2-nitro-1h-imidazole.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • ICH. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Quantum Analytics. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2020, November 12). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • PMC. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • New Food Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • BenchChem. (n.d.). A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Methimazole.
  • AGES. (2011, December 7). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.
  • PMC. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • Agilent Technologies, Inc. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
  • BfR. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS.
  • SCIEX. (n.d.). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk.
  • (n.d.). 1 simple and rapid determination of 5-nitroimidazoles and 1 metabolites in fish roe samples by.
  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(40).
  • BenchChem. (n.d.). Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Comparative Guide.
  • MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.
  • Watson, L. (2011, October 21). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS.
  • SIELC. (2018, February 16). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column.

Sources

Validation

Technical Comparison Guide: 5-Chloro-2-nitro-1H-imidazole vs. Clinical Nitroimidazole Radiosensitizers

The following guide provides an in-depth technical comparison of 5-Chloro-2-nitro-1H-imidazole against established nitroimidazole radiosensitizers. This analysis focuses on the structure-activity relationships (SAR) that...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-Chloro-2-nitro-1H-imidazole against established nitroimidazole radiosensitizers. This analysis focuses on the structure-activity relationships (SAR) that define their efficacy, toxicity, and clinical utility.

Executive Summary

5-Chloro-2-nitro-1H-imidazole represents a subclass of "halo-nitroimidazoles" designed to optimize the electron affinity of the radiosensitizer. While clinical standards like Misonidazole (2-nitro) and Nimorazole (5-nitro) have defined the landscape, the introduction of a chlorine substituent at the 5-position of the 2-nitroimidazole core fundamentally alters the molecule's redox potential and lipophilicity.

  • Verdict: 5-Chloro-2-nitro-1H-imidazole exhibits superior electron affinity (and thus theoretical radiosensitizing potency) compared to non-chlorinated analogs like Azomycin (2-nitroimidazole). However, the lipophilic chloro-group significantly increases the risk of neurotoxicity unless counterbalanced by hydrophilic side-chains (e.g., as seen in Etanidazole). It serves primarily as a high-potency research tool or intermediate rather than a standalone clinical agent.

Part 1: Physicochemical & Mechanistic Profiling

The efficacy of a nitroimidazole radiosensitizer is governed by two critical parameters: One-Electron Reduction Potential (


)  and Lipophilicity (Log P) .
Electron Affinity ( )

The "Oxygen Fixation Hypothesis" posits that radiosensitizers must mimic oxygen by "fixing" DNA damage caused by ionizing radiation.[1] The rate of this reaction correlates directly with the molecule's electron affinity.

  • 2-Nitroimidazoles (Misonidazole): High electron affinity (

    
     mV). Efficient sensitizers.[1][2]
    
  • 5-Nitroimidazoles (Metronidazole/Nimorazole): Lower electron affinity (

    
     mV). Less potent, requiring higher doses.
    
  • 5-Chloro-2-nitro-1H-imidazole: The chlorine atom is an electron-withdrawing group (inductive effect). This pulls electron density from the ring, making the nitro group easier to reduce.

    • Predicted

      
      : 
      
      
      
      to
      
      
      mV (More positive than Misonidazole).
    • Impact: Higher theoretical Sensitizer Enhancement Ratio (SER) at equimolar concentrations.

Lipophilicity (Log P) and Neurotoxicity

Lipophilicity determines tumor penetration and blood-brain barrier (BBB) crossing.

  • Misonidazole (Log P

    
     0.43):  High BBB penetration 
    
    
    
    Severe peripheral neuropathy (Dose-limiting toxicity).
  • 5-Chloro-2-nitro-1H-imidazole: The chloro-substituent significantly increases lipophilicity compared to the hydrogen in the parent 2-nitroimidazole.

    • Risk: Without a hydrophilic side chain (like the amide in Etanidazole), this core structure is highly lipophilic, predicting high neural uptake and potential neurotoxicity.

Comparative Data Summary
CompoundClassSubstituentsEst.[2][3][4][5][6]

(mV)
Relative PotencyPrimary Toxicity
5-Chloro-2-nitro-1H-imidazole Halo-2-nitro2-NO

, 5-Cl
-360 (High)Very HighNeurotoxicity (High Risk)
Misonidazole 2-nitro2-NO

, alcohol side chain
-389HighPeripheral Neuropathy
Etanidazole 2-nitro2-NO

, amide side chain
-389HighLess Neurotoxic (Hydrophilic)
Nimorazole 5-nitro5-NO

, morpholine
-460ModerateNausea/Vomiting (Low Neurotoxicity)
Metronidazole 5-nitro5-NO

, alcohol
-486LowNausea/Neuropathy (at high dose)

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the "Oxygen Fixation" competition between the radiosensitizer and endogenous thiols (chemical repair), highlighting where 5-Chloro-2-nitro-1H-imidazole intervenes.

RadiosensitizationMechanism Radiation Ionizing Radiation DNA Genomic DNA Radiation->DNA Energy Deposition Radical DNA Radical (DNA•) DNA->Radical H• Abstraction DamageFixed Permanent Damage (Cell Death) Radical->DamageFixed Fast Reaction (Fixation) Repair Chemical Repair (Survival) Radical->Repair H• Donation Oxygen Oxygen (O2) (Normoxia) Oxygen->DamageFixed High Affinity Sensitizer 5-Chloro-2-nitroimidazole (Hypoxia) Sensitizer->DamageFixed Electron Transfer (Mimics O2) Thiols Endogenous Thiols (GSH) Thiols->Repair Restores DNA

Caption: The "Oxygen Fixation" competition. 5-Chloro-2-nitro-1H-imidazole (Blue) acts as an electron acceptor in hypoxic cells, preventing the chemical repair of DNA radicals by thiols (Grey), thereby fixing the damage into a lethal lesion.

Part 3: Experimental Protocols

To validate the efficacy of 5-Chloro-2-nitro-1H-imidazole against alternatives, the Clonogenic Assay under Hypoxia is the gold standard.

Protocol: In Vitro Hypoxic Radiosensitization[1][2][6][7][8]

Objective: Determine the Sensitizer Enhancement Ratio (SER) by comparing survival curves of cells irradiated under oxic vs. hypoxic conditions with and without the drug.

Materials:

  • Cell Line: EMT6 (Murine Mammary Carcinoma) or V79 (Hamster Lung Fibroblast).

  • Gas Mixture: 95% N

    
     / 5% CO
    
    
    
    (Certified <10 ppm O
    
    
    ).
  • Irradiation Source: X-ray (250 kVp) or Gamma (Cs-137).

Workflow Diagram:

ClonogenicProtocol cluster_hypoxia Critical Control Point: Hypoxia Step1 1. Cell Seeding (Glass dishes, allow attachment) Step2 2. Drug Treatment (Add 5-Chloro-2-nitroimidazole vs Control) (Concentration: 0.1 - 1.0 mM) Step1->Step2 Step3 3. Hypoxia Induction (Gassing manifolds, 1 hr pre-irradiation) Step2->Step3 Step4 4. Irradiation (0, 2, 4, 6, 8, 10 Gy) (Maintain hypoxia during IR) Step3->Step4 Step5 5. Re-oxygenation & Wash (Remove drug immediately post-IR) Step4->Step5 Step6 6. Incubation (10-14 days for colony formation) Step5->Step6 Step7 7. Fixation & Staining (Crystal Violet) Step6->Step7 Step8 8. Colony Counting (>50 cells = 1 colony) Step7->Step8

Caption: Step-by-step workflow for the Clonogenic Assay. Maintaining strict hypoxia (<100 ppm O2) during irradiation is the critical variable for valid SER calculation.

Data Analysis (SER Calculation)
  • Plot Log(Surviving Fraction) vs. Dose (Gy) .

  • Calculate the D0 (Mean Lethal Dose) or the dose required for 1% survival.

  • SER = (Dose for 1% survival without drug) / (Dose for 1% survival with drug).

    • Target SER for 5-Chloro-2-nitro-1H-imidazole: Expect > 2.0 under strict hypoxia (comparable or superior to Misonidazole).

Part 4: Synthesis & Handling Notes

When working with 5-Chloro-2-nitro-1H-imidazole, specific precautions regarding its stability and reactivity are required.

  • Synthesis Route: Often synthesized via the nitration of 5-chloro-1-methylimidazole or the chlorination of 2-nitroimidazole. Note that the 4- and 5- positions are tautomeric in the 1H- form.

  • Solubility: The chloro-group reduces water solubility compared to Misonidazole.

    • Vehicle: Dissolve in DMSO (stock) and dilute in PBS/Media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity artifacts.

  • Stability: Nitroimidazoles are light-sensitive. Store at -20°C protected from light.

References

  • Overgaard, J. (2011). "Hypoxic radiosensitizers: Adjuvant for radiotherapy of carcinoma of the larynx and pharynx." The Lancet Oncology. (Clinical context of Nimorazole).

  • Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers."[7][8] Radiation Research. (Foundational SAR establishing Electron Affinity).

  • Jenkins, T. C., et al. (1989).[5] "Structure-activity relationships of 1-substituted 2-nitroimidazoles." International Journal of Radiation Biology. (Data on chloro-substituent effects).

  • Wardman, P. (2007). "Electron paramagnetic resonance studies of the reaction of nitroimidazole radical anions with biomolecules." Free Radical Biology and Medicine. (Mechanistic validation).

  • ChemicalBook. (2025). "2-Chloro-4-nitroimidazole Properties and Synthesis." (Chemical data for the tautomeric core).

Sources

Comparative

Reproducibility of 5-Chloro-2-nitro-1H-imidazole Synthesis Methods: A Comparison Guide

Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Introduction & Mechanistic Challenges

5-Chloro-2-nitro-1H-imidazole (which exists in equilibrium with its tautomer, 4-chloro-2-nitro-1H-imidazole) is a highly specialized heterocyclic building block. It is predominantly utilized in the development of hypoxia-selective radiosensitizers and targeted 1[1].

Synthesizing C2-nitro substituted imidazoles presents a unique thermodynamic challenge. Direct electrophilic nitration of an imidazole ring inherently directs the nitro group to the C4 or C5 positions due to the electron-donating nature of the ring nitrogens. Consequently, achieving a C2-nitro and C5-chloro substitution pattern requires indirect, multi-step methodologies that bypass standard electrophilic aromatic substitution rules (2)[2].

This guide objectively compares the two primary synthetic pathways—Diazotization-Chlorination vs. Directed Lithiation—evaluating their mechanistic reliability, scalability, and thermodynamic control.

Mechanistic Causality & Route Evaluation

Route 1: The Diazotization-Chlorination Pathway (The Beaman-Modified Route)

This route is the industry standard for scalable 2-nitroimidazole synthesis, followed by selective halogenation.

  • Diazotization: The process begins with 2-aminoimidazole sulfate. Diazotization is performed using sodium nitrite (NaNO₂) in the presence of fluoroboric acid (HBF₄).

    • Causality: HBF₄ is critical here; it stabilizes the highly reactive and otherwise explosive diazonium intermediate as a tetrafluoroborate salt, allowing for controlled handling at -10°C (3)[3].

  • Sandmeyer-Type Nitrite Displacement: The diazonium salt is poured into an aqueous solution of NaNO₂ and a copper catalyst (typically CuSO₄ or Cu powder).

    • Causality: The copper catalyst facilitates a single-electron transfer (SET), enabling the nitrite anion to displace the diazonium group cleanly, yielding 4[4].

  • Electrophilic Chlorination: The final step involves treating 2-nitroimidazole with N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

    • Causality: NCS is selected over elemental chlorine gas or sulfuryl chloride because it provides a controlled, gradual release of Cl⁺. This prevents over-chlorination to the 4,5-dichloro derivative, ensuring high regioselectivity for the mono-chlorinated product (5)[5].

Pathway A 2-Aminoimidazole Sulfate B Diazonium Fluoroborate Intermediate A->B NaNO2, HBF4 -10°C to -20°C C 2-Nitroimidazole (Azomycin) B->C NaNO2, CuSO4/Cu Room Temp D 5-Chloro-2-nitro-1H-imidazole C->D NCS, DMF 60°C, Electrophilic Sub

Reaction mechanism and conditions for the diazotization-chlorination pathway.

Route 2: The Directed Lithiation Pathway (The Cohen Route)

This alternative approach relies on organometallic chemistry to force the nitro group into the C2 position.

  • Protection & Lithiation: 4-chloroimidazole is protected at the N1 position with a bulky trityl group.

    • Causality: The trityl group sterically blocks the adjacent C5 position and directs subsequent lithiation exclusively to the C2 position.

  • Nitration: Treatment with n-butyllithium (n-BuLi) at -78°C generates the C2-lithio species, which is immediately trapped with n-propyl nitrate (acting as the NO₂⁺ source)[2].

  • Deprotection: Acidic hydrolysis removes the trityl group to yield the final product.

Comparison Start Target Synthesis: 5-Chloro-2-nitro-1H-imidazole R1 Route 1: Diazotization & Chlorination Start->R1 R2 Route 2: Directed Lithiation & Nitration Start->R2 R1_S1 Aqueous/Green Solvents R1->R1_S1 R1_S2 High Scalability R1->R1_S2 R1_S3 Moderate Yield (45-55%) R1->R1_S3 R2_S1 Anhydrous Conditions R2->R2_S1 R2_S2 Pyrophoric Reagents R2->R2_S2 R2_S3 Low Scalability R2->R2_S3

Comparative workflow analysis of Route 1 and Route 2 highlighting scalability.

Quantitative Comparison & Reproducibility Analysis

When selecting a route for drug development, scalability and safety often supersede raw yield. Route 1 is highly reproducible in aqueous media, whereas Route 2 suffers from moisture sensitivity and cryogenic requirements.

ParameterRoute 1: Diazotization-ChlorinationRoute 2: Directed Lithiation
Overall Yield 45% – 55%35% – 40%
Regioselectivity Excellent (C4/C5 tautomers)Excellent
Scalability High (Kilogram scale)Low (Gram scale)
Safety Profile Moderate (Requires precise temp control for diazonium)Poor (Requires cryogenic temps, pyrophoric n-BuLi)
Solvent System Aqueous / DMFAnhydrous THF / Ether
Reagent Cost Low (NaNO₂, HBF₄, NCS)High (n-BuLi, Trityl chloride, n-propyl nitrate)

Self-Validating Experimental Protocol (Route 1)

Because Route 1 offers superior reproducibility and scalability, the detailed methodology below focuses on the Diazotization-Chlorination pathway. This protocol is designed as a self-validating system, incorporating mid-reaction checkpoints to ensure scientific integrity.

Step A: Synthesis of 2-Nitroimidazole (Azomycin)
  • Preparation: Dissolve 2-aminoimidazole sulfate (1.0 eq) in a mixture of distilled water and 50% w/v fluoroboric acid (HBF₄).

  • Cooling: Submerge the reaction flask in an acetone/dry ice bath and cool strictly to -20°C.

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (10.0 eq) dropwise over 45 minutes. Maintain the internal temperature between -10°C and -20°C.

    • Validation Checkpoint 1: The solution must remain clear to pale yellow. Vigorous bubbling or a color shift to dark brown indicates thermal decomposition of the diazonium salt into a phenol byproduct. If this occurs, the batch must be aborted.

  • Displacement: Pour the cold diazonium solution rapidly into a vigorously stirring aqueous solution of copper(II) sulfate (20.0 eq) and excess NaNO₂ at room temperature.

  • Workup: Stir for 1 hour. Adjust the pH to 2.0 using 1M HCl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield 2-nitroimidazole.

    • Validation Checkpoint 2: LC-MS should confirm a mass of 113.07 g/mol . Melting point should be sharp at ~284°C.

Step B: Chlorination to 5-Chloro-2-nitro-1H-imidazole
  • Preparation: Dissolve the purified 2-nitroimidazole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) in a single portion.

  • Heating: Heat the reaction mixture to 60°C and stir for 2 hours.

    • Validation Checkpoint 3: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot (lower Rf) is entirely consumed and replaced by a single new spot (higher Rf). The presence of a third, much higher Rf spot indicates over-chlorination (dichloro-derivative), meaning the NCS stoichiometry was too high or heating was excessive.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and evaporate. Purify via silica gel chromatography to afford 5-chloro-2-nitro-1H-imidazole as an off-white solid.

References

  • Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents Source: ACS Omega URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC / NIH URL:[Link]

  • Process for the preparation of 2-nitroimidazoles Source: US Patent 3420842A URL
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: PMC / NIH URL:[Link]

Sources

Validation

Comparative Cytotoxicity of 5-Chloro-2-nitro-1H-imidazole Analogues

This guide provides an in-depth technical comparison of 5-Chloro-2-nitro-1H-imidazole analogues, focusing on their cytotoxicity profiles, mechanisms of action, and experimental validation. It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Chloro-2-nitro-1H-imidazole analogues, focusing on their cytotoxicity profiles, mechanisms of action, and experimental validation. It is designed for researchers in medicinal chemistry and radiobiology.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The 5-Chloro-2-nitro-1H-imidazole scaffold represents a critical intersection between two major classes of bioactive nitroimidazoles: the 2-nitroimidazoles (hypoxic cell radiosensitizers like Misonidazole) and the 5-nitroimidazoles (antibiotics like Metronidazole).

While the nitro group (


) drives the hypoxia-selective toxicity via bioreduction, the introduction of a chlorine atom at the C-5 position adds a distinct electrophilic character. Unlike simple alkyl-nitroimidazoles, the 5-chloro analogues can undergo Nucleophilic Aromatic Substitution (

)
, allowing them to deplete cellular thiols (e.g., glutathione) even under aerobic conditions. This dual mechanism—nitroreduction plus thiol depletion—defines their unique cytotoxicity profile.
Key Analogues for Comparison
  • 5-Chloro-1-methyl-2-nitroimidazole (CMNI): The primary analogue of interest; a model for "leaving group" cytotoxicity.

  • Misonidazole (MISO): The clinical benchmark for 2-nitroimidazole radiosensitizers.

  • Metronidazole (MNZ): The standard 5-nitroimidazole antibiotic (low hypoxic selectivity in mammalian cells).

  • 5-Chloro-1-methyl-4-nitroimidazole (CMNI-4): A structural isomer used to validate regio-selective cytotoxicity.

Mechanistic Pathways: Bioreduction vs. Thiol Depletion

To understand the cytotoxicity data, one must distinguish between the two competing pathways.

Pathway A: Hypoxia-Selective Bioreduction (The "Nitro" Effect)

Under hypoxic conditions (


), the nitro group is enzymatically reduced by intracellular nitroreductases (e.g., POR, xanthine oxidase) to form a nitro radical anion. In the absence of oxygen, this radical disproportionates to form toxic hydroxylamines that damage DNA.
Pathway B: Thiol Depletion (The "Chloro" Effect)

The C-5 chlorine atom is a good leaving group, especially when activated by the electron-withdrawing nitro group. Cellular thiols (GSH) can attack this position, displacing the chloride. This depletes the cell's antioxidant reserves, leading to oxidative stress-induced apoptosis, potentially even in aerobic conditions.

Visualization: Dual Cytotoxicity Pathways

G Parent 5-Chloro-2-nitroimidazole Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction SNAr SNAr Reaction (Chloride Displacement) Parent->SNAr + GSH NitroRed Nitroreductase (POR / XO) Radical->Parent O2 -> O2•- ToxicMetabolites Hydroxylamine / DNA Adducts Radical->ToxicMetabolites Disproportionation Oxygen Oxygen (O2) FutileCycle Futile Cycle (Re-oxygenation) Hypoxia Hypoxia (<0.1% O2) Hypoxia->ToxicMetabolites GSH Glutathione (GSH) (Nucleophile) ThiolDepletion GSH Depletion & Oxidative Stress SNAr->ThiolDepletion - HCl

Figure 1: Dual mechanism of action.[1] Left: The oxygen-sensitive nitroreduction pathway typical of radiosensitizers. Right: The "chloro-specific" pathway causing glutathione (GSH) depletion via nucleophilic aromatic substitution.

Comparative Cytotoxicity Data

The following data synthesizes experimental findings from in vitro assays on mammalian tumor cell lines (e.g., EMT6, V79).

Table 1: Cytotoxicity Profile & Hypoxia Selectivity [2]

CompoundStructure NoteAerobic IC50 (

M)
Hypoxic IC50 (

M)
HCR*Mechanism Dominance
Misonidazole 2-NO

, 1-methoxypropyl
> 5,000~ 50010 - 15 Pure Bioreduction
Metronidazole 5-NO

, 1-ethanol
> 10,000~ 8,000~ 1.2 Weak Bioreduction
5-Chloro-1-methyl-2-nitroimidazole 2-NO

, 5-Cl
~ 800 ~ 50 ~ 16 Hybrid (Redox + GSH loss)
5-Chloro-1-methyl-4-nitroimidazole 4-NO

, 5-Cl
~ 1,200~ 200~ 6 Thiol Reactivity Dominant

*HCR (Hypoxia Cytotoxicity Ratio) = Aerobic IC50 / Hypoxic IC50. Higher values indicate better selectivity for hypoxic tumors.

Critical Insights:
  • Enhanced Potency: The 5-chloro analogue is significantly more potent (lower IC50) than Misonidazole under aerobic conditions (~800

    
    M vs >5000 
    
    
    
    M). This is attributed to the "background" toxicity caused by thiol depletion, which occurs regardless of oxygen status.
  • Hypoxic Selectivity: Despite higher aerobic toxicity, the 5-chloro-2-nitro analogue maintains a high HCR (~16). The electron-withdrawing chlorine atom lowers the reduction potential (

    
    ), making the nitro group easier to reduce under hypoxia, thus amplifying the hypoxic kill rate.
    
  • Isomer Effect: The 2-nitro isomer (CMNI) is generally more cytotoxic than the 4-nitro isomer (CMNI-4) due to the higher electron affinity of the 2-nitro system, facilitating more efficient bioreduction.

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: Hypoxia-Selective Cytotoxicity Assay (Clonogenic)

Objective: Determine the HCR of the target analogue.

  • Cell Preparation: Seed EMT6 or V79 cells (exponential phase) into glass petri dishes (

    
     cells/dish).
    
  • Drug Treatment: Prepare a 100 mM stock of 5-Chloro-2-nitro-1H-imidazole in DMSO. Dilute in media to final concentrations (0, 10, 50, 100, 500, 1000

    
    M).
    
  • Hypoxia Induction:

    • Place "Hypoxic" dishes in an anaerobic chamber (Palladium catalyst, 5% H

      
       / 95% N
      
      
      
      ).
    • Validation Step: Include a Misonidazole control. If Misonidazole HCR < 5, the hypoxia is insufficient.

    • Incubate for 4 hours at 37°C.

  • Aerobic Control: Incubate duplicate dishes in standard 5% CO

    
     / Air incubator for 4 hours.
    
  • Plating: Wash cells

    
     with PBS. Trypsinize and re-plate at low density (200–1000 cells) for colony formation.
    
  • Analysis: After 7–10 days, stain with Crystal Violet. Count colonies >50 cells. Calculate Surviving Fraction (SF).

Protocol B: Thiol Depletion Assay (Ellman's Method)

Objective: Confirm the "Chloro" leaving group activity.

  • Reagent: Prepare DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

  • Incubation: Treat cells with 100

    
    M of the test compound for 2 hours (Aerobic).
    
  • Lysis: Wash cells and lyse in sulfosalicylic acid (precipitates protein).

  • Measurement: Mix supernatant with DTNB. Measure absorbance at 412 nm.

  • Interpretation: A significant drop in GSH compared to untreated control confirms the electrophilic reactivity of the 5-chloro substituent.

Experimental Workflow Diagram

Workflow Start Compound Library (5-Cl-2-NO2 Analogues) Screen1 Primary Screen (MTT Assay, 24h) Start->Screen1 Select Select Candidates (IC50 < 1mM) Screen1->Select Branch1 Mechanism A: Hypoxic Selectivity Select->Branch1 High Potency Branch2 Mechanism B: Thiol Reactivity Select->Branch2 High Potency Exp1 Clonogenic Assay (+/- O2) Branch1->Exp1 Exp2 GSH Assay (Ellman's) Branch2->Exp2 Result Calculate HCR & Depletion Rate Exp1->Result Exp2->Result

Figure 2: Experimental workflow for validating cytotoxicity and mechanism. Candidates passing the primary MTT screen undergo parallel testing for hypoxic selectivity (Clonogenic) and electrophilic reactivity (GSH Assay).

Conclusion

The 5-Chloro-2-nitro-1H-imidazole analogues offer a potent alternative to traditional radiosensitizers. While their hypoxic selectivity (HCR ~16) is comparable to Misonidazole, their secondary mechanism of thiol depletion introduces a layer of aerobic toxicity that must be managed. For drug development, this scaffold is best utilized not just as a radiosensitizer, but as a hypoxia-activated cytotoxin where the chlorine atom serves as a "warhead" to cripple cellular antioxidant defenses specifically in the reducing environment of a tumor.

References

  • Brown, J. M., et al. (1982). "Structure-Activity Relationships of 1-Substituted 2-Nitroimidazoles: Effect of Partition Coefficient and Side-Chain Hydroxyl Groups on Radiosensitization in Vitro." Radiation Research. Link

  • Wardman, P., et al. (1982). "Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes." International Journal of Radiation Oncology (Review). Link

  • Hay, M. P., et al. (1999). "A 2-nitroimidazole carbamate prodrug... as a hypoxia-selective cytotoxin."[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Mosleh, I. M., et al. (2009). "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules. Link

  • Langenbacher, M., et al. (2013). "In vitro hypoxic cytotoxicity and hypoxic radiosensitization efficacy of the novel 2-nitroimidazole..." Journal of Radiation Research.[5] Link

Sources

Comparative

Spectroscopic Comparison of Chloro- vs. Bromo-Nitroimidazoles

[1] Executive Summary Objective: To provide a definitive technical guide for differentiating chloro- and bromo-substituted nitroimidazoles using spectroscopic methods. Core Insight: While 4-chloro- and 4-bromo-5-nitroimi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To provide a definitive technical guide for differentiating chloro- and bromo-substituted nitroimidazoles using spectroscopic methods.

Core Insight: While 4-chloro- and 4-bromo-5-nitroimidazoles share similar chromatographic retention times and biological activity profiles (e.g., hypoxia selectivity), they exhibit distinct spectroscopic fingerprints. The most reliable differentiation method is Mass Spectrometry (Isotopic Abundance) , followed by


 NMR (Heavy Atom Effect) . UV-Vis and IR provide supportive but less definitive evidence due to spectral overlap.
Quick Comparison Matrix
FeatureChloro-NitroimidazoleBromo-NitroimidazolePrimary Driver
Mass Spec (M : M+2) 3 : 1 (Distinctive)1 : 1 (Distinctive)Isotopic Abundance (

vs

)

NMR (C-X)

130–140 ppm

110–125 ppm
Heavy Atom Effect (Spin-Orbit Coupling)
IR (C-X Stretch) 850–600 cm

690–500 cm

Reduced Mass (

) of oscillator
UV-Vis (

)
Baseline (

300–320 nm)
Bathochromic Shift (+5–15 nm)Polarizability of Halogen

Theoretical Basis: The Halogen Effect

To interpret the spectra correctly, one must understand the electronic influence of the halogen substituent on the imidazole ring.

  • Inductive Effect (-I): Both Cl and Br are electron-withdrawing. Cl is more electronegative (

    
    ) than Br (
    
    
    
    ), theoretically causing greater deshielding of adjacent nuclei.
  • Resonance Effect (+R): Both halogens can donate lone pair electron density into the

    
    -system. This competes with the inductive effect.
    
  • Heavy Atom Effect: This is the critical differentiator in NMR. The large electron cloud of Bromine facilitates spin-orbit coupling, which shields the attached carbon nucleus, causing an upfield shift contrary to what electronegativity would predict.

Spectroscopic Deep Dive

A. Mass Spectrometry (The Gold Standard)

Mass spectrometry provides the most unambiguous identification. The analysis relies on the natural abundance of stable isotopes.

  • Chloro-derivatives: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%). This results in a molecular ion cluster where the M+2 peak is approximately one-third the height of the M peak.
  • Bromo-derivatives: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%). This results in a "twin peak" appearance where the M and M+2 signals are of almost equal intensity .

Fragmentation Pathway: Both analogs typically undergo initial loss of the nitro group (


) or loss of 

(

). However, the C-Br bond is weaker (

) than the C-Cl bond (

), making the loss of the halogen radical (

) more prevalent in the bromo-analog fragmentation patterns.
B. Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8]

NMR

Proton NMR is often inconclusive for direct differentiation because the protons are usually 2-3 bonds away from the halogen.

  • Observation: You may observe a very slight upfield shift (0.01–0.05 ppm) for the Br-analog protons compared to Cl-analogs due to the shielding cone of the larger halogen, but this is often within the margin of solvent effects.


NMR (Critical Diagnostic)

This is the definitive NMR technique.

  • C-Cl Carbon: The inductive effect dominates. The carbon attached to chlorine is deshielded, appearing downfield (typically 130–140 ppm ).

  • C-Br Carbon: The heavy atom effect dominates. The large electron cloud of bromine shields the attached carbon, shifting it upfield (typically 110–125 ppm ). This ~10–20 ppm difference is diagnostic.

C. Infrared Spectroscopy (IR)

The C-X stretching vibration is useful if the fingerprint region is not obscured by other bands.

  • Theory: Frequency

    
    . Since Br is heavier than Cl, the reduced mass (
    
    
    
    ) increases, lowering the frequency.
  • Observation:

    • 
      : Bands appear at 850–600 cm
      
      
      
      .
    • 
      : Bands appear at 690–500 cm
      
      
      
      .[1]
    • Note: The

      
       symmetric (~1350 cm
      
      
      
      ) and asymmetric (~1530 cm
      
      
      ) stretches remain relatively constant.
D. UV-Vis Spectroscopy[3][8]
  • Observation: Bromo-nitroimidazoles typically exhibit a bathochromic shift (Red Shift) of 5–15 nm compared to their chloro- counterparts.

  • Mechanism: Bromine is more polarizable than chlorine. This polarizability stabilizes the excited state (

    
    ) more effectively than the ground state, lowering the HOMO-LUMO energy gap.
    

Visualization: Identification Workflow

The following decision tree illustrates the logical flow for identifying an unknown halogenated nitroimidazole sample.

G Start Unknown Nitroimidazole Sample MS_Analysis Step 1: Mass Spectrometry (EI/ESI) Start->MS_Analysis Isotope_Pattern Analyze Isotope Cluster (M : M+2) MS_Analysis->Isotope_Pattern Cl_Path Ratio ~ 3:1 Isotope_Pattern->Cl_Path 35Cl / 37Cl Br_Path Ratio ~ 1:1 Isotope_Pattern->Br_Path 79Br / 81Br Result_Cl Candidate: Chloro-Nitroimidazole Cl_Path->Result_Cl Result_Br Candidate: Bromo-Nitroimidazole Br_Path->Result_Br Confirm_NMR Step 2: Confirmation via 13C NMR Result_Cl->Confirm_NMR Verify Result_Br->Confirm_NMR Verify Check_Shift Check C-X Chemical Shift Confirm_NMR->Check_Shift Shift_Down Downfield (130-140 ppm) Inductive Effect Check_Shift->Shift_Down C-Cl Shift_Up Upfield (110-125 ppm) Heavy Atom Effect Check_Shift->Shift_Up C-Br Shift_Down->Result_Cl Shift_Up->Result_Br

Caption: Analytical decision tree for differentiating chloro- and bromo-nitroimidazoles using MS and NMR.

Experimental Protocols

Protocol A: Sample Preparation for Spectroscopic Analysis

Objective: Isolate pure compound for interference-free spectral acquisition.

  • Solvent Selection:

    • For NMR : Use DMSO-

      
       or Acetone-
      
      
      
      . Chloroform-
      
      
      (
      
      
      ) may be used if the nitroimidazole is N-alkylated; however, free nitroimidazoles often have poor solubility in non-polar solvents.
    • For UV-Vis : Use HPLC-grade Methanol or Ethanol. Avoid Acetone (UV cutoff interference).

  • Concentration:

    • 
      H NMR:  5–10 mg in 0.6 mL solvent.[2]
      
    • 
      C NMR:  20–50 mg in 0.6 mL solvent (essential for detecting the quaternary C-X carbon).
      
    • UV-Vis: Prepare a stock solution of 1 mM, then dilute to ~50

      
      M to keep Absorbance < 1.0.
      
Protocol B: Synthesis of 4-Halo-5-Nitroimidazoles (General Route)

Note: Nitroimidazoles are potential explosives and mutagens. Handle with extreme care in a fume hood.

1. Chlorination:

  • Reagents: 4-Nitroimidazole, Sodium Hypochlorite (

    
    ), or Sulfuryl Chloride (
    
    
    
    ).
  • Procedure: Dissolve 4-nitroimidazole in acetic acid. Add

    
     dropwise at 
    
    
    
    . Stir for 2 hours. Quench with water. The precipitate is 4-chloro-5-nitroimidazole (or its tautomer).

2. Bromination:

  • Reagents: 4-Nitroimidazole, Bromine (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Procedure: Dissolve 4-nitroimidazole in water/acetic acid. Add

    
     slowly (highly exothermic). Heat to 
    
    
    
    for 4 hours. Cool and filter the yellow precipitate.
  • Purification: Recrystallize from Ethanol/Water (1:1).

References

  • Chemistry Steps. (2025). 13C NMR Chemical Shift and Heavy Atom Effect. Retrieved from [Link]

  • Shafeeq, A. A., et al. (2022).[3] Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Thompson, A. M., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of 5-Chloro-2-nitro-1H-imidazole via Single-Crystal X-ray Crystallography

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the bedrock of understanding its function, reactivity, and potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. The biological activity of nitroimidazole compounds, for instance, is intrinsically linked to their structure. This guide provides an in-depth comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for the structural confirmation of molecules like 5-Chloro-2-nitro-1H-imidazole.

The Challenge: Beyond Connectivity to Unambiguous Structure

Standard analytical techniques are cornerstones of chemical analysis, yet each provides only a piece of the structural puzzle. For a molecule such as 5-Chloro-2-nitro-1H-imidazole, ambiguities can arise, particularly concerning the precise location of substituents on the imidazole ring. While techniques like NMR, Mass Spectrometry, and IR Spectroscopy can confirm the presence of functional groups and suggest atomic connectivity, they fall short of providing direct, unambiguous proof of the three-dimensional structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of protons and carbons.[1][2] However, distinguishing between isomers (e.g., 4-Chloro vs. 5-Chloro) can be challenging without authentic reference standards and may require complex 2D NMR experiments.[3]

  • Mass Spectrometry (MS): Excellently determines the molecular weight and elemental composition of a compound.[4][5] Its fragmentation patterns, influenced by the presence of halogen isotopes like chlorine, can offer structural clues but do not reveal the specific arrangement of atoms in space.[6][7][8]

  • Infrared (IR) Spectroscopy: Is adept at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies, but it provides no information on how these groups are connected.

Single-crystal X-ray crystallography transcends these limitations by providing direct visualization of the atomic positions within a crystal lattice, offering irrefutable proof of molecular structure.[9][10][11]

The Gold Standard: Single-Crystal X-ray Crystallography Workflow

SCXRD is a powerful, non-destructive analytical technique that yields precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[10][11] The process, from sample preparation to final structure, is a meticulous workflow designed to ensure data integrity and produce a self-validating result.

X-Ray_Crystallography_Workflow Figure 1: Experimental Workflow for SCXRD cluster_prep Sample Preparation cluster_exp Data Collection cluster_analysis Structure Determination cluster_validation Validation & Output Compound Purified 5-Chloro- 2-nitro-1H-imidazole Crystallization Crystallization (Slow Evaporation) Compound->Crystallization Crystal_Selection Selection of High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Data_Processing Data Processing & Reduction Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validated_Structure Validated 3D Atomic Structure (CIF File) Refinement->Validated_Structure

Caption: Figure 1: Experimental Workflow for SCXRD.

Experimental Protocol: From Powder to Picture

Objective: To grow diffraction-quality single crystals of 5-Chloro-2-nitro-1H-imidazole and determine its molecular structure using SCXRD.

PART A: CRYSTALLIZATION

  • Solvent Selection: The choice of solvent is critical for growing high-quality crystals.[12] A solvent system where the compound has moderate solubility is ideal. For 5-Chloro-2-nitro-1H-imidazole, a mixture of ethanol and water is a suitable starting point.

  • Preparation of Saturated Solution: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of hot ethanol in a small, clean vial. The goal is to use just enough solvent to fully dissolve the compound.[13]

  • Inducing Supersaturation: To this warm solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the onset of precipitation. Gently warm the solution again until it becomes clear.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent.[12] Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.[14]

PART B: X-RAY DATA COLLECTION AND STRUCTURE REFINEMENT

  • Crystal Selection and Mounting: Using a microscope, select a well-formed, transparent crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible cracks.[15][16] Carefully mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[10][16] This process generates a unique pattern of reflections.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.[17] From this map, atoms are identified and a molecular model is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in precise atomic coordinates, bond lengths, and angles.[10][18]

Comparative Analysis: The Hierarchy of Structural Information

The definitive nature of X-ray crystallography becomes evident when comparing the type of information it provides against other techniques. While all are valuable, only SCXRD provides direct, three-dimensional atomic coordinates.

Comparative_Analysis Figure 2: Comparison of Analytical Techniques cluster_xrd Definitive Method cluster_spectroscopy Inferential Methods Structural_Elucidation Structural Elucidation of 5-Chloro-2-nitro-1H-imidazole XRD X-Ray Crystallography Structural_Elucidation->XRD NMR NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR XRD_Info Provides: - Unambiguous 3D Atomic Coordinates - Absolute Stereochemistry - Bond Lengths & Angles - Crystal Packing Information XRD->XRD_Info NMR_Info Provides: - Atomic Connectivity - Chemical Environment (Infers structure) NMR->NMR_Info MS_Info Provides: - Molecular Weight - Elemental Formula (No connectivity info) MS->MS_Info IR_Info Provides: - Presence of Functional Groups (No connectivity info) IR->IR_Info

Caption: Figure 2: Comparison of Analytical Techniques.

Data Presentation and Validation

The culmination of a successful SCXRD experiment is a set of crystallographic data, typically deposited in a standardized format such as a Crystallographic Information File (CIF). This data is not just a picture but a rich dataset with built-in validation metrics.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

ParameterValueSignificance
Chemical FormulaC₃H₂ClN₃O₂Confirms elemental composition.
Molecular Weight147.52Matches mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.34, 6.98, 10.12Dimensions of the unit cell.
β (°)105.3Angle of the unit cell.
Volume (ų)567.8Volume of the unit cell.
R1 < 0.05Key indicator of model quality. A low R-factor signifies a good agreement between the calculated and observed diffraction data.
wR2 < 0.15A weighted R-factor that gives a more robust measure of the refinement quality.
Goodness-of-fit (S) ~ 1.0A value close to 1 indicates a good refinement.

The low R-factors (R1, wR2) and a Goodness-of-Fit value near 1.0 are crucial, self-validating metrics that provide high confidence in the determined structure.[19]

Conclusion

For the unambiguous structural determination of 5-Chloro-2-nitro-1H-imidazole, single-crystal X-ray crystallography is the unparalleled technique. It moves beyond the inferences of spectroscopic methods to provide direct, high-resolution, three-dimensional evidence of atomic arrangement.[9][19][20] This level of certainty is indispensable for drug discovery, patent applications, and fundamental chemical research, where absolute structural accuracy is paramount. By providing precise bond lengths, angles, and stereochemistry, SCXRD delivers the complete molecular picture, forming an unshakeable foundation for all subsequent research and development.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Royal Society of Chemistry. [Link]

  • Single crystal X-ray diffraction analysis. Kazan Federal University. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). RSC Publishing. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010, April 21). ACS Publications. [Link]

  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). IntechOpen. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information. [Link]

  • 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. PubChem. [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016, June 25). IJPPR. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • Nitroimidazole. Wikipedia. [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST WebBook. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Synthesis and antiprotozoal activity of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles. ACS Publications. [Link]

  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. RSC Publishing. [Link]

  • 2-Chloro-4-nitro-1H-imidazole. PubChem. [Link]

  • 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole. PubChem. [Link]

  • Topic 3: Mass Spectrometry (MS). CHEMISTRY 1000. [Link]

  • CAS#:23571-42-8 | 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole. Chemsrc. [Link]

  • (PDF) 2-Chloro-4-nitro-1H-imidazole. ResearchGate. [Link]

Sources

Comparative

Benchmarking 5-Chloro-2-nitro-1H-imidazole Assay Sensitivity: A Comparative Guide for Hypoxia Detection

As a Senior Application Scientist specializing in tumor microenvironment diagnostics, I frequently evaluate the efficacy of exogenous hypoxia markers. Hypoxia is a critical driver of therapeutic resistance in oncology, m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in tumor microenvironment diagnostics, I frequently evaluate the efficacy of exogenous hypoxia markers. Hypoxia is a critical driver of therapeutic resistance in oncology, making its precise quantification essential for both drug development and personalized radiotherapy.

While standard 2-nitroimidazoles like pimonidazole and EF5 have long been the gold standard for hypoxia detection[1], the emergence of halogenated derivatives—specifically 5-Chloro-2-nitro-1H-imidazole (5-Cl-2-NI) —offers a unique shift in assay sensitivity. This guide objectively benchmarks the performance, mechanistic causality, and experimental deployment of 5-Cl-2-NI against industry-standard alternatives.

Mechanistic Grounding: The Causality of Sensitivity

To understand why 5-Cl-2-NI behaves differently in an assay, we must look at the electron physics of the molecule. All 2-nitroimidazoles function via bioreductive trapping . They passively diffuse into cells and undergo a one-electron reduction catalyzed by intracellular nitroreductases. In normoxic cells, oxygen rapidly oxidizes the radical back to the parent compound (futile cycling). In hypoxic cells, the radical undergoes further reduction to a reactive hydroxylamine, which covalently binds to macromolecular thiols, creating a permanent, detectable adduct[2].

The 5-Chloro Advantage and Trade-off: Standard 2-nitroimidazoles (e.g., pimonidazole) possess a one-electron reduction potential (


) of approximately -390 mV, restricting their activation strictly to severe radiobiological hypoxia (

< 10 mmHg)[3].

By substituting a highly electronegative chlorine atom at the 5-position of the imidazole ring, the electron density of the aromatic system is withdrawn. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential to a less negative value (e.g., ~ -350 mV).

  • The Resulting Causality: Because it is thermodynamically easier to reduce, 5-Cl-2-NI can be bioreductively activated at intermediate oxygen tensions (10–15 mmHg). This dramatically increases assay sensitivity for detecting physiological or mild hypoxia that standard markers miss. However, this increased sensitivity requires rigorous assay optimization to prevent non-specific reduction (background noise) in normoxic tissues[4].

Benchmarking: 5-Cl-2-NI vs. Industry Alternatives

When designing a hypoxia assay, the choice of marker dictates the biological question you can answer. Below is a comparative synthesis of 5-Cl-2-NI against established benchmarks.

CompoundStructural ModificationApprox. Reduction Potential (

)
Hypoxia Detection Threshold (

)
Hypoxia Selectivity Factor (HSF)Primary Assay Modality
5-Cl-2-NI 5-Chloro substitution~ -350 mV< 15 mmHg (Intermediate)Moderate-HighIn vitro assays / Probe synthesis
Pimonidazole Piperidine substitution-390 mV< 10 mmHg (Severe)HighIHC / Flow Cytometry
EF5 Pentafluoropropyl substitution-390 mV< 10 mmHg (Severe)HighIHC / Flow Cytometry
FMISO Fluoromisonidazole-389 mV< 10 mmHg (Severe)ModeratePET Imaging in vivo

Data Synthesis: While EF5 and pimonidazole provide excellent signal-to-noise ratios for severe hypoxia due to their strict reduction thresholds[3], 5-Cl-2-NI excels in applications requiring the mapping of early-stage hypoxic gradients.

Mandatory Visualization: Bioreductive Activation Pathway

The following diagram illustrates the oxygen-dependent futile cycling and activation pathway of 5-Cl-2-NI. The critical inflection point for assay sensitivity occurs at the competition between oxygen-driven oxidation and further enzymatic reduction.

Hypoxia_Bioreduction Prodrug 5-Cl-2-NI (Prodrug) Nitroreductase 1-Electron Reduction (Nitroreductases) Prodrug->Nitroreductase Cellular Uptake Radical Nitro Radical Anion Nitroreductase->Radical Normoxia Futile Cycling (Normoxia: O2 > 15 mmHg) Radical->Normoxia O2 Present Hypoxia Further Reduction (Hypoxia: O2 < 15 mmHg) Radical->Hypoxia O2 Absent Normoxia->Prodrug Oxidation (Loss of Signal) Hydroxylamine Hydroxylamine Intermediate Hypoxia->Hydroxylamine Adducts Macromolecule Adducts (Thiols) Hydroxylamine->Adducts Covalent Binding Detection Assay Detection (High Sensitivity) Adducts->Detection Probe/Antibody Binding

Fig 1: Bioreductive activation pathway of 5-Cl-2-NI demonstrating oxygen-dependent futile cycling.

Experimental Protocol: Comparative Flow Cytometry Assay

To trust your data, your protocol must be a self-validating system. A common pitfall in hypoxia assays is failing to account for dead cells, which do not metabolize nitroimidazoles and can skew fluorescence data[3].

The following is my optimized, step-by-step methodology for benchmarking 5-Cl-2-NI sensitivity against Pimonidazole in vitro.

Phase 1: Cell Culture & Graded Hypoxic Dosing

Causality Check: We use graded hypoxia (0.1% to 2%


) rather than a single anoxic timepoint to validate the shifted 

threshold of the chlorinated derivative.
  • Seeding: Seed HCT116 colorectal carcinoma cells at

    
     cells/well in 6-well plates. Incubate overnight at 37°C, 21% 
    
    
    
    .
  • Dosing: Prepare equimolar solutions (100 µM) of 5-Cl-2-NI and Pimonidazole in complete media. Replace the well media with the dosed media.

  • Incubation: Transfer plates to a precision hypoxia chamber. Incubate parallel plates at 21%

    
     (Negative Control) , 2% 
    
    
    
    (Intermediate Hypoxia)
    , and 0.1%
    
    
    (Severe Hypoxia)
    for exactly 3 hours.
Phase 2: Harvest & Viability Staining

Causality Check: Dead cells must be excluded to prevent false negatives in the final analysis[3]. 4. Harvest: Rapidly transfer plates to ice to halt cellular metabolism. Trypsinize and wash cells twice in cold PBS. 5. Viability: Resuspend the cell pellet in 100 µL PBS containing a fixable viability dye (e.g., eBioscience™ Fixable Viability Dye eFluor™ 780). Incubate for 30 mins at 4°C in the dark. Wash twice with PBS.

Phase 3: Fixation, Permeabilization, & Labeling
  • Fixation: Resuspend cells in 4% Paraformaldehyde (PFA) for 15 mins at room temperature.

  • Permeabilization: Wash cells, then permeabilize using 0.1% Triton X-100 in PBS for 10 mins to allow intracellular probe/antibody access.

  • Detection Labeling:

    • For Pimonidazole: Incubate with FITC-conjugated anti-pimonidazole mouse IgG1 monoclonal antibody (1:100 dilution) for 1 hour.

    • For 5-Cl-2-NI: Depending on the specific conjugate used, apply the corresponding primary antibody or utilize copper-catalyzed Click Chemistry (if the derivative features an alkyne/azide tag) using an Alexa Fluor 488 azide.

  • Final Wash: Wash cells three times in PBS containing 1% BSA to remove unbound fluorophores, minimizing background noise.

Phase 4: Flow Cytometry & Data Analysis
  • Acquisition: Acquire a minimum of 10,000 live single-cell events on a flow cytometer. Gate out debris and dead cells using the viability dye channel.

  • Analysis: Calculate the Hypoxia Selectivity Factor (HSF) :

    
    
    Expected Outcome: 5-Cl-2-NI will demonstrate a statistically significant increase in MFI at 2% 
    
    
    
    compared to Pimonidazole, confirming its higher sensitivity to intermediate hypoxia, while both will show maximal saturation at 0.1%
    
    
    .

References

  • Detection of Hypoxia in Human Squamous Cell Carcinoma by EF5 Binding. Cancer Research (AACR Journals).
  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia.
  • Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-nitro-1h-imidazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-nitro-1H-imidazole (and its structural isomers) requires more than just following a generic safety she...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-nitro-1H-imidazole (and its structural isomers) requires more than just following a generic safety sheet. These compounds are highly valued in drug discovery—particularly in the synthesis of antitubercular agents and hypoxic cell radiosensitizers[1]—but their unique structural motifs present specific toxicological and environmental challenges.

The presence of both a nitro group and a halogen (chlorine) on the imidazole ring dictates strict operational and disposal parameters. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 5-Chloro-2-nitro-1H-imidazole, explaining the mechanistic reasoning behind each safety requirement.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, you must first understand how it behaves. 5-Chloro-2-nitro-1H-imidazole is an off-white to pale beige solid[1]. Its hazard profile is driven by two key structural features:

  • The Nitroimidazole Core: Nitroaromatic compounds are notorious for their potential mutagenicity. In biological systems, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can intercalate with or damage DNA[2]. Therefore, inhalation or ingestion poses severe systemic risks.

  • The C-Cl Bond (Halogenation): The presence of chlorine automatically classifies any solution containing this compound as Halogenated Waste [3]. When incinerated improperly, halogenated organics can generate highly toxic dioxins and furans. They must be processed at specialized high-temperature facilities equipped with alkaline scrubbers.

Hazard & Operational Summary
Property / HazardClassification / SpecificationMechanistic Rationale
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1][4]Electrophilic nature of the nitro-heterocycle readily interacts with nucleophilic biological membranes, causing acute irritation.
Waste Stream Halogenated Organic Waste [3]Chlorine content requires specialized incineration to prevent environmental dioxin release.
PPE Requirements Nitrile gloves, safety goggles, lab coat, N95/P100 mask (if handling dry powder)[3][5]Prevents dermal absorption and inhalation of potentially mutagenic airborne particulates.
Environmental WGK 1 (Slightly hazardous to water)[6]Do not allow undiluted product to reach ground water or sewage systems[6].

Step-by-Step Disposal Protocols

Proper segregation of chemical waste is crucial to prevent dangerous exothermic reactions and to ensure regulatory compliance. Never dispose of 5-Chloro-2-nitro-1H-imidazole in standard trash or down the drain[5][6].

Protocol A: Liquid Waste (Reaction Mixtures & Solvents)

When 5-Chloro-2-nitro-1H-imidazole is dissolved in solvents (e.g., DMSO, Methanol, or reaction mixtures)[1], follow this workflow:

  • Verify Compatibility: Ensure the waste mixture does not contain strong oxidizers or strong bases, which could trigger exothermic decomposition of the nitroaromatic ring.

  • Select the Halogenated Container: Route the liquid exclusively to a designated Halogenated Organic Waste container[3]. Even if the primary solvent is non-halogenated (like Methanol), the presence of the chlorinated imidazole taints the entire mixture as halogenated.

  • Secondary Containment: Place the HDPE (High-Density Polyethylene) waste carboy inside a secondary containment tray to capture any potential leaks.

  • Labeling: Immediately update the hazardous waste log. The label must explicitly state: "Halogenated Waste: Contains Methanol, 5-Chloro-2-nitro-1H-imidazole."

Protocol B: Solid Waste (Powder & Contaminated Consumables)

Solid waste includes leftover reagents, contaminated weighing paper, pipette tips, and used PPE[3].

  • Segregation: Do not mix solid chemical waste with biological or radioactive waste.

  • Primary Packaging: Place contaminated solids into a heavy-duty, transparent, leak-proof plastic bag or a dedicated rigid solid waste bin.

  • Defeating Aerosolization: If disposing of the raw powder, ensure the container is tightly sealed. Empty containers may contain residual dust which has the potential to accumulate and pose an inhalation hazard[2].

  • EHS Transfer: Entrust disposal to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company[5].

WasteRouting Start Waste Generation (5-Chloro-2-nitro-1H-imidazole) Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Tubes) Type->Solid Dry / Consumables Liquid Liquid Waste (Reaction Mixtures) Type->Liquid Dissolved SolidCont Solid Hazardous Waste Stream Solid->SolidCont Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Cl Label Apply GHS Labels & Log Inventory Halogenated->Label SolidCont->Label EHS EHS / Licensed Disposal Pickup Label->EHS

Waste segregation routing for 5-Chloro-2-nitro-1H-imidazole ensuring compliance.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Scientific Causality in Spill Response: You must never use a dry broom or compressed air to clean up a 5-Chloro-2-nitro-1H-imidazole spill. Mechanical agitation generates fine dust aerosols. Given the compound's potential toxicity and irritant properties (H335)[4], aerosolization drastically increases the risk of inhalation exposure across the laboratory.

Step-by-Step Spill Remediation:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the laboratory's local exhaust ventilation (fume hoods) is operating at maximum capacity[5].

  • Don Advanced PPE: Upgrade PPE to include an N95 or P100 particulate respirator, alongside standard chemical-resistant nitrile gloves and safety goggles[3][5].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.

  • Mechanical Pickup (Solid): If the spill is dry powder, use a wet paper towel or a dedicated HEPA-filtered vacuum to pick up the material mechanically[6][7].

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., a small amount of methanol or ethanol) to dissolve and remove trace residues, followed by soap and water.

  • Waste Sealing: Place all cleanup materials into a designated hazardous waste container, label it as "Spill Cleanup: 5-Chloro-2-nitro-1H-imidazole," and request an immediate EHS pickup.

SpillResponse Spill Accidental Spill (Solid or Liquid) Vent Isolate Area & Ensure Ventilation Spill->Vent PPE Don PPE (Respirator, Nitrile) Vent->PPE Mech Wet Mechanical Pickup (Avoid Dust Aerosolization) PPE->Mech Decon Decontaminate Area (Solvent Wipe) Mech->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Emergency spill response workflow designed to prevent aerosolization and inhalation.

References

  • CPAChem. (2025). Safety data sheet: 4-Nitroimidazole. Retrieved from[Link]

  • Pharmacopoeia. (n.d.). SAFETY DATA SHEET: 2-Methyl-5-nitroimidazole. Retrieved from [Link]

Sources

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